SSTC3
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[methyl-[4-(trifluoromethyl)phenyl]sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFAATUFWDDUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SSTC3 Mechanism of Action in Wnt Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The canonical Wnt signaling pathway is a fundamental regulator of cellular development and tissue homeostasis. Its aberrant activation is a well-established driver of numerous cancers, particularly colorectal cancer (CRC). Consequently, the Wnt pathway presents a critical target for therapeutic intervention. This technical guide provides a comprehensive examination of the mechanism of action of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α). This compound offers a promising strategy for the targeted inhibition of Wnt signaling by modulating a key intracellular component of the pathway, thereby circumventing some of the challenges associated with targeting upstream elements. This document details the molecular interactions of this compound, presents quantitative efficacy data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
The Canonical Wnt Signaling Pathway
The canonical Wnt signaling pathway's central function is the regulation of the transcriptional co-activator β-catenin.[1][2]
In the absence of a Wnt ligand ("Wnt-Off" state): A cytoplasmic "destruction complex" actively phosphorylates β-catenin.[1][3] This complex comprises Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[1][3] Phosphorylated β-catenin is then targeted for ubiquitination and subsequent degradation by the proteasome, maintaining low cytoplasmic and nuclear levels of β-catenin.[1]
In the presence of a Wnt ligand ("Wnt-On" state): The binding of a Wnt ligand to its cell surface receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), leads to the inactivation of the destruction complex.[1][4][5] This results in the stabilization and accumulation of β-catenin in the cytoplasm.[1] β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes that promote cell proliferation and survival.[1][5]
This compound: A Small-Molecule Activator of CK1α
This compound is a preclinical small-molecule compound that functions as a potent inhibitor of the Wnt signaling pathway.[1][2][6] Unlike inhibitors that target upstream receptors, this compound acts intracellularly by allosterically activating CK1α, a critical kinase within the β-catenin destruction complex.[1][2]
Mechanism of Action
The primary mechanism of this compound is the enhancement of CK1α's kinase activity.[1] By binding to an allosteric site on CK1α, distinct from the active site, this compound induces a conformational change that increases the enzyme's catalytic efficiency.[1] This heightened CK1α activity potentiates the function of the β-catenin destruction complex, leading to more efficient phosphorylation and degradation of β-catenin, even in the context of oncogenic mutations in upstream components like APC.[1] The subsequent decrease in nuclear β-catenin levels results in the downregulation of Wnt target gene expression and the inhibition of cancer cell growth.[1] Furthermore, evidence suggests that the activation of CK1α can also promote the degradation of Pygopus, a nuclear co-activator required for β-catenin-mediated transcription.[1]
A significant aspect of this compound's therapeutic potential is the differential abundance of its target, CK1α, in cancerous versus healthy tissues.[7][8] Wnt-driven tumors often exhibit decreased levels of CK1α, making them more sensitive to the effects of CK1α activators like this compound.[7][8]
Caption: Canonical Wnt signaling and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.[2]
Table 1: In Vitro Potency and Binding Affinity of this compound [1]
| Parameter | Value | Cell Line / System | Reference |
| EC50 (Wnt Signaling Inhibition) | 30 nM | HEK293T cells (TOPflash assay) | [9] |
| Kd (Binding to CK1α) | 32 nM | Surface Plasmon Resonance (SPR) | [9] |
| EC50 (Viability, HT29 CRC cells) | 132 nM | HT29 cells | [7] |
| EC50 (Viability, SW403 CRC cells) | 63 nM | SW403 cells | [7] |
| EC50 (Viability, HCT116 CRC cells) | 123 nM | HCT116 cells | [7] |
| EC50 (Viability, RKO non-Wnt-dependent cells) | 3.1 µM | RKO cells | [7] |
| EC50 (Apcmin organoids) | 70 nM | Apcmin mouse organoids | [7] |
| EC50 (Wild-type organoids) | 2.9 µM | Wild-type mouse organoids | [7] |
Table 2: In Vivo Efficacy of this compound [1]
| Animal Model | Dosage | Outcome | Reference |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, ip once daily for 8-12 days | Suppressed tumor growth | [9] |
| Apcmin mice | 10 mg/kg, ip for 1 month | Inhibited the growth of Apc mutation-driven tumors | [7][9] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth | [6][7] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.[1][2]
Wnt Reporter Gene Assay (TOPflash Assay)
This assay quantifies the activity of the canonical Wnt signaling pathway.[1][10]
-
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF-Firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed 2 x 104 HEK293T cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.[1][10]
-
Transfection: Co-transfect cells with 100 ng of TOPFlash reporter plasmid and 10 ng of pRL-TK control plasmid per well using a suitable transfection reagent according to the manufacturer's instructions.[1]
-
Treatment: 24 hours post-transfection, replace the media with fresh media containing the desired concentrations of this compound and/or Wnt3a. Include appropriate vehicle controls.[1]
-
Incubation: Incubate the cells for another 24 hours.[1]
-
Cell Lysis: Aspirate the media and lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature on an orbital shaker.[1]
-
Luminometry: Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the Dual-Luciferase Reporter Assay System protocol.[1]
-
-
Data Analysis:
Caption: Wnt Reporter Assay Workflow.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the interaction of CK1α with other components of the destruction complex.
-
Materials:
-
Cell line expressing the proteins of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-CK1α antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Antibodies against Axin, APC, GSK3β, and β-catenin for Western blotting
-
SDS-PAGE gels and Western blotting equipment
-
-
Protocol:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CK1α antibody overnight at 4°C with gentle rotation.[1]
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.[1]
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[1]
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the proteins of interest (Axin, APC, GSK3β, β-catenin, and CK1α as a control).[1]
-
Caption: Co-Immunoprecipitation Workflow.
In Vitro Kinase Assay
This assay directly measures the effect of this compound on the kinase activity of CK1α.
-
Materials:
-
Recombinant human CK1α enzyme
-
A suitable substrate for CK1α (e.g., a synthetic peptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit or similar
-
Luminometer
-
-
Protocol:
-
In a 384-well plate, add this compound at various concentrations or a vehicle control.
-
Add the CK1α enzyme in kinase buffer.
-
Initiate the reaction by adding a mix of the CK1α substrate and ATP in kinase buffer.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then converted to a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Conclusion
This compound represents a promising therapeutic strategy for the treatment of Wnt-driven cancers.[1] Its mechanism of action, through the allosteric activation of CK1α, provides a novel approach to inhibiting the Wnt signaling pathway.[1] The quantitative data demonstrate its high potency and selectivity, and its in vivo efficacy in preclinical models is encouraging.[1] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other CK1α activators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Wnt signaling is activated at high frequency and drives proliferation of multiple human sarcoma subtypes through a TCF/β-catenin target gene, CDC25A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
SSTC3: A Technical Guide to a Novel Allosteric Activator of Casein Kinase 1α for Targeted Wnt Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The constitutive activation of the Wnt/β-catenin signaling pathway is a primary driver in the pathogenesis of numerous human cancers, most notably colorectal cancer (CRC).[1][2][3] Despite its significance as a therapeutic target, the development of effective Wnt pathway inhibitors has been impeded by challenges related to specificity and on-target toxicities in normal tissues that rely on Wnt signaling for homeostasis.[2][4][5] This technical guide provides a comprehensive overview of SSTC3, a novel, second-generation small-molecule activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt cascade.[2][4][6] By allosterically enhancing the kinase activity of CK1α, this compound promotes the degradation of β-catenin, thereby inhibiting Wnt-dependent oncogenic signaling.[1][4][7] This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the preclinical efficacy of this compound, establishing it as a promising therapeutic agent for Wnt-driven malignancies.
Introduction: Targeting the Wnt Pathway
The canonical Wnt signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis.[1][2][8][9] Its central effector is the transcriptional co-activator β-catenin.[1][10] In the absence of Wnt ligands, a multiprotein "destruction complex"—comprised of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α)—phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][3][8][10]
Aberrant pathway activation, often initiated by mutations in destruction complex components like APC, leads to the stabilization and nuclear accumulation of β-catenin.[2][8] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation and survival.[1] This process is a hallmark of nearly all colorectal cancers.[3][6] Pharmacological activation of CK1α, a key kinase in the destruction complex, presents a robust strategy to counteract this oncogenic signaling.[2][3] this compound has emerged as a potent and selective small-molecule activator of CK1α, demonstrating significant preclinical activity in Wnt-dependent cancers.[2][6]
Mechanism of Action: Allosteric Activation of CK1α
This compound's primary mechanism of action is the direct, allosteric activation of CK1α.[1][4] By binding to a site distinct from the enzyme's active site, this compound induces a conformational change that enhances CK1α's catalytic efficiency, increasing its Vmax without altering the Km for its substrates.[1][11] This potentiation of kinase activity reinforces the function of the β-catenin destruction complex, leading to more efficient phosphorylation and degradation of β-catenin, even in the context of oncogenic mutations that would otherwise lead to its stabilization.[1][8]
The resulting decrease in cytoplasmic and nuclear β-catenin levels leads to the downregulation of Wnt target gene expression and, consequently, the inhibition of cancer cell growth.[1][8] Furthermore, evidence suggests that CK1α activation may also promote the degradation of Pygopus, a nuclear co-activator essential for β-catenin-mediated transcription.[1]
Caption: Wnt signaling pathway and the mechanism of this compound action.
Quantitative Data Presentation
The following tables summarize the key physicochemical properties and the in vitro and in vivo efficacy of this compound.
Table 1: Chemical and Physical Properties of this compound [7]
| Property | Value |
|---|---|
| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
| CAS Number | 1242422-09-8 |
| Chemical Formula | C23H17F3N4O3S2 |
| Molecular Weight | 518.53 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Potency and Binding Affinity of this compound
| Parameter | System / Cell Line | Value | Reference(s) |
|---|---|---|---|
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM | [7][12][13] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM | [7][12][13] |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM | [7][13] |
| SW403 | 63 nM | [7][13] | |
| HCT116 | 123 nM | [7][13] | |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM | [7] | |
| EC50 for Apc mutant organoids | Apc-/- | 150 nM | [7][13] |
| Apcmin | 70 nM | [7][13] |
| EC50 for SHH Signaling Inhibition | SHH-dependent reporter gene assay | 68 nM |[14] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Outcome | Reference(s) |
|---|---|---|---|
| Apc_min_ mice | 10 mg/kg, Intraperitoneal (IP), once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors and increased survival. | [7][12][13] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth. | [7][12] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth and reduced cancer cell density. | [6][7][12] |
| Vismodegib-resistant medulloblastoma models | Not specified | Inhibited tumor growth, blocked metastases, and increased overall survival. |[14] |
Table 4: Comparative Pharmacokinetic Data [15]
| Parameter | This compound (Second-Generation) | Pyrvinium Pamoate (First-Generation) |
|---|---|---|
| Oral Bioavailability (F%) | Data not publicly available | Very low; minimal systemic absorption |
| Route of Administration | Intraperitoneal (in published studies) | Oral |
| Systemic Exposure | Plasma concentration of ~250 nM maintained for 24 hours (after 25 mg/kg IP) | Minute quantities detected in plasma |
| Blood-Brain Barrier | Penetrates the blood-brain barrier | Does not effectively cross the blood-brain barrier |
Experimental Protocols
Detailed methodologies are crucial for the characterization of small-molecule modulators. Below are representative protocols for key experiments used to evaluate this compound.
In Vitro Kinase Assay for CK1α Activity
This assay directly measures the effect of this compound on the kinase activity of CK1α. A representative protocol using the ADP-Glo™ Kinase Assay is provided.[1][8]
-
Materials : Recombinant human CK1α, CK1α substrate (e.g., β-casein), [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit, kinase buffer, this compound.[1][8]
-
Procedure :
-
In a 384-well plate, add this compound at various concentrations or a vehicle control (DMSO).
-
Add recombinant CK1α enzyme in kinase buffer.
-
Add the CK1α substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer as per the ADP-Glo™ kit instructions.
-
-
Data Analysis : An increase in luminescence corresponds to an increase in ADP production and thus an increase in CK1α activity. Plot kinase activity against this compound concentration to determine the fold activation.[1][8]
Caption: Workflow for an in vitro CK1α kinase assay.
WNT/β-catenin Reporter Assay (TOPflash Assay)
This assay quantifies the activity of the WNT/β-catenin signaling pathway in cells.[7]
-
Materials : HEK293T cells, TOPflash reporter plasmid, Renilla luciferase plasmid, Wnt3a-conditioned medium, this compound, dual-luciferase reporter assay system.[7]
-
Procedure :
-
Cell Seeding : Seed HEK293T cells in a 96-well plate.
-
Transfection : Co-transfect cells with the TOPflash plasmid (contains TCF/LEF binding sites driving firefly luciferase) and a Renilla luciferase plasmid (for normalization).
-
Incubation : Incubate transfected cells for 24 hours.
-
Treatment : Replace the medium with fresh medium containing a WNT agonist (e.g., Wnt3a) and serial dilutions of this compound.
-
Final Incubation : Incubate for an additional 16-24 hours.
-
Lysis & Measurement : Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the this compound concentration to determine the EC50 for Wnt signaling inhibition.[7]
Caption: Experimental workflow for the TOPflash reporter assay.
In Vivo Xenograft Studies
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model : Immunocompromised mice (e.g., CD-1 nude).
-
Procedure :
-
Tumor Implantation : Subcutaneously inject a suspension of human CRC cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization : Randomize mice into treatment and vehicle control groups.
-
Treatment : Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal (IP) injection daily.[12]
-
Monitoring : Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint : At the end of the study (e.g., 8-12 days), harvest tumors for further analysis (e.g., Western blotting, immunohistochemistry).[1][12]
-
-
Data Analysis : Compare the tumor growth curves between the this compound-treated and vehicle-treated groups to determine efficacy.
Caption: Workflow for an in vivo tumor xenograft study.
Therapeutic Potential and Enhanced Selectivity
This compound represents a significant advancement over first-generation CK1α activators, such as the anthelmintic drug pyrvinium, due to its vastly improved pharmacokinetic properties, which enable effective systemic administration and in vivo target engagement.[6][15] Its ability to cross the blood-brain barrier has also opened therapeutic avenues for brain cancers like medulloblastoma.[11][14]
A key advantage of this compound is its enhanced therapeutic index and minimal gastrointestinal toxicity compared to other classes of Wnt inhibitors like Tankyrase inhibitors.[5][6][12] This favorable safety profile is attributed to the differential abundance of its target, CK1α.[3][6] Many Wnt-driven tumors exhibit decreased levels of CK1α protein compared to normal tissues.[3][6] This reduction makes the kinase's activity rate-limiting for β-catenin degradation in cancer cells, thus sensitizing them to pharmacological activation by this compound.[3][5] Normal tissues, with higher constitutive levels of CK1α, are less affected.[3][5] This differential expression provides a wider therapeutic window, a critical advantage for clinical development.[1]
Caption: Logic for the enhanced therapeutic index of this compound.
Conclusion
This compound is a potent, selective, and systemically bioavailable small-molecule activator of Casein Kinase 1α. Through its novel allosteric mechanism, it effectively restores the degradation of β-catenin, representing a promising therapeutic strategy for the treatment of Wnt-driven cancers. Quantitative data from a range of preclinical models demonstrate its high potency and efficacy in inhibiting tumor growth, including in drug-resistant and metastatic settings.[1][14] Crucially, its enhanced therapeutic index, derived from the differential abundance of CK1α in tumor versus normal tissue, suggests a favorable safety profile.[3][6] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and the broader class of CK1α activators, paving the way for potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Casein kinase1α activators, a precision weapon for CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
The Modulatory Role of SSTC3 on β-Catenin: A Technical Guide to Phosphorylation and Degradation
For Researchers, Scientists, and Drug Development Professionals
Published: December 4, 2025
Abstract
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular development and homeostasis, and its dysregulation is a known driver of various cancers, particularly colorectal cancer.[1][2] Central to this pathway is the stability of the transcriptional co-activator β-catenin, which is meticulously controlled by a cytoplasmic "destruction complex."[1][3] This technical guide provides an in-depth analysis of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α), and its profound effect on promoting the phosphorylation and subsequent degradation of β-catenin. We will explore the underlying mechanism of action, present key quantitative data, detail experimental protocols for its characterization, and provide visual representations of the involved signaling pathways and experimental workflows.
Introduction: The Wnt/β-Catenin Signaling Pathway and the Destruction Complex
The canonical Wnt signaling pathway's state is determined by the presence or absence of Wnt ligands. In the absence of a Wnt signal ("Wnt OFF" state), cytoplasmic β-catenin is maintained at low levels through a continuous cycle of phosphorylation and degradation orchestrated by a multi-protein "destruction complex."[1][3] This complex is primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3β (GSK3β).[1][3][4][5]
The degradation cascade is initiated by CK1α, which phosphorylates β-catenin at Serine 45 (Ser45).[4][6] This "priming" phosphorylation event is a prerequisite for the subsequent sequential phosphorylation of β-catenin by GSK3β at Threonine 41 (Thr41), Serine 37 (Ser37), and Serine 33 (Ser33).[4] Once fully phosphorylated, β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, which mediates its ubiquitination and targets it for proteasomal degradation.[4][7][8] This process ensures that β-catenin does not accumulate in the cytoplasm and translocate to the nucleus to activate Wnt target gene expression.[1][5]
Upon Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors ("Wnt ON" state), the destruction complex is inactivated.[1] This allows β-catenin to evade phosphorylation and degradation, leading to its accumulation, nuclear translocation, and the subsequent activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) mediated transcription of genes involved in cell proliferation and survival.[1][5][9]
This compound: A Novel Activator of CK1α
This compound is a potent and specific small-molecule activator of CK1α.[4][6] Unlike many Wnt pathway inhibitors that target upstream components, this compound acts directly on a key kinase within the β-catenin destruction complex.[1] By allosterically activating CK1α, this compound enhances the initial and rate-limiting step of β-catenin phosphorylation at Ser45.[4][6] This amplified phosphorylation event accelerates the subsequent GSK3β-mediated phosphorylation, ubiquitination, and proteasomal degradation of β-catenin, thereby effectively inhibiting the Wnt signaling pathway.[4][10] This targeted approach has shown significant promise in suppressing the growth of Wnt-dependent cancers.[4][11]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data regarding its potency, binding affinity, and cellular effects.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 32 nM | Dissociation constant for the binding of this compound to purified recombinant CK1α. | [4] |
| Wnt Signaling Inhibition (EC50) | 30 nM | Half-maximal effective concentration for the inhibition of a Wnt-driven reporter gene. | [4] |
Table 1: this compound Potency and Binding Affinity. This table presents the biochemical potency of this compound in binding to its direct target, CK1α, and its functional consequence on Wnt signaling inhibition.
| Cell Line | Cancer Type | Driving Mutation | EC50 for Viability Decrease | Reference |
| HT29 | Colorectal Carcinoma | APC | 132 nM | [4][5] |
| SW403 | Colorectal Carcinoma | APC | 63 nM | [4][5] |
| HCT116 | Colorectal Carcinoma | CTNNB1 (β-catenin) | 123 nM | [4][5] |
Table 2: Efficacy of this compound in Wnt-Dependent Colorectal Cancer Cell Lines. This table demonstrates the potent anti-proliferative effect of this compound on various colorectal cancer cell lines with known mutations that lead to aberrant Wnt pathway activation.
Experimental Protocols
Western Blot Analysis of β-Catenin Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of endogenous β-catenin in a cellular context.[6]
Materials:
-
Cell Lines: SW403, HT29, HCT116, or other relevant cancer cell lines.[6]
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
This compound: Prepare stock solutions in DMSO and store at -20°C.[6]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-β-catenin (Ser45), Rabbit anti-β-catenin, Mouse anti-GAPDH or β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
ECL Substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 15 minutes).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against p-β-catenin (Ser45) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.[6]
-
-
Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total β-catenin and a loading control to normalize the data.
In Vitro Kinase Assay
This assay directly measures the effect of this compound on the kinase activity of CK1α using recombinant proteins.
Materials:
-
Recombinant human CK1α.
-
Recombinant human β-catenin (substrate).
-
This compound.
-
Kinase buffer.
-
[γ-³²P]ATP.
-
SDS-PAGE materials.
-
Autoradiography film or phosphorimager.
Procedure:
-
Set up kinase reactions containing kinase buffer, recombinant CK1α, and recombinant β-catenin.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reactions.
-
Initiate the reaction by adding [γ-³²P]ATP and incubate for a defined period (e.g., 0.5, 1, or 3 minutes) at 30°C.[5]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the phosphorylated β-catenin.
-
Quantify the band intensities to determine the fold activation of CK1α by this compound.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation of Wnt/β-catenin signaling pathway: an effective strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Chemical structure and properties of SSTC3
A comprehensive search of publicly available scientific databases and chemical repositories has yielded no information on a compound designated as "SSTC3." This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in public literature, or a potential typographical error.
Without a verifiable chemical structure or associated research, it is not possible to provide the requested in-depth technical guide, including data on its properties, experimental protocols, or related signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier of the molecule, such as its IUPAC name, CAS Registry Number, or SMILES string, to ensure accurate retrieval of information.
If "this compound" is an internal designation, all relevant data would be contained within the proprietary documentation of the originating organization.
SSTC3: A Novel Activator of Casein Kinase 1α for Wnt-Driven Cancers
An In-depth Technical Guide
This technical guide offers a comprehensive overview of the discovery, synthesis, and mechanism of action of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α).[1][2][3] this compound has emerged as a promising therapeutic candidate for Wnt-driven cancers, particularly colorectal cancer (CRC).[2][4][5] This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.[1][3]
Discovery and Rationale
Constitutive activation of the Wnt signaling pathway is a primary driver in over 90% of colorectal cancers.[6] The development of Wnt inhibitors, however, has been challenging due to significant gastrointestinal toxicity.[4][6] this compound was identified through an in silico screening approach, followed by medicinal chemistry optimization, to find a CK1α activator with favorable pharmacokinetic properties.[7] CK1α is a critical negative regulator of the Wnt pathway.[3][8] By activating CK1α, this compound enhances the degradation of β-catenin, the central effector of the Wnt pathway, thereby inhibiting cancer cell proliferation.[2][3]
A key feature of this compound is its enhanced therapeutic index.[4][5] This is attributed to the lower abundance of CK1α in Wnt-driven tumors compared to normal gastrointestinal tissue, making cancer cells more sensitive to the drug.[4][6]
Chemical Synthesis and Properties
This compound, with the IUPAC name 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, is a solid powder soluble in DMSO.[1][] The synthesis of this compound involves a multi-step process. The key steps include the synthesis of 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl) benzoic acid, followed by a coupling reaction with 4-(pyridin-2-yl)thiazol-2-amine to yield the final compound.[7]
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
| CAS Number | 1242422-09-8 |
| Chemical Formula | C23H17F3N4O3S2 |
| Molecular Weight | 518.53 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the allosteric activation of CK1α.[2][8] In the canonical Wnt signaling pathway, CK1α is a component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[5][8] This complex phosphorylates β-catenin, targeting it for proteasomal degradation.[2][8] In Wnt-driven cancers, this process is often disrupted, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate pro-proliferative gene transcription.[2][8] this compound enhances the activity of CK1α, restoring the function of the destruction complex and promoting the degradation of β-catenin.[2][3]
This compound activates CK1α to promote β-catenin degradation.
Biological Activity and Efficacy
This compound demonstrates potent biological activity both in vitro and in vivo.[1][2]
Table 2: In Vitro Biological Activity of this compound [1][10]
| Parameter | System / Cell Line | Value |
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM |
| SW403 | 63 nM | |
| HCT116 | 123 nM | |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM | |
| EC50 for Apc mutant organoids | Apc-/- | 150 nM |
| Apcmin | 70 nM |
Table 3: In Vivo Efficacy of this compound [1][10]
| Animal Model | Dosage and Administration | Key Outcome |
| Apcmin mice | 10 mg/kg, Intraperitoneal (IP), once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors. |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth. |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
WNT/β-catenin Reporter Assay (TOPflash Assay)
This assay quantifies the activity of the WNT/β-catenin signaling pathway.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biospace.com [biospace.com]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on SSTC3's Inhibition of Oncogenic Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Wnt Pathway in Oncology
The canonical Wnt/β-catenin signaling pathway is a fundamental regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation, frequently driven by mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a primary driver in the pathogenesis of numerous cancers, most notably colorectal cancer (CRC).[1][3] In a healthy state, a cytoplasmic "destruction complex" — composed of Axin, APC, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) — phosphorylates the transcriptional co-activator β-catenin, marking it for proteasomal degradation.[3][4] Dysregulation leads to the stabilization and nuclear accumulation of β-catenin, which then associates with TCF/LEF transcription factors to drive the expression of oncogenes.[3][5]
Despite its significance as a therapeutic target, developing effective Wnt inhibitors has been challenging due to on-target toxicities in normal tissues.[3] SSTC3 has emerged as a novel, preclinical small-molecule compound that potently and selectively inhibits Wnt signaling.[1][3] Unlike upstream inhibitors, this compound functions by allosterically activating CK1α, a critical negative regulator within the β-catenin destruction complex.[1][3][6] This guide provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action: Allosteric Activation of CK1α
This compound's primary mechanism is the direct binding to and activation of CK1α.[2][5] This enhanced kinase activity restores the function of the β-catenin destruction complex, even in cancer cells with mutations that promote Wnt signaling.[6]
The key steps are as follows:
-
Direct Binding and Activation : this compound binds directly to CK1α, enhancing its catalytic activity.[5] The dissociation constant (Kd) for this binding is approximately 32 nM.[2][5][7]
-
Enhanced Priming Phosphorylation : Activated CK1α more efficiently phosphorylates β-catenin at the Serine 45 (Ser45) position.[5] This is the critical initiating, rate-limiting step in the β-catenin degradation cascade.[5]
-
Sequential GSK3β Phosphorylation : The Ser45-phosphorylated β-catenin becomes a primed substrate for GSK3β, which then phosphorylates it at Thr41, Ser37, and Ser33.[5]
-
Ubiquitination and Degradation : Fully phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[5]
-
Suppression of Wnt Target Genes : The reduction in nuclear β-catenin suppresses the transcription of Wnt target genes (e.g., AXIN2, LGR5), leading to an anti-proliferative effect in Wnt-driven cancer cells.[4][5]
A significant aspect of this compound's therapeutic potential is its selectivity for Wnt-dependent tumor cells over normal tissue.[4] Research indicates that the abundance of this compound's target, CK1α, is decreased in Wnt-driven tumors compared to normal gastrointestinal tissue.[4][8] This lower level of CK1α sensitizes the cancer cells to pharmacological activation by this compound, providing a wider therapeutic window and minimizing the gastrointestinal toxicity seen with other classes of Wnt inhibitors.[4][6]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its high potency and selectivity for Wnt-addicted cancer cells.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 32 nM | Dissociation constant for the binding of this compound to purified recombinant CK1α. | [2][5][7][9] |
| Wnt Signaling Inhibition (EC50) | 30 nM | Half-maximal effective concentration for inhibiting a Wnt-driven reporter gene. | [2][5][7][9] |
| EC50 in Apc mutant organoids | 70 - 150 nM | Effective concentration for growth attenuation in organoids with Apc mutations. | [4] |
| EC50 in wild-type organoids | 2.9 µM | Effective concentration for growth attenuation in wild-type intestinal organoids. | [4] |
Table 2: Efficacy of this compound in Wnt-Dependent Colorectal Cancer (CRC) Cell Lines
| Cell Line | Driving Mutation | EC50 for Viability Decrease | EC50 for Colony Formation | Reference |
| HT29 | APC | 132 nM | 168 nM | [4][5] |
| SW403 | APC | 63 nM | 61 nM | [4][5] |
| HCT116 | CTNNB1 (β-catenin) | 123 nM | 80 nM | [4][5] |
| RKO | Not Wnt-Dependent | 3.1 µM | - | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage & Administration | Outcome | Reference |
| HCT116 Xenografts (CD-1 mice) | 25 mg/kg, IP daily for 8-12 days | Significantly inhibited tumor growth; reduced WNT biomarker expression. | [4][9] |
| Apcmin mice | 10 mg/kg, IP daily for 1 month | Inhibited the growth of Apc mutation-driven tumors. | [4][9] |
| Patient-Derived Xenograft (PDX) | 25 mg/kg, IP daily | Attenuated the growth of a metastatic CRC PDX. | [4][9] |
Detailed Experimental Protocols
The characterization of this compound involves several key in vitro assays to confirm its mechanism of action and cellular effects.
Protocol: In Vitro Kinase Assay for CK1α Activity
This assay quantitatively measures the effect of this compound on the kinase activity of CK1α using recombinant β-catenin as a substrate.
Materials:
-
Recombinant human CK1α
-
Recombinant human β-catenin (substrate)
-
This compound
-
Kinase buffer
-
[γ-³²P]-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)
Procedure:
-
Reaction Setup : Prepare a reaction mixture containing kinase buffer, recombinant β-catenin, and the desired concentration of this compound (or vehicle control, e.g., DMSO).
-
Enzyme Addition : Add recombinant CK1α to the mixture to initiate the kinase reaction.
-
Initiation : Start the reaction by adding ATP ([γ-³²P]-ATP or standard ATP depending on the detection method).
-
Incubation : Incubate the reaction at 30°C for a defined period (e.g., 0.5, 1, or 3 minutes).[4]
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer (for radiometric assay) or ADP-Glo™ Reagent.
-
Detection :
-
Radiometric Assay : Separate the reaction products by SDS-PAGE, expose to autoradiography film, and quantify the incorporation of ³²P into the β-catenin substrate using a scintillation counter.[3][4]
-
ADP-Glo™ Assay : Measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.[3]
-
-
Data Analysis : Plot the measured kinase activity against the concentration of this compound to determine the fold activation.[3]
Protocol: Immunoblotting for Phospho-β-catenin (Ser45)
This protocol is used to detect the increase in β-catenin phosphorylation at Ser45 in cells treated with this compound, confirming its on-target effect.
Materials:
-
Wnt-dependent CRC cell line (e.g., SW403)
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Primary antibodies: anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment : Plate SW403 cells and grow to 70-80% confluency. Treat cells with this compound (e.g., 100 nM) or vehicle control for a short duration (e.g., 15 minutes).[4][9]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer. Incubate on ice for 30 minutes.[2]
-
Protein Quantification : Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE : Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run.[2]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[2]
-
Immunoblotting :
-
Detection : Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing : Strip the membrane and re-probe with antibodies for total β-catenin and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess changes in the phospho-protein relative to the total protein.
Protocol: Wnt/β-catenin Reporter (TOPFlash) Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells or other suitable cell line
-
TOPFlash reporter plasmid (contains TCF/LEF binding sites driving Firefly luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound stock solution
-
Wnt3a conditioned media (optional, for stimulation)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding : Plate cells in a 96-well plate.
-
Transfection : Co-transfect the cells with the TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent.[7]
-
Treatment : After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations.[3][7] If needed, stimulate the pathway with Wnt3a conditioned media. Include a vehicle control.
-
Incubation : Incubate the cells for an additional 24 hours.[3]
-
Cell Lysis : Lyse the cells using Passive Lysis Buffer for 15 minutes at room temperature.[3]
-
Luminometry : Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[3]
-
Data Analysis : Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to determine the EC50 for Wnt signaling inhibition.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for treating Wnt-driven cancers.[3] Its unique mechanism of action—the allosteric activation of CK1α—provides a novel and potent method for inhibiting oncogenic Wnt signaling.[3][5] Quantitative data from preclinical studies demonstrates its high potency in vitro and significant anti-tumor efficacy in vivo, with a favorable safety profile attributed to the differential abundance of its target, CK1α, in tumor versus normal tissues.[4][6][8]
The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate this compound and other CK1α activators. Future research will be crucial for its clinical development, focusing on comprehensive off-target profiling, pharmacokinetic/pharmacodynamic relationships in larger animal models, and the identification of predictive biomarkers to select patient populations most likely to respond to this targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Preclinical Profile of SSTC3: A Novel Activator of Casein Kinase 1α
This technical guide provides a comprehensive overview of the preclinical data for SSTC3, a small molecule activator of Casein Kinase 1α (CK1α).[1] Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to characterize its activity in targeting the Wnt signaling pathway.[1][2]
This compound has emerged as a promising therapeutic candidate, particularly for Wnt-driven cancers like colorectal cancer (CRC).[3] It functions by allosterically activating CK1α, a critical negative regulator of the Wnt/β-catenin signaling cascade.[3][4] This activation enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, inhibiting the transcription of Wnt target genes that drive cell proliferation.[1][5] Preclinical studies have demonstrated this compound's potent anti-tumor efficacy both in vitro and in vivo, with a notable characteristic being its favorable safety profile, including minimal gastrointestinal toxicity compared to other Wnt pathway inhibitors.[3][6]
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacological parameters of this compound from preclinical investigations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
| CAS Number | 1242422-09-8[1] |
| Chemical Formula | C23H17F3N4O3S2[1] |
| Molecular Weight | 518.53 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
Table 2: In Vitro Biological Activity of this compound
| Parameter | System / Cell Line | Value |
|---|---|---|
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM[1][7] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM[1][7][8] |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM[1] |
| SW403 | 63 nM[1] | |
| HCT116 | 123 nM[1] | |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM[1] | |
| EC50 for Apc mutant organoids | Apc-/- | 150 nM[9] |
| | Apcmin | 70 nM[9] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Outcome |
|---|---|---|
| Apcmin mice | 10 mg/kg, Intraperitoneal (IP), once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors and prolonged survival.[1][8][9] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth.[1][8] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth.[1][6] |
Signaling Pathway and Mechanism of Action
The canonical Wnt signaling pathway is crucial for cell proliferation and development, and its aberrant activation is a hallmark of many cancers.[4] The pathway's central mediator is β-catenin. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CK1α phosphorylates β-catenin, marking it for proteasomal degradation.[4] This keeps cytoplasmic levels of β-catenin low.[4]
This compound's mechanism of action is the allosteric activation of CK1α.[3][4] By enhancing the kinase activity of CK1α, this compound restores the function of the destruction complex, even in cancer cells with mutations in APC or β-catenin.[2][3] This leads to increased phosphorylation and degradation of β-catenin, preventing its nuclear translocation and the subsequent transcription of pro-proliferative Wnt target genes.[1][2]
This compound activates CK1α, reactivating the destruction complex to inhibit WNT signaling.[1]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
1. WNT/β-Catenin Reporter (TOPflash) Assay
This assay quantifies the transcriptional activity of the WNT/β-catenin pathway.[1]
-
Methodology:
-
Cell Seeding: HEK293T cells are seeded in 96-well plates to achieve 70-80% confluency at the time of transfection.[1]
-
Transfection: Cells are co-transfected with the TOPflash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid for normalization.[1]
-
Treatment: After transfection, cells are treated with a Wnt ligand (e.g., Wnt3a conditioned media) and varying concentrations of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luminescence is calculated to determine WNT signaling activity. The EC50 value for this compound is determined by plotting the inhibition of WNT activity against the compound concentration.
-
Experimental workflow for the TOPflash reporter assay.[1]
2. Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.[1]
-
Methodology:
-
Cell Seeding: Colorectal cancer cell lines (e.g., HCT116, SW403, HT29) are seeded in 96-well plates.[1]
-
Treatment: After 24 hours, cells are treated with a range of this compound concentrations.[1][8]
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or the quantification of ATP (e.g., CellTiter-Glo®).[1]
-
Data Analysis: Viability is plotted against this compound concentration to calculate EC50 values.
-
3. Western Blot for β-catenin Phosphorylation
This method detects changes in the phosphorylation status of β-catenin following this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: SW403 cells are grown to 70-80% confluency and treated with this compound (e.g., 100 nM) or a vehicle control for a short duration (e.g., 15 minutes).[8][10]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated β-catenin and total β-catenin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
1. Apcmin/+ Mouse Model
This model spontaneously develops intestinal adenomas due to a mutation in the Apc gene, mimicking human familial adenomatous polyposis.[5]
-
Methodology:
-
Animal Model: Male and female C57BL/6J-Apcmin/+ mice are used, starting at 5-6 weeks of age.[5]
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound (10 mg/kg) or vehicle is administered intraperitoneally once daily for one month.[5][8]
-
Monitoring: Body weight and general health are monitored throughout the study.[5]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The small intestine and colon are dissected, flushed with PBS, and opened longitudinally.[5]
-
Quantification: The number and size of polyps are counted and measured under a dissecting microscope.[9]
-
2. Colorectal Cancer Xenograft Model (HCT116)
This model assesses the efficacy of this compound on the growth of human colorectal cancer tumors in immunocompromised mice.[5]
-
Methodology:
-
Animal Model: Male CD-1 nude mice (6-8 weeks old) are used.[5]
-
Cell Implantation: HCT116 cells are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Tumor growth is monitored with a digital caliper. When tumors reach a specified size, mice are randomized into treatment and vehicle groups.
-
Treatment: this compound (25 mg/kg) or vehicle is administered intraperitoneally once daily for 8-12 days.[5][8]
-
Efficacy Measurement: Tumor volume is measured regularly throughout the study. At the endpoint, tumors may be excised for further analysis (e.g., histology, biomarker analysis).[7]
-
Workflow for this compound efficacy testing in a HCT116 xenograft mouse model.[5]
Safety and Toxicology Profile
A significant advantage of this compound in preclinical studies is its favorable safety profile, particularly the minimal gastrointestinal toxicity observed compared to other classes of Wnt inhibitors.[3][6] This improved therapeutic index is hypothesized to be due to the differential abundance of its target, CK1α, in tumor versus normal tissues.[6][11] Many Wnt-driven tumors exhibit significantly lower levels of CK1α compared to healthy tissues.[11] This makes the cancer cells more dependent on the remaining CK1α activity and thus more sensitive to its activation by this compound.[6][11] Normal tissues with higher CK1α levels are less affected by the same concentrations of the compound, creating a wider therapeutic window.[11]
Differential CK1α levels may underlie the selective toxicity of this compound.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Foundational Research on SSTC3 in Colorectal Cancer (CRC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Constitutively active Wnt/β-catenin signaling is a near-universal driver of colorectal cancer (CRC). Despite its therapeutic potential, targeting this pathway has been challenging due to on-target toxicities in normal tissues. SSTC3, a novel small-molecule activator of casein kinase 1α (CK1α), has emerged as a promising therapeutic agent. CK1α is a critical negative regulator of the Wnt signaling pathway. This technical guide provides an in-depth overview of the foundational research on this compound in CRC, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of CK1α activation for the treatment of CRC.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. The vast majority of CRCs are initiated and driven by mutations in components of the canonical Wnt/β-catenin signaling pathway, most commonly in the tumor suppressor gene APC or activating mutations in CTNNB1 (encoding β-catenin). These mutations lead to the stabilization and nuclear accumulation of β-catenin, which then constitutively activates the transcription of target genes that drive cell proliferation, survival, and tumor growth.
Casein kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in the β-catenin destruction complex. This complex, which also includes Axin, APC, and GSK3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In the context of Wnt-driven cancers, enhancing the activity of CK1α presents a rational therapeutic strategy to counteract the effects of upstream mutations.
This compound is a potent and selective small-molecule activator of CK1α.[1][2] Research has demonstrated that this compound can effectively inhibit aberrant Wnt signaling in CRC models, leading to reduced cancer cell viability and tumor growth, with a notable advantage of minimal gastrointestinal toxicity compared to other Wnt inhibitors.[3][4] This guide will detail the foundational preclinical data and methodologies associated with the investigation of this compound in colorectal cancer.
Mechanism of Action of this compound
This compound's primary mechanism of action is the allosteric activation of CK1α.[5] By binding to CK1α, this compound enhances its kinase activity, thereby promoting the phosphorylation of β-catenin within the destruction complex. This leads to the degradation of β-catenin and a subsequent reduction in the transcription of Wnt target genes.[3][6]
A key finding in the research of this compound is that Wnt-driven tumor cells exhibit lower levels of CK1α compared to normal intestinal tissue.[3][7] This differential abundance of the target protein creates a therapeutic window, as the lower levels of CK1α in cancer cells make them more sensitive to pharmacological activation by this compound.[3][8] In contrast, the higher levels of CK1α in normal intestinal cells render them less susceptible to the effects of the compound, which likely accounts for the observed minimal gastrointestinal toxicity.[3]
Quantitative Data Presentation
The preclinical efficacy of this compound has been quantified in various in vitro and in vivo models of colorectal cancer.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Driving Mutation | Assay Type | EC50 Value | Reference |
| HT29 | APC | Cell Viability | 132 nM | [3] |
| HT29 | APC | Colony Formation | 168 nM | [3] |
| SW403 | APC | Cell Viability | 63 nM | [3] |
| SW403 | APC | Colony Formation | 61 nM | [3] |
| HCT116 | CTNNB1 | Cell Viability | 123 nM | [3] |
| HCT116 | CTNNB1 | Colony Formation | 80 nM | [3] |
| RKO | Wnt-independent | Cell Viability | 3.1 µM | [3] |
| HCT116 (mutant CTNNB1 deleted) | Wnt-independent | Cell Viability | 1.5 µM | [3] |
Table 2: In Vitro Efficacy of this compound in Mouse Intestinal Organoids
| Organoid Type | Genotype | Assay Type | EC50 Value | Reference |
| Apc mutant | Apcmin | Growth Inhibition | 70 nM | [3] |
| Apc mutant | Apc-/- | Growth Inhibition | 150 nM | [3] |
| Wild-type | Wild-type | Growth Inhibition | 2.9 µM | [3] |
Table 3: In Vivo Efficacy and Dosing of this compound in Mouse Models
| Mouse Model | Treatment Group | Key Outcomes | Reference |
| Apcmin Mice | This compound (10 mg/kg, i.p.) | Reduced number and size of intestinal polyps; increased survival. | [3] |
| HCT116 Xenograft (CD-1 Nude Mice) | This compound (25 mg/kg, i.p.) | Significantly inhibited tumor growth. | [3] |
| Patient-Derived Xenograft (Metastatic CRC) | This compound (15 mg/kg, i.p.) | Attenuated tumor growth and reduced cancer cell density. | [3] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Cmax | 7.5 µM (3910 ng/ml) | Single 25 mg/kg i.p. dose | [3] |
| AUC0–24 | 29,300 ng·hr/ml | Single 25 mg/kg i.p. dose | [3] |
| Plasma concentration > 250 nM | > 24 hours | Single 25 mg/kg i.p. dose | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe the key experimental protocols used to characterize the activity of this compound.
Cell Viability Assay
This assay determines the effect of this compound on the viability of CRC cell lines.
-
Cell Seeding: CRC cells (e.g., HCT116, SW403, HT29) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., ≤ 0.1%). The medium in the wells is replaced with the medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for 5 days.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control cells, and the EC50 values are calculated using a non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Seeding: A low density of CRC cells (e.g., 500-1,000 cells per well) is seeded in 6-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control. The medium is replaced every 2-3 days with fresh medium containing the respective treatments.
-
Incubation: The plates are incubated for 10-14 days until visible colonies are formed.
-
Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet solution.
-
Quantification: The plates are washed to remove excess stain and air-dried. Colonies are then imaged and counted.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: For cell line-derived xenografts, a suspension of CRC cells (e.g., 1-5 x 106 HCT116 cells) in a suitable medium (e.g., PBS or serum-free medium) is injected subcutaneously into the flank of immunodeficient mice (e.g., CD-1 nude mice).[9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and vehicle control groups.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) and administered to the mice via intraperitoneal (i.p.) injection at the specified dose and schedule (e.g., 25 mg/kg daily).[6] The control group receives the vehicle only.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki67), and qRT-PCR for Wnt target genes.[3]
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This method is used to quantify the expression of Wnt target genes to confirm the on-target effect of this compound.
-
RNA Extraction: Total RNA is extracted from CRC cells or tumor tissue treated with this compound or vehicle using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The expression of Wnt target genes (e.g., AXIN2, LGR5) and a housekeeping gene (e.g., GAPDH, B2M) is quantified using a real-time PCR system with a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.
Conclusion and Future Directions
The foundational research on this compound demonstrates its potential as a targeted therapy for colorectal cancer. By activating CK1α, this compound effectively inhibits the oncogenic Wnt/β-catenin signaling pathway, leading to a reduction in CRC cell proliferation and tumor growth in preclinical models. The differential expression of its target, CK1α, between tumor and normal intestinal tissues provides a compelling rationale for its favorable therapeutic index and minimal gastrointestinal toxicity.
Future research should focus on further elucidating the molecular determinants of sensitivity to this compound beyond CK1α levels. Investigating potential mechanisms of acquired resistance to this compound will also be crucial for its clinical development. Furthermore, exploring combination therapies, where this compound is used in conjunction with other anti-cancer agents, may offer synergistic effects and improved therapeutic outcomes for patients with colorectal cancer. The promising preclinical data warrants further investigation of this compound in clinical trials to assess its safety and efficacy in patients with Wnt-driven colorectal cancer.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. StemSynergy Therapeutics Announces Breakthrough In Colorectal Cancer Drug Development - BioSpace [biospace.com]
SSTC3: A Comprehensive Technical Guide to its Biological Activities and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSTC3 is a novel, second-generation small-molecule activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt signaling pathway.[1][2][3][4][5] Exhibiting significantly improved pharmacokinetic properties over first-generation CK1α activators, this compound has demonstrated potent anti-cancer activity in preclinical models of Wnt-driven malignancies, particularly colorectal cancer (CRC).[6][7][8] Its mechanism of action centers on the allosteric activation of CK1α, which enhances the phosphorylation and subsequent degradation of β-catenin, a key effector of the canonical Wnt signaling cascade.[2][3][9] Recent evidence has expanded the known biological activities of this compound to include the inhibition of the Sonic Hedgehog (SHH) signaling pathway, demonstrating efficacy in preclinical models of medulloblastoma, including those resistant to conventional therapies.[10][11] Notably, this compound is capable of crossing the blood-brain barrier and has shown potential in attenuating metastasis.[3][11] This technical guide provides a comprehensive overview of the biological activities and efficacy of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Quantitative Data Summary
The biological activity and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Biological Activity of this compound
| Parameter | System / Cell Line | Value | Reference(s) |
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM | [4][5][10][12] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM | [4][5][10][12] |
| EC50 for Cell Viability (Colorectal Cancer) | HT29 | 132 nM | [5] |
| SW403 | 63 nM | [5] | |
| HCT116 | 123 nM | [5] | |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM | [5] | |
| EC50 for Apc mutant organoids | Apc-/- | 150 nM | [6] |
| Apcmin | 70 nM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Outcome(s) | Reference(s) |
| Apc_min_ mice (Colorectal Cancer) | 10 mg/kg, Intraperitoneal (IP), once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors; prolonged survival. | [6][12] |
| CD-1 mice with HCT116 xenografts (Colorectal Cancer) | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth. | [6][12] |
| Patient-derived metastatic CRC xenograft | 15 mg/kg, IP, daily | Attenuated tumor growth and reduced the expression of WNT biomarkers. | [6][7] |
| Orthotopic PTCH1 medulloblastoma implants | Not specified | Reduced tumor size, decreased proliferation, and increased apoptosis. | [10] |
| Vismodegib-resistant SHH medulloblastoma mouse model | Not specified | Inhibited tumor growth and blocked metastases. | [10][11] |
| Patient-derived TRP53-mutant, MYCN-amplified, SHH subgroup medulloblastoma xenografts | 10 mg/kg, IP, for 2 consecutive days | Attenuated growth and metastasis, increasing overall survival. | [10] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Reference(s) |
| Plasma Concentration | Maintained at ~250 nM for 24 hours post-treatment | CD-1 mice | [6] |
| Bioavailability | Significantly improved over pyrvinium | Not specified | [7][8] |
| Blood-Brain Barrier Penetration | Yes | Not specified | [3][11] |
Note: Detailed quantitative pharmacokinetic parameters such as Cmax, AUC, and half-life are not extensively available in the public domain.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the activation of CK1α, a serine/threonine kinase that plays a crucial role as a negative regulator in at least two key signaling pathways implicated in cancer: the Wnt and Sonic Hedgehog (SHH) pathways.
Wnt Signaling Pathway
In the canonical Wnt signaling pathway, CK1α is a core component of the β-catenin destruction complex. This compound allosterically activates CK1α, enhancing its kinase activity.[2][3][9] This leads to the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] By promoting the degradation of β-catenin, this compound prevents its accumulation and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation.[5]
Caption: this compound allosterically activates CK1α, promoting β-catenin degradation and inhibiting Wnt signaling.
Sonic Hedgehog (SHH) Signaling Pathway
This compound has also been shown to inhibit the SHH signaling pathway, which is a key driver in some forms of medulloblastoma.[10][11] In this pathway, CK1α phosphorylates and destabilizes the GLI family of transcription factors, which are the key effectors of SHH signaling. By activating CK1α, this compound enhances the degradation of GLI proteins, thereby inhibiting the transcription of SHH target genes and suppressing tumor growth and metastasis.[10] This mechanism is effective even in tumors that have developed resistance to upstream SMO inhibitors.[10][11]
Caption: this compound activates CK1α, leading to the degradation of GLI transcription factors and inhibition of SHH signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activities and efficacy of this compound.
WNT/β-catenin Reporter Assay (TOPflash Assay)
This assay is used to quantify the activity of the WNT/β-catenin signaling pathway in response to this compound treatment.
Caption: Experimental workflow for the WNT/β-catenin reporter assay (TOPflash).
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Replace the medium with fresh medium containing a WNT agonist (e.g., Wnt3a-conditioned medium) and serial dilutions of this compound.
-
Final Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the this compound concentration to determine the EC50.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed colorectal cancer cell lines (e.g., HCT116, SW403, HT29) in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 5 days.
-
Viability Assessment: Assess cell viability using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the absorbance or luminescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to calculate the EC50 value.
Western Blotting for β-catenin
This protocol is used to assess the levels of β-catenin protein in cells following treatment with this compound.
Methodology:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound or vehicle for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against total β-catenin. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative decrease in β-catenin levels upon this compound treatment.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., CD-1 nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer this compound via intraperitoneal injection at the desired dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology, immunohistochemistry for proliferation markers (e.g., Ki67), and western blotting for target engagement biomarkers.
Safety and Toxicology
This compound has been noted for its favorable safety profile, particularly its minimal gastrointestinal toxicity compared to other classes of Wnt inhibitors.[2][7][12] This improved therapeutic index is hypothesized to be due to the differential abundance of CK1α in tumor versus normal tissues, with WNT-driven tumors having lower levels of CK1α, making them more sensitive to its activation by this compound.[6] However, comprehensive off-target profiling and formal toxicology studies are not extensively available in the public domain.
Conclusion
This compound is a potent and promising preclinical small-molecule activator of CK1α with significant therapeutic potential for the treatment of Wnt- and SHH-driven cancers. Its improved pharmacokinetic profile and ability to cross the blood-brain barrier represent significant advantages. The quantitative data demonstrate its high potency and efficacy in both in vitro and in vivo models of colorectal cancer and medulloblastoma. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other CK1α activators. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to conduct comprehensive safety and toxicology assessments to support its potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The role of SSTC3 in developmental biology research
An In-Depth Technical Guide to SSTC3: A Chemical Probe for Investigating Wnt Signaling in Developmental Biology
Introduction
The Wnt/β-catenin signaling pathway is a cornerstone of embryonic development, orchestrating a multitude of processes from body axis formation and cell fate specification to organogenesis and stem cell maintenance[1][2][3][4][5]. Dysregulation of this pathway is implicated in various developmental abnormalities and diseases, including cancer[1][6][7]. This compound is a potent and selective small-molecule activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt cascade[1][8][9][10]. By activating CK1α, this compound provides a powerful tool for researchers to precisely inhibit Wnt/β-catenin signaling, enabling detailed investigation into its roles during embryonic development[6][11]. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, experimental protocols, and its potential applications in developmental biology research for an audience of researchers, scientists, and drug development professionals.
The Canonical Wnt/β-catenin Signaling Pathway and this compound's Mechanism of Action
The canonical Wnt signaling pathway's central player is the transcriptional co-activator β-catenin[6]. In the absence of a Wnt ligand, a cytoplasmic "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low[4][6][9].
Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes[4][6].
This compound functions as an allosteric activator of CK1α[2][6]. By enhancing the kinase activity of CK1α, this compound promotes the phosphorylation and degradation of β-catenin, even in the presence of upstream Wnt signals or mutations that would otherwise stabilize β-catenin[4][9]. This leads to a potent and selective inhibition of the Wnt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developmental Biology Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
SSTC3's Impact on Wnt-Dependent Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Constitutive activation of the Wnt/β-catenin signaling pathway is a primary driver in the pathogenesis of numerous cancers, most notably colorectal cancer (CRC)[1]. Despite its significance as a therapeutic target, the development of effective Wnt pathway inhibitors has been hampered by challenges related to specificity and on-target toxicity[1]. This technical guide provides a comprehensive overview of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt cascade[1][2]. By allosterically activating CK1α, this compound enhances the phosphorylation and subsequent degradation of β-catenin, effectively inhibiting Wnt-dependent cellular processes[2]. This document delves into the mechanism of action of this compound, presents its quantitative biochemical and cellular activities, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows to serve as a valuable resource for researchers and drug development professionals.
Introduction to Wnt Signaling and this compound
The Wnt/β-catenin signaling pathway is pivotal in embryonic development and adult tissue homeostasis[1]. Its aberrant activation, often initiated by mutations in components of the β-catenin destruction complex such as Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the nuclear accumulation of β-catenin and subsequent transcription of oncogenic target genes[1].
This compound is a preclinical small-molecule compound that has demonstrated significant promise as a Wnt pathway inhibitor[3]. Unlike many inhibitors that target upstream components, this compound acts by allosterically activating CK1α, a key component of the β-catenin destruction complex[3]. This activation potentiates the function of the complex, leading to more efficient phosphorylation and degradation of β-catenin, even in the presence of oncogenic mutations[3].
Mechanism of Action of this compound
In the canonical Wnt signaling pathway, the stability of the transcriptional co-activator β-catenin is tightly regulated.
-
"Off-State" (Absence of Wnt Ligand): A cytoplasmic "destruction complex," composed of Axin, APC, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin[3]. This phosphorylation event, initiated by CK1α at Serine 45, marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low[4].
-
"On-State" (Presence of Wnt Ligand): Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors leads to the inactivation of the destruction complex[3]. β-catenin then stabilizes, accumulates in the cytoplasm, and translocates to the nucleus. There, it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes that promote cell proliferation and survival[3].
This compound enhances the catalytic activity of CK1α, a critical negative regulator of this pathway[2][5]. By allosterically activating CK1α, this compound promotes the priming phosphorylation of β-catenin, thereby restoring the function of the destruction complex and promoting β-catenin degradation[2][4]. This leads to a decrease in nuclear β-catenin, downregulation of Wnt target gene expression, and subsequent inhibition of cancer cell growth[3]. Furthermore, evidence suggests that CK1α activation may also promote the degradation of Pygopus, a nuclear co-activator required for β-catenin-mediated transcription[3].
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: In Vitro Biological Activity of this compound
| Parameter | System / Cell Line | Value | Reference |
|---|---|---|---|
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM | [5][6] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM | [5][6] |
| EC50 for Cell Viability | HT29 (CRC) | 132 nM | [5][7][8] |
| SW403 (CRC) | 63 nM | [5][7][8] | |
| HCT116 (CRC, mutant CTNNB1) | 78 nM - 123 nM | [5][6][7][8] | |
| HCT116 (CRC, wild-type CTNNB1) | 1.5 µM | [5][7][8] | |
| RKO (CRC, Wnt-independent) | 3.1 µM | [7][8] | |
| EC50 for Colony Formation | HT29 (CRC) | 168 nM | [7][8] |
| SW403 (CRC) | 61 nM | [7][8] | |
| HCT116 (CRC) | 80 nM | [7][8] | |
| EC50 for Growth Inhibition | Apc min Mouse Organoids | 70 nM | [7][8] |
| | Apc -/- Mouse Organoids | 150 nM |[7][8] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer
| Mouse Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|
| Apcmin mice | 10 mg/kg, IP, once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors; reduced number and size of intestinal polyps; prolonged survival. | [2][6][8] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth. | [2][6] |
| Patient-Derived Xenograft (Metastatic CRC) | Not specified | Attenuated tumor growth, reduced cancer cell density, and reduced expression of WNT biomarkers. |[6][8][9] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Dual-Luciferase Reporter Assay (TOPflash Assay)
This assay quantifies the activity of the WNT/β-catenin signaling pathway.
-
Materials:
-
HEK293T cells
-
WNT-responsive reporter plasmid (e.g., TOPFlash)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luminometer
-
96-well white, clear-bottom plates
-
-
Protocol:
-
Cell Seeding: Seed 2 x 10⁴ HEK293T cells per well in a 96-well plate and allow them to adhere overnight[3].
-
Transfection: Co-transfect cells with the TOPFlash and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat cells with a range of this compound concentrations. If necessary, stimulate Wnt signaling with Wnt3a conditioned media.
-
Lysis and Reading: After 24-48 hours, lyse the cells and measure Firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against this compound concentration to determine the EC50[3].
Cell Viability Assay (MTT/MTS)
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
-
Materials:
-
CRC cell lines (e.g., HCT116, SW403)
-
96-well plates
-
This compound
-
MTT or MTS reagent
-
-
Protocol:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and incubate overnight[7].
-
Treatment: Treat cells with a range of this compound concentrations for the desired period (e.g., 5 days)[6][7].
-
Assay: Add MTT or MTS reagent and incubate for 1-4 hours. If using MTT, add a solubilization solution[7].
-
Reading: Read the absorbance on a microplate reader.
-
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control to determine the percentage of cell viability[7].
Western Blotting for β-catenin Phosphorylation
This protocol detects the this compound-induced increase in β-catenin phosphorylation.
-
Materials:
-
CRC cell line (e.g., SW403)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treatment: Treat SW403 cells with this compound (e.g., 100 nM) for a short duration (e.g., 15 minutes)[6].
-
Lysis: Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with a secondary antibody.
-
Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-β-catenin signal to total β-catenin to determine the relative increase in phosphorylation[4].
Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if this compound affects the interaction between CK1α and other components of the destruction complex.
-
Materials:
-
CRC cell line (e.g., SW480)
-
This compound
-
Co-IP lysis buffer
-
Primary antibody against CK1α (for IP)
-
Primary antibodies against Axin, APC, GSK3β, and β-catenin (for Western blotting)
-
Protein A/G magnetic beads
-
-
Protocol:
-
Treatment & Lysis: Treat cells with this compound or vehicle, then lyse.
-
Immunoprecipitation: Incubate cell lysates with the anti-CK1α antibody, then add Protein A/G beads to pull down CK1α and its interacting proteins.
-
Washing & Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against other destruction complex components.
-
-
Data Analysis: Compare the amount of co-immunoprecipitated proteins between this compound-treated and control samples.
In Vivo Patient-Derived Xenograft (PDX) Studies
This protocol evaluates the anti-tumor efficacy of this compound in a clinically relevant animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Patient-derived CRC tumor tissue
-
This compound
-
Calipers for tumor measurement
-
-
Protocol:
-
Implantation: Subcutaneously implant small fragments of tumor tissue into the flank of each mouse[3].
-
Tumor Growth Monitoring: Monitor tumor growth with calipers at least twice a week[3].
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment (this compound) and control (vehicle) groups and begin dosing[3].
-
Endpoint: Continue treatment for a defined period (e.g., 8-12 days). Monitor tumor volume and mouse body weight. At the end of the study, harvest tumors for analysis (e.g., weight, histology, biomarker expression)[6][10].
-
-
Data Analysis: Compare tumor growth curves between the treatment and control groups. Analyze harvested tumors for changes in proliferation markers (Ki-67) and Wnt biomarkers[8].
Conclusion
This compound represents a promising therapeutic strategy for the treatment of Wnt-driven cancers[3]. Its novel mechanism of action, through the allosteric activation of CK1α, provides a potent method for inhibiting the Wnt signaling pathway[3]. The quantitative data demonstrate its high potency and selectivity, and its preclinical efficacy in various in vitro and in vivo models is encouraging[1][3]. A noteworthy feature of this compound is its favorable safety profile, particularly its minimal gastrointestinal toxicity compared to other Wnt inhibitors, which may be due to the differential abundance of CK1α in tumor versus normal tissues[2][9]. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other CK1α activators for their potential in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for SSTC3 in In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SSTC3, a potent and selective small-molecule activator of Casein Kinase 1α (CK1α), for the in vitro inhibition of the Wnt/β-catenin signaling pathway.[1][2] this compound offers a valuable tool for investigating Wnt-dependent cellular processes and exploring potential therapeutic strategies for Wnt-driven diseases, particularly colorectal cancer.[2][3]
Mechanism of Action
This compound allosterically activates CK1α, a crucial component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[1] In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for proteasomal degradation.[1][4] By enhancing the kinase activity of CK1α, this compound promotes the degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus.[3][5] This ultimately leads to the inhibition of T-cell factor/lymphoid enhancer-factor (TCF/LEF) mediated transcription of Wnt target genes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Potency and Binding Affinity of this compound [3]
| Parameter | System / Cell Line | Value |
|---|---|---|
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM[6] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM[6] |
Table 2: In Vitro Efficacy of this compound in Colorectal Cancer Models [7]
| Cell Line/Organoid Model | Assay Type | EC50/IC50 Value |
|---|---|---|
| HT29 | Cell Viability | 132 nM |
| HT29 | Colony Formation | 168 nM |
| SW403 | Cell Viability | 63 nM[5] |
| SW403 | Colony Formation | 61 nM |
| HCT116 | Cell Viability | 123 nM[5] |
| HCT116 (mutant CTNNB1) | Cell Viability | 78 nM |
| HCT116 (wild-type CTNNB1) | Cell Viability | 1.5 µM |
| HCT116 | Colony Formation | 80 nM |
| RKO | Cell Viability | 3.1 µM |
| Apc min Mouse Organoids | Growth Inhibition | 70 nM |
| Apc -/- Mouse Organoids | Growth Inhibition | 150 nM |
Experimental Protocols
WNT/β-catenin Reporter Assay (TOPflash Assay)
This cell-based assay is used to quantify the activity of the WNT/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.[4][5]
Methodology:
-
Cell Seeding: Seed Human Embryonic Kidney (HEK) 293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[5]
-
Transfection: Co-transfect the cells with the TOPflash reporter plasmid (containing TCF/LEF binding sites driving Firefly luciferase expression) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency, using a suitable transfection reagent.[4]
-
Pathway Activation: After transfection, activate the Wnt signaling pathway by adding WNT3A-conditioned media to the cells.[4]
-
Treatment: Immediately after adding WNT3A, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[1][4]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[1]
-
Luminometry: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][4]
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[4]
In Vitro Kinase Assay for CK1α Activity
This biochemical assay directly measures the effect of this compound on the kinase activity of recombinant CK1α.[1][4]
Methodology:
-
Reaction Setup: In a 384-well plate or microcentrifuge tube, combine the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT), a known CK1α substrate (e.g., a synthetic peptide or β-casein), and the desired concentrations of this compound.[4]
-
Enzyme Addition: Add recombinant human CK1α enzyme to the reaction mixture.[4]
-
Reaction Initiation: Start the kinase reaction by adding ATP. Detection can be achieved using radiolabeled [γ-³²P]ATP or a non-radioactive method such as the ADP-Glo™ Kinase Assay, which measures ADP production.[1][4]
-
Incubation: Incubate the reaction at room temperature or 30°C for a specified time (e.g., 30-60 minutes).[1][4]
-
Termination and Detection: Stop the reaction and quantify the kinase activity.
-
Radiolabeled method: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[1]
-
ADP-Glo™ method: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.[4]
-
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the fold activation.[1]
Western Blotting for β-catenin Phosphorylation
This assay is used to assess the phosphorylation status of β-catenin in cells following treatment with this compound, providing a direct measure of the activation of the destruction complex.[8]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW403) and allow them to adhere. Treat the cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 15 minutes).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for phospho-β-catenin overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7][8]
-
Analysis: Compare the levels of phospho-β-catenin in this compound-treated samples to the vehicle control. Total β-catenin and a loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading and to assess changes in total protein levels.
Cell Viability and Colony Formation Assays
These assays are used to determine the effect of this compound on the proliferation and survival of cancer cells.[7]
Methodology (Cell Viability - MTT/MTS Assay):
-
Cell Seeding: Seed cancer cells (e.g., HCT116, SW403) in a 96-well plate and allow them to attach overnight.[7]
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound or vehicle control.[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 5 days).[6][7]
-
Assay: Add MTT or MTS reagent to each well and incubate for 1-4 hours. If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Data Acquisition: Read the absorbance on a microplate reader.[7]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results against the this compound concentration to determine the EC50 or IC50 value.[7]
Methodology (Colony Formation Assay):
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate the plates for 7-14 days, replacing the treatment medium every 2-3 days.[7]
-
Fixing and Staining: When colonies are visible, wash the wells with PBS, fix the colonies with a fixing solution (e.g., methanol), and stain them with crystal violet.[7]
-
Quantification: Air dry the plates, and count the number of colonies. The results can be expressed as a percentage of the vehicle-treated control.[7]
References
Application Notes and Protocols: SSTC3 in Colorectal Cancer Cell Lines (HCT116, SW403, HT29)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constitutive activation of the Wnt/β-catenin signaling pathway is a primary driver in the pathogenesis of the majority of colorectal cancers (CRC).[1][2] SSTC3 is a novel small-molecule activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt signaling cascade.[1][3] By allosterically activating CK1α, this compound enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, the key effector of the canonical Wnt pathway.[3][4] This leads to the inhibition of Wnt target gene expression, ultimately suppressing cancer cell proliferation and survival.[5][6] These application notes provide detailed protocols for utilizing this compound in the colorectal cancer cell lines HCT116 (β-catenin mutant), SW403 (APC mutant), and HT29 (APC mutant) and summarize key quantitative data for experimental planning.[6]
Data Presentation
The following tables summarize the in vitro efficacy of this compound in Wnt-dependent colorectal cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Genotype | EC50 (nM) | Reference |
| HCT116 | CTNNB1 mutant | 123 | [6] |
| SW403 | APC mutant | 63 | [6] |
| HT29 | APC mutant | 132 | [6] |
| RKO | Wnt-independent | 3,100 | [7] |
| HCT116 (mutant CTNNB1 deleted) | Wnt-independent | 1,500 | [4][7] |
Table 2: In Vitro Efficacy of this compound on Colony Formation
| Cell Line | EC50 (nM) | Reference |
| HCT116 | 80 | [6] |
| SW403 | 61 | [6] |
| HT29 | 168 | [6] |
Table 3: Biochemical and Signaling Activity of this compound
| Parameter | System/Assay | Value | Reference |
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM | [4][6] |
| EC50 for Wnt Signaling Inhibition | WNT-driven reporter gene assay | 30 nM | [4] |
| EC50 for AXIN2 Gene Expression | SW403 cells | 100 nM | [6] |
| EC50 for LGR5 Gene Expression | SW403 cells | 106 nM | [6] |
Mandatory Visualizations
Caption: this compound activates CK1α to promote β-catenin degradation.
Caption: Workflow for evaluating this compound in CRC cell lines.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability of colorectal cancer cell lines.[8][9]
Materials:
-
HCT116, SW403, or HT29 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7] Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).[7]
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 5 days).[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against the log of the this compound concentration. Use non-linear regression analysis to determine the EC50 value.[9]
Protocol 2: Western Blot for β-catenin Phosphorylation
This protocol detects changes in the phosphorylation status of β-catenin in response to this compound treatment.[8]
Materials:
-
SW403 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against phospho-β-catenin (Ser45) and total β-catenin
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with this compound (e.g., 100 nM) or vehicle control for a short duration (e.g., 15 minutes) to observe acute phosphorylation events.[8]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells with ice-cold RIPA buffer.[8]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Incubate the membrane with ECL detection reagents and capture the chemiluminescent signal.[8]
-
Data Analysis: Quantify band intensities and normalize the phospho-β-catenin signal to total β-catenin.
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.[6]
Materials:
-
HCT116, SW403, or HT29 cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per 6-well plate.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with a fresh this compound-containing medium every 3-4 days.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Data Acquisition: Wash the plates with water and allow them to air dry. Scan or photograph the plates.
-
Data Analysis: Count the number of colonies (typically >50 cells). The results can be plotted as a percentage of the vehicle-treated control.
Protocol 4: Wnt/β-catenin Reporter (TOP/FOPflash) Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin signaling pathway.[5]
Materials:
-
HCT116 cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound stock solution (10 mM in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with either TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) and a Renilla luciferase plasmid for normalization.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations or a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.[5]
-
Cell Lysis: Lyse the cells using the Passive Lysis Buffer provided in the assay kit.[5]
-
Luminometry: Measure Firefly and Renilla luciferase activities sequentially in a luminometer.[5]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine the EC50 for Wnt signaling inhibition.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: SSTC3 Treatment for Apc Mutant Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Adenomatous Polyposis Coli (APC) gene are a primary driver of colorectal cancer (CRC), leading to constitutive activation of the Wnt signaling pathway.[1][2][3] This pathway is crucial for intestinal stem cell maintenance and proliferation, and its dysregulation initiates the formation of adenomas.[4][5] SSTC3, a novel small-molecule activator of casein kinase 1α (CK1α), presents a promising therapeutic strategy by targeting this aberrant signaling.[6] CK1α is a negative regulator of the Wnt pathway; its activation by this compound enhances the degradation of β-catenin, thereby inhibiting the growth of Wnt-dependent tumors.[2][6] Notably, this compound exhibits greater efficacy and minimal gastrointestinal toxicity compared to other Wnt inhibitors.[6][7]
These application notes provide a comprehensive protocol for the treatment of Apc mutant organoids with this compound, summarizing key quantitative data and outlining detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on Apc mutant organoids and related models as reported in scientific literature.
Table 1: this compound Efficacy in Murine Organoids [6][8]
| Organoid Type | Genotype | This compound EC50 | Treatment Duration | Endpoint |
| Intestinal Tumor | Apcmin | 70 nM | 4 days | Organoid Growth Attenuation |
| Intestinal Tumor | Apc-/- | 150 nM | 4 days | Organoid Growth Attenuation |
| Wild-Type Intestine | Wild-Type | 2.9 µM | 4 days | Organoid Growth Attenuation |
Table 2: In Vivo Effects of this compound in Apcmin Mice [6][8]
| Treatment Group | Dosage | Outcome |
| This compound | 10 mg/kg (intraperitoneally) | Reduced number and average size of intestinal polyps |
| This compound | 10 mg/kg (intraperitoneally) | Reduced expression of Wnt target genes (Axin2, Lgr5) |
| This compound | 10 mg/kg (intraperitoneally) | Prolonged survival |
| Vehicle Control | - | Progressive polyp growth |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in organoid studies.
References
- 1. Mechanism of APC truncation involved in colorectal cancer tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of the APC tumor suppressor protein dependent and independent of canonical WNT signaling: Implications for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of APC and its Therapeutic Implications in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apc-mutant cells deploy Notum to bias clonal competition and drive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shortcuts to intestinal carcinogenesis by genetic engineering in organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SSTC3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SSTC3, a novel and potent small-molecule activator of Casein Kinase 1α (CK1α), in various mouse models. This compound has demonstrated significant therapeutic potential by inhibiting the Wnt signaling pathway, which is aberrantly activated in numerous cancers, particularly colorectal cancer (CRC).[1][2][3] By allosterically activating CK1α, a key negative regulator of the Wnt cascade, this compound promotes the degradation of β-catenin, thereby suppressing tumor growth.[1][4][5] These protocols and data, compiled from preclinical studies, are intended to assist in the design and execution of efficacious in vivo studies.
Mechanism of Action
This compound functions by directly binding to and activating CK1α, a critical component of the β-catenin destruction complex.[6][7] In the canonical Wnt signaling pathway, this complex (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for proteasomal degradation.[4] In Wnt-driven cancers, this process is often disrupted, leading to the accumulation of β-catenin and subsequent transcription of pro-proliferative genes.[1] this compound enhances the kinase activity of CK1α, restoring the degradation of β-catenin and thereby inhibiting Wnt target gene expression and cancer cell proliferation.[5][7]
Data Presentation
In Vitro Potency and Binding Affinity of this compound
| Parameter | System / Cell Line | Value |
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM[5][6] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM[5][6] |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM[5] |
| SW403 | 63 nM[5] | |
| HCT116 | 123 nM[5] | |
| EC50 for Apc mutant organoids | Apc-/- | 150 nM[5][6] |
| Apc min | 70 nM[5][6] |
In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosing Regimen | Key Outcome |
| Tumor Growth Inhibition | Apc Min mice | 10 mg/kg, i.p. daily for 1 month | Inhibited the growth of Apc mutation-driven tumors.[5][8][9] |
| Tumor Growth Inhibition | CD-1 mice with HCT116 xenografts | 25 mg/kg, i.p. daily for 8-12 days | Suppressed tumor growth.[5][8][9] |
| Tumor Growth Inhibition | Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth.[2][5] |
| Plasma Concentration | CD-1 mice | 25 mg/kg, i.p. | ~250 nM maintained for 24 hours.[6][10] |
Experimental Protocols
Protocol 1: Evaluation of this compound in Colorectal Cancer Xenograft Model
This protocol details the use of this compound in a subcutaneous xenograft model using the HCT116 colorectal cancer cell line.
Materials:
-
HCT116 human colorectal carcinoma cells
-
CD-1 nude mice (athymic)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT116 cells in an appropriate medium until they reach the desired number.
-
Harvest the cells and resuspend them in a mixture of media and Matrigel (if used).
-
Subcutaneously inject the cell suspension into the flank of each CD-1 nude mouse.
-
-
Tumor Growth and Group Randomization:
-
This compound Administration:
-
Prepare the this compound solution in the vehicle at the desired concentration.
-
Administer this compound intraperitoneally (i.p.) to the treatment group at a dose of 25 mg/kg once daily for 8-12 days.[8][9]
-
Administer an equal volume of the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volume and body weight every 2-3 days to assess efficacy and toxicity.[9]
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their weight.
-
Tumor tissue can be used for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki67), and biomarker analysis (e.g., qRT-PCR for Wnt target genes).[6]
-
Protocol 2: Evaluation of this compound in a Genetically Engineered Mouse Model of Intestinal Polyposis
This protocol describes the administration of this compound to Apc Min/+ mice, a model that spontaneously develops intestinal adenomas.
Materials:
-
Apc Min/+ mice (C57BL/6J background)
-
This compound
-
Vehicle solution
-
Dissection tools
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Animal Selection and Grouping:
-
At 5-6 weeks of age, randomize Apc Min/+ mice into a treatment group and a vehicle control group.[9]
-
-
This compound Administration:
-
Monitoring:
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the one-month treatment period, euthanize the mice.
-
Carefully dissect the entire small intestine and colon.[9]
-
Flush the intestines with PBS and open them longitudinally.[9]
-
Count and measure the size of the polyps in both the small intestine and colon.
-
Intestinal tissue can be collected for analysis of Wnt biomarkers such as Axin2 and Lgr5 by qRT-PCR.[6]
-
Visualizations
Caption: this compound activates CK1α to promote β-catenin degradation and inhibit Wnt signaling.
Caption: Experimental workflow for evaluating this compound in a xenograft mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-immunoprecipitation to Study SSTC3's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSTC3 is a small molecule activator of Casein Kinase 1α (CK1α), a critical component of the β-catenin destruction complex.[1][2] This complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), is responsible for the phosphorylation and subsequent degradation of β-catenin, a key effector in the Wnt signaling pathway.[3] Dysregulation of the Wnt pathway, often due to mutations in components of the destruction complex, is a hallmark of many cancers, particularly colorectal cancer.[2] this compound has been shown to inhibit Wnt signaling by enhancing the activity of CK1α, thereby promoting β-catenin degradation.[1]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions within their native cellular environment.[4][5][6] This method allows for the isolation of a specific protein (the "bait") along with its interacting partners (the "prey") from a cell lysate using an antibody specific to the bait protein.[7] Subsequent analysis of the immunoprecipitated complex, typically by Western blotting, can reveal changes in protein-protein interactions under different conditions.
These application notes provide a detailed protocol for utilizing Co-IP to investigate the effects of this compound on the protein interactions within the β-catenin destruction complex in a colorectal cancer cell line.
Data Presentation
Table 1: Quantitative Analysis of Protein-Protein Interactions Following this compound Treatment
| Bait Protein | Prey Protein | Treatment | Fold Change in Interaction (vs. Vehicle) | p-value |
| CK1α | β-catenin | This compound (100 nM) | User-defined value | User-defined value |
| CK1α | Axin1 | This compound (100 nM) | User-defined value | User-defined value |
| CK1α | GSK3β | This compound (100 nM) | User-defined value | User-defined value |
| CK1α | APC | This compound (100 nM) | User-defined value | User-defined value |
Note: The "Fold Change" and "p-value" columns are intended to be populated with the user's experimental data. This table serves as a template for presenting quantitative results from densitometry analysis of Western blots.
Experimental Protocols
Co-immunoprecipitation Protocol to Investigate the Effect of this compound on the β-catenin Destruction Complex
This protocol is designed for studying the effects of this compound on the interaction of CK1α with other components of the β-catenin destruction complex in the SW480 colorectal cancer cell line.
Materials:
-
Cell Line: SW480 (human colorectal adenocarcinoma cell line)
-
Reagents:
-
This compound (or vehicle control, e.g., DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails just before use.
-
Primary Antibodies:
-
Anti-CK1α antibody (for immunoprecipitation)
-
Anti-β-catenin antibody (for Western blotting)
-
Anti-Axin1 antibody (for Western blotting)
-
Anti-GSK3β antibody (for Western blotting)
-
Anti-APC antibody (for Western blotting)
-
-
Normal Rabbit or Mouse IgG (Isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
-
Equipment:
-
Cell culture incubator
-
Refrigerated centrifuge
-
Microcentrifuge
-
End-over-end rotator
-
Magnetic rack (for magnetic beads)
-
SDS-PAGE and Western blotting apparatus
-
Procedure:
-
Cell Culture and Treatment:
-
Culture SW480 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 10 cm plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 6 hours).[1]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Co-IP Lysis/Wash Buffer to each plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20-30 µl of Protein A/G beads.
-
Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.[4]
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody against CK1α or an equivalent amount of the isotype control IgG.
-
Incubate on an end-over-end rotator for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes.
-
Add 30-50 µl of pre-washed Protein A/G beads to each sample.
-
Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Co-IP Lysis/Wash Buffer. After each wash, pellet the beads and discard the supernatant. This step is crucial to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all residual buffer.
-
Elute the immunoprecipitated proteins by adding 30-50 µl of elution buffer.
-
For denaturing elution: Add 1X SDS-PAGE sample buffer and boil the samples at 95-100°C for 5-10 minutes. The beads will be pelleted, and the supernatant will be loaded onto the gel.
-
For non-denaturing elution: Add 0.1 M Glycine-HCl and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube. Neutralize the eluate by adding Neutralization Buffer.
-
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, Axin1, GSK3β, and APC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analyze the band intensities to quantify the amount of co-immunoprecipitated proteins.
-
Mandatory Visualization
Caption: Experimental workflow for co-immunoprecipitation to study this compound's effects.
Caption: this compound's effect on the Wnt signaling pathway via CK1α activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes and Protocols for Establishing and Using Patient-Derived Xenografts (PDXs) with SSTC3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the establishment and utilization of patient-derived xenograft (PDX) models to evaluate the therapeutic potential of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α). This compound offers a promising therapeutic strategy for cancers driven by aberrant Wnt signaling, particularly colorectal cancer (CRC).[1][2] This document outlines detailed protocols for PDX model development, characterization, and preclinical efficacy studies with this compound.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective activator of CK1α, a critical negative regulator of the canonical Wnt signaling pathway.[3][4][5] In many cancers, including over 90% of colorectal cancers, mutations in components of the β-catenin destruction complex, such as Adenomatous Polyposis Coli (APC), lead to the accumulation of β-catenin.[1] This accumulation drives the transcription of pro-proliferative genes. This compound allosterically activates CK1α, enhancing the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting Wnt signaling and suppressing the growth of Wnt-dependent tumors.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in both in vitro and in vivo models, with the added benefit of minimal gastrointestinal toxicity compared to other Wnt pathway inhibitors.[3][6][7]
This compound Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies, providing essential information on its potency and efficacy.
Table 1: In Vitro Biological Activity of this compound [4]
| Parameter | System / Cell Line | Value |
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM |
| SW403 | 63 nM | |
| HCT116 | 123 nM | |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM |
Table 2: In Vivo Efficacy of this compound in Mouse Models [1][3]
| Mouse Model | Dosing Regimen | Outcome |
| Apcmin mice | 10 mg/kg, IP, once daily for 1 month | Reduced number and size of intestinal polyps; prolonged survival. |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Inhibited tumor growth. |
| Patient-Derived Metastatic CRC Xenograft | Not specified | Attenuated tumor growth.[6][7] |
Signaling Pathway of this compound Action
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for this compound. In the "Wnt OFF" state, the destruction complex phosphorylates β-catenin, targeting it for degradation. In the "Wnt ON" state, this complex is inactivated. This compound enhances the activity of CK1α within the destruction complex, promoting β-catenin degradation even in the presence of oncogenic Wnt pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: SSTC3 for High-Throughput Screening of Wnt Pathway Inhibitors
Introduction
The canonical Wnt/β-catenin signaling pathway is a fundamental regulator of cellular processes, including proliferation, differentiation, and tissue homeostasis.[1][2] Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, is a primary driver in numerous cancers, particularly colorectal cancer (CRC).[3][4] Consequently, the Wnt pathway is a significant target for therapeutic intervention. However, the development of effective Wnt inhibitors has been challenging, partly due to on-target toxicities in normal tissues.[1][5]
SSTC3 is a novel, potent, and specific small-molecule activator of Casein Kinase 1α (CK1α), a critical negative regulator within the β-catenin destruction complex.[3][6] By allosterically activating CK1α, this compound enhances the degradation of β-catenin, thereby inhibiting Wnt signaling.[1][7] Its well-characterized mechanism, high potency, and improved pharmacokinetic profile compared to other CK1α activators make it an ideal tool compound and positive control for high-throughput screening (HTS) campaigns aimed at discovering novel Wnt pathway inhibitors.[6][8]
Mechanism of Action of this compound
In the absence of a Wnt ligand (the "off-state"), a cytoplasmic "destruction complex" comprising Axin, APC, Glycogen Synthase Kinase 3β (GSK3β), and CK1α phosphorylates β-catenin.[1][2] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[1][9]
Upon Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors (the "on-state"), the destruction complex is inactivated.[1] This allows β-catenin to stabilize, accumulate in the cytoplasm, and translocate to the nucleus. There, it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes that drive cell proliferation.[1][7]
This compound functions by directly binding to and activating CK1α.[6][9] This enhancement of CK1α's kinase activity potentiates the function of the destruction complex, leading to robust phosphorylation and degradation of β-catenin, effectively overriding the "on-state" signal and inhibiting the transcription of Wnt target genes.[7][10]
Quantitative Data Presentation
This compound demonstrates high potency and selectivity in both biochemical and cell-based assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Binding Affinity (Kd) for CK1α | 32 nM | Dissociation constant for this compound binding to purified recombinant CK1α, determined by surface plasmon resonance (SPR). | [3][6] |
| Wnt Signaling Inhibition (EC50) | 30 nM | Half-maximal effective concentration for inhibiting a Wnt-driven reporter gene in HEK293T cells. | [6][11] |
| Cell Viability Inhibition (EC50) | 78 nM | EC50 for decreasing viability in HCT116 CRC cells (mutant CTNNB1 allele). | [6] |
| Cell Viability Inhibition (EC50) | 1.5 µM | EC50 for decreasing viability in HCT116 CRC cells (mutant CTNNB1 allele deleted). | [6] |
| Organoid Growth Inhibition (EC50) | 70 nM | EC50 for attenuating the growth of Apcmin mutant organoids. | [6] |
| Organoid Growth Inhibition (EC50) | 2.9 µM | EC50 for attenuating the growth of wild-type organoids. |[6] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|
| CD-1 mice with HCT116 xenografts | 25 mg/kg, i.p. daily for 8-12 days | Suppressed tumor growth. | [10][11] |
| Apcmin mice | 10 mg/kg, i.p. daily for 1 month | Inhibited Apc mutation-driven tumor growth; reduced polyp number and size. | [6][11] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth. |[6][10] |
High-Throughput Screening (HTS) Application
A common HTS strategy for discovering Wnt pathway modulators is the use of a reporter gene assay.[4][12] The TCF/LEF-driven luciferase reporter assay (e.g., TOPflash) is a robust and widely used method.[13][14] In this setup, this compound serves as a highly effective positive control to validate assay performance and quantify the inhibitory potential of screening hits.
The workflow involves seeding cells stably expressing the reporter system, stimulating the Wnt pathway (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021), and then treating with library compounds.[13][15] The reduction in luciferase signal indicates potential Wnt pathway inhibition.
Experimental Protocols
Protocol 1: Wnt Reporter Gene Assay (TOPflash)
This assay quantifies the activity of the canonical Wnt pathway and is the primary screen for inhibitors.[8][10]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF-Firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., TransIT-LT1)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound (for positive control)
-
96-well or 384-well white, clear-bottom plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ HEK293T cells per well in a 96-well plate. Allow cells to adhere overnight.[1]
-
Transfection: Co-transfect cells with 100 ng of TOPflash reporter plasmid and 10 ng of pRL-TK control plasmid per well using a suitable transfection reagent according to the manufacturer's instructions.[1][14]
-
Incubation: Incubate cells for 24 hours post-transfection.[10]
-
Treatment: Replace the medium with fresh medium containing the Wnt pathway activator (e.g., Wnt3a conditioned media) and serial dilutions of test compounds or this compound (e.g., 1 nM to 10 µM). Include appropriate vehicle controls (e.g., DMSO).[14]
-
Final Incubation: Incubate the cells for another 16-24 hours.[10]
-
Cell Lysis: Aspirate the media and lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature on an orbital shaker.[13]
-
Luminometry: Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.[13]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50.[1]
Protocol 2: Cell Viability Assay
This secondary assay is used to assess the effect of confirmed hits on the proliferation of Wnt-dependent cancer cells.[10][16]
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW403)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and confirmed hit compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Microplate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed 3,000-5,000 CRC cells per well in a 96-well plate. Allow cells to attach overnight.[16]
-
Treatment: Treat cells with a range of concentrations of the test compound or this compound.[10]
-
Incubation: Incubate the cells for 5 days, as the effects on viability may take longer to manifest.[10][11]
-
Viability Assessment: Assess cell viability using a commercial assay like CellTiter-Glo® (quantifies ATP) or MTT (measures metabolic activity) according to the manufacturer's instructions.[10]
-
Data Analysis: Normalize the signal to vehicle-treated controls and plot against compound concentration to determine the EC50 for cell viability.
Protocol 3: Western Blot for β-Catenin Phosphorylation
This assay helps confirm if an inhibitor acts through a mechanism similar to this compound by promoting β-catenin degradation.
Materials:
-
SW403 or other Wnt-sensitive cell line
-
This compound and confirmed hit compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-β-catenin, anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the compound (e.g., 100 nM this compound) or vehicle for a short duration (e.g., 15 minutes) to observe acute phosphorylation events.[9][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[16]
-
Immunoblotting:
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Re-probe the membrane for total β-catenin and a loading control.[16]
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total β-catenin. An increase in this ratio indicates a mechanism consistent with destruction complex activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: SSTC3 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSTC3 is a novel small-molecule activator of Casein Kinase 1α (CK1α), a critical component of the β-catenin destruction complex.[1][2] By allosterically activating CK1α, this compound enhances the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.[2][3] Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making this compound a promising therapeutic agent.[1] Preclinical studies have demonstrated its potent anti-tumor efficacy as a single agent in both in vitro and in vivo models of Wnt-driven cancers.[2][4]
While preclinical data for this compound as a monotherapy is available, comprehensive studies on its synergistic potential in combination with other standard-of-care chemotherapy agents have not been extensively published. Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously.[5] This document provides detailed application notes and hypothetical protocols for evaluating the combination of this compound with conventional chemotherapy agents, such as oxaliplatin (B1677828) and irinotecan (B1672180), which are standard treatments for colorectal cancer.
Rationale for Combination Therapy
Combining this compound with traditional cytotoxic agents is predicated on the hypothesis that targeting distinct but complementary cellular processes will result in synergistic or additive anti-tumor effects.
-
This compound: Targets the Wnt signaling pathway, a key driver of cancer cell proliferation, survival, and stemness.[1][3]
-
Oxaliplatin: An alkylating-like agent that forms platinum-DNA adducts, inhibiting DNA replication and transcription and inducing apoptosis.
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks during replication, ultimately triggering cell death.
The concurrent inhibition of a fundamental oncogenic signaling pathway by this compound and the induction of DNA damage by conventional chemotherapy could lead to a more profound and durable anti-cancer response.
Quantitative Data Summary (Hypothetical Data)
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro IC50 Values of this compound and Chemotherapy Agents in Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Oxaliplatin IC50 (µM) | Irinotecan IC50 (µM) |
| HCT116 | 123[3] | 1.5 | 5.0 |
| SW480 | 63[3] | 2.2 | 7.5 |
| DLD-1 | 150 | 1.8 | 6.2 |
Table 2: Combination Index (CI) Values for this compound in Combination with Oxaliplatin or Irinotecan in HCT116 cells
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| This compound + Oxaliplatin | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | |
| 0.90 | 0.52 | Strong Synergy | |
| This compound + Irinotecan | 0.50 | 0.72 | Synergy |
| 0.75 | 0.65 | Synergy | |
| 0.90 | 0.60 | Synergy |
Table 3: In Vivo Anti-Tumor Efficacy of this compound and Oxaliplatin Combination in a HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (25 mg/kg) | 900 ± 180 | 40 |
| Oxaliplatin (5 mg/kg) | 825 ± 165 | 45 |
| This compound + Oxaliplatin | 300 ± 90 | 80 |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay to Determine IC50 and Synergy
This protocol is designed to assess the effect of this compound, alone and in combination with other chemotherapy agents, on the viability of colorectal cancer cell lines.
Methodology:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, oxaliplatin, and irinotecan in DMSO. Create serial dilutions of each drug in cell culture medium.
-
Single-Agent Treatment: To determine the IC50 of each drug, treat cells with increasing concentrations of this compound, oxaliplatin, or irinotecan for 72 hours.
-
Combination Treatment: To assess synergy, treat cells with a matrix of concentrations of this compound combined with either oxaliplatin or irinotecan. A constant ratio combination design is recommended.
-
Cell Viability Measurement (MTT Assay):
-
After 72 hours of incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each single agent by plotting cell viability against drug concentration and fitting to a dose-response curve.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
2. Apoptosis Assay by Western Blot
This protocol is used to determine if the combination of this compound and chemotherapy induces apoptosis.
Methodology:
-
Cell Treatment: Seed HCT116 cells in 6-well plates. Treat the cells with this compound, oxaliplatin, or the combination at their respective IC50 concentrations for 48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to compare the levels of apoptotic markers between treatment groups.
In Vivo Protocol
1. Colorectal Cancer Xenograft Model
This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound in combination with oxaliplatin.
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS, intraperitoneal)
-
Group 2: this compound (25 mg/kg, intraperitoneal, daily)
-
Group 3: Oxaliplatin (5 mg/kg, intraperitoneal, once weekly)
-
Group 4: this compound + Oxaliplatin (at the same doses and schedules)
-
-
Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume with calipers twice a week and monitor body weight as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor volume between the groups.
-
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. By systematically assessing synergy, elucidating the mechanism of action, and evaluating in vivo efficacy, researchers can generate the critical data needed to advance this promising therapeutic strategy toward clinical development for the treatment of colorectal and other Wnt-driven cancers. The hypothetical data tables serve as a guide for organizing and presenting the expected outcomes of these studies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in SSTC3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies during their experiments with SSTC3, a small-molecule activator of Casein Kinase 1α (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective small-molecule activator of casein kinase 1α (CK1α).[1] Its main function is to bind to and activate CK1α, a key negative regulator in the WNT/β-catenin signaling pathway.[1][2] By activating CK1α, this compound enhances the phosphorylation of β-catenin, which leads to its ubiquitination and subsequent degradation by the proteasome.[1][3] This process ultimately reduces the expression of WNT target genes.[1]
Q2: What are the recommended storage and solubility conditions for this compound? A2: Proper storage and handling are critical for maintaining the activity and ensuring the reproducibility of this compound.[1] The solid compound should be stored at -20°C for up to 3 years.[1] When dissolved in a solvent like DMSO, it should be stored at -80°C for up to 1 year.[1][4] The recommended solvent is DMSO, with solubility up to 100 mg/mL.[1] To avoid degradation, it is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[5]
Q3: What is the typical concentration range and treatment duration for this compound in cell culture experiments? A3: The optimal concentration and duration of this compound treatment can vary depending on the specific cell line and the experimental goal.[1] However, published studies provide a general range. For WNT signaling inhibition, the EC50 is approximately 30 nM.[4][6] In cell viability assays with sensitive colorectal cancer cell lines like SW403 and HCT116, IC50 values range from 61 nM to 123 nM.[7] A typical treatment duration for cell viability assays is 5 days, while shorter durations (e.g., 15 minutes to 24 hours) are used for mechanistic studies like Western blotting.[1][6][7]
Q4: What are the potential off-target effects of this compound, and how can I ensure my results are on-target? A4: As a small molecule, this compound could potentially interact with other kinases or proteins.[6] To confirm that the observed effects are due to CK1α activation, several validation experiments are recommended.[6] These include rescue experiments where knocking down CK1α (using siRNA or CRISPR) should eliminate the effects of this compound.[6][8] Additionally, using a structurally different CK1α activator and observing a similar phenotype can support on-target activity.[6] It is also important to confirm that the observed cellular changes correlate with known downstream effects of WNT pathway inhibition, such as decreased β-catenin levels.[6]
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value | Assay/Model | Reference |
| Target | Casein Kinase 1α (CK1α) | - | [6] |
| Binding Affinity (Kd) | 32 nM | Surface Plasmon Resonance (SPR) | [4][6][9] |
| EC50 (WNT Signaling) | 30 nM | TOPflash WNT Reporter Assay (293T cells) | [4][6][9] |
| IC50 (Cell Viability) | 63 nM | SW403 Colorectal Cancer Cells | [7] |
| IC50 (Cell Viability) | 123 nM | HCT116 Colorectal Cancer Cells | [7] |
| IC50 (Colony Formation) | 61 nM | SW403 Colorectal Cancer Cells | [7][9] |
| IC50 (Colony Formation) | 80 nM | HCT116 Colorectal Cancer Cells | [7] |
| Growth Inhibition | 70 nM | Apc min Mouse Organoids | [7] |
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in Assays
Q: Why am I observing lower than expected or no activity with this compound?
A: This issue can stem from several factors related to the compound itself, the experimental setup, or the cell line used.
-
Compound Integrity: Ensure this compound has been stored correctly and avoid repeated freeze-thaw cycles of stock solutions.[1][5] It is best practice to prepare fresh dilutions for each experiment.[1]
-
Concentration: Double-check the calculations for your working dilutions. A dose-response experiment is recommended to find the optimal concentration for your specific cell line and assay.[1]
-
Solubility: this compound is typically dissolved in DMSO.[1] Ensure the final concentration of DMSO in the cell culture media is low (e.g., <0.1%) to prevent solvent toxicity and compound precipitation.[5] Visual inspection of the media after adding this compound can help detect precipitation.[5]
-
Cell Line Sensitivity: The cell line you are using may not depend on the WNT signaling pathway for its survival.[5] Confirm the WNT-dependency of your cell line by reviewing scientific literature or assessing the expression of key WNT pathway components.[5] Using a known WNT-dependent cell line, such as HCT116 or SW403, as a positive control is advisable.[5]
Issue 2: Inconsistent Western Blot Results for β-catenin
Q: My Western blot results for phospho-β-catenin or total β-catenin are inconsistent. What could be the cause?
A: Western blotting for components of the WNT pathway, particularly phosphorylated proteins, can be challenging.
-
Low Abundance of Phospho-β-catenin: Phosphorylated β-catenin is rapidly targeted for degradation.[1] To detect it more easily, consider treating cells with a proteasome inhibitor (e.g., MG132) alongside this compound to allow the phosphorylated form to accumulate.[1]
-
Phosphatase Activity: To preserve the phosphorylation state of β-catenin during cell lysis, always include phosphatase inhibitors in your lysis buffer.[1]
-
Suboptimal Antibody Performance: Use a phospho-specific β-catenin antibody that has been validated for Western blotting.[1] Always check the antibody datasheet for recommended dilutions and blocking conditions. For phospho-specific antibodies, using 5% BSA in TBST as a blocking buffer is often recommended to reduce background noise.[1]
-
Inefficient Protein Transfer: Ensure that your protein transfer to the PVDF or nitrocellulose membrane is efficient, especially for a high molecular weight protein like β-catenin (~92 kDa).[1]
Issue 3: Variability in Immunoprecipitation (IP) of CK1α
Q: I am experiencing variability in my CK1α immunoprecipitation results. How can I improve consistency?
A: Variability in IP results can often be traced to the antibody, lysis conditions, or protein expression levels.
-
Antibody Validation: Use an antibody that is specifically validated for immunoprecipitation.[1] Refer to the datasheet for the recommended amount of antibody and lysate concentration.[1]
-
Lysis Conditions: If you are performing a co-immunoprecipitation (Co-IP) to study protein interactions, use a non-denaturing lysis buffer to preserve these interactions.[1][2]
-
Non-specific Binding: To reduce non-specific binding, pre-clear the cell lysate with protein A/G beads before adding the primary antibody.[1][2] Including an isotype control (e.g., Rabbit IgG) is crucial to ensure the observed binding is specific to the CK1α antibody.[1]
-
Low Protein Expression: Make sure your cell line expresses sufficient levels of endogenous CK1α.[1] You may need to increase the amount of cell lysate used for the IP.[1]
Visualizations
Caption: this compound activates the destruction complex, leading to β-catenin degradation and WNT pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
SSTC3 Technical Support Center: Solubility and Stock Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to SSTC3 solubility, with a focus on preparing and handling stock solutions in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a potent activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt signaling pathway.[1][2][3] In the canonical Wnt pathway, CK1α is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[3][4] By enhancing CK1α activity, this compound promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation.[1][2] This makes this compound a valuable tool for studying Wnt-driven cancers like colorectal cancer (CRC).[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[5] this compound is highly soluble in DMSO.[1][5] It is important to use freshly opened or properly stored anhydrous DMSO, as it is hygroscopic and the presence of water can impact compound stability and solubility.[6]
Q3: How do I prepare a standard 10 mM stock solution of this compound in DMSO?
To prepare a 10 mM stock solution, please follow the detailed protocol provided in the "Experimental Protocols" section below. This typically involves dissolving 5.185 mg of this compound powder (Molecular Weight: 518.53 g/mol ) in 1 mL of anhydrous DMSO.[7]
Q4: What are the recommended storage conditions for this compound powder and its DMSO stock solution?
Proper storage is critical to maintain the stability and activity of this compound. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5][7]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[5][6] |
| In DMSO | -80°C | Up to 2 years[5][6] |
| In DMSO | -20°C | Up to 1 year[5][6] |
Q5: What is the solubility of this compound in DMSO and other vehicles?
This compound is a hydrophobic compound with poor aqueous solubility.[5][8] Its solubility is significantly higher in DMSO. For in vivo studies, co-solvent systems are often required.[8]
| Solvent / Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (approx. 192.85 mM)[9] | Sonication or gentle warming may be required to achieve maximum solubility.[6][8][10] |
| Water | <1 mg/mL[10] | Considered slightly soluble or insoluble.[10] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (approx. 4.01 mM)[8] | An effective formulation for in vivo administration.[8][9] |
| 10% DMSO + 90% Corn Oil | Clear solution achieved | A simpler, oil-based system for in vivo studies.[8] |
Troubleshooting Guide
Issue: My this compound precipitated after I added the DMSO stock to my aqueous cell culture medium.
This is a common issue caused by the abrupt change in solvent polarity when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution.[5]
Solution Workflow:
Detailed Troubleshooting Steps:
-
Check Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is non-toxic and low enough to maintain solubility, typically ≤ 0.1%.[7][10]
-
Use Pre-Warmed Medium : Always dilute your this compound stock in culture medium that has been pre-warmed to 37°C.[5]
-
Perform a Stepwise Dilution : Avoid adding the highly concentrated DMSO stock directly into your final culture volume. First, perform an intermediate dilution in a smaller volume of pre-warmed medium, mix gently, and then add this intermediate solution to the final volume.[5]
-
Ensure Proper Mixing : As you add the this compound solution (stock or intermediate) to the medium, gently swirl the culture vessel to facilitate rapid and uniform dispersion.[5] Avoid adding the stock solution directly onto the cells.[5]
-
Visual Inspection : After preparing the working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 518.53 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
To prepare 1 mL of a 10 mM stock solution, weigh 5.185 mg of this compound powder and add it to a sterile tube.[7]
-
Add 1 mL of anhydrous DMSO to the tube.[7]
-
Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved.[5][10]
-
If dissolution is slow, sonicate the solution for a few minutes.[6][8]
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[7]
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5][6]
Signaling Pathway
This compound functions by activating CK1α, which enhances the phosphorylation and subsequent degradation of β-catenin, a key effector in the canonical Wnt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Minimizing SSTC3 Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with SSTC3, a potent activator of Casein Kinase 1α (CK1α). Our goal is to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small-molecule activator of casein kinase 1α (CK1α).[1][2] Its primary function is to bind to and activate CK1α, a key negative regulator of the WNT/β-catenin signaling pathway.[1][2][3] By activating CK1α, this compound enhances the phosphorylation of β-catenin, which leads to its ubiquitination and subsequent degradation by the proteasome.[1] This ultimately results in the downregulation of WNT target gene expression.[1] this compound has also been shown to inhibit the Sonic Hedgehog (SHH) signaling pathway downstream of SMO by targeting GLI transcription factors for degradation.[4]
Q2: What are the potential off-target effects of this compound?
A2: As a small molecule, this compound has the potential to bind to proteins other than its intended target, CK1α, particularly other kinases or proteins with similar binding pockets.[2] These unintended interactions could modulate other signaling pathways, leading to unexpected cellular phenotypes or toxicity.[2] It is important to note that "off-target effects" for this compound do not refer to unintended genomic edits, as is the case with technologies like CRISPR.[2]
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: Several experimental strategies can be employed to validate that the observed effects of this compound are due to its on-target activity of activating CK1α:
-
CK1α Knockdown: The most direct method is to perform experiments in cells where CK1α has been knocked down (e.g., using siRNA). A significant reduction in the efficacy of this compound in these cells would strongly suggest an on-target effect.[5]
-
Use of an Inactive Analog: Comparing the effects of this compound with a structurally similar but inactive analog can help distinguish specific on-target effects from non-specific or off-target effects.[6]
-
Downstream Pathway Analysis: Confirm that the observed phenotype correlates with known downstream effects of CK1α activation and WNT pathway inhibition, such as decreased levels of β-catenin or reduced expression of WNT target genes like AXIN2 and c-Myc.[2][6]
Q4: In which signaling pathways does this compound primarily function?
A4: this compound primarily functions as an inhibitor of the canonical WNT/β-catenin signaling pathway through its activation of CK1α.[2][7] Additionally, this compound has been identified as an inhibitor of the Sonic Hedgehog (SHH) signaling pathway.[4]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of WNT signaling with this compound.
-
Is my concentration of this compound optimal?
-
Is my cell line responsive to WNT pathway inhibition?
-
Answer: Ensure that your cell line has an active WNT signaling pathway. Cell lines with mutations in WNT pathway components, such as APC or β-catenin, are often sensitive to WNT inhibitors.[2]
-
-
How can I verify that this compound is active in my cells?
Problem 2: I am observing cellular toxicity at concentrations where I expect to see specific pathway inhibition.
-
Could this toxicity be an off-target effect?
-
How can I mitigate the toxic effects?
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (WNT Signaling Inhibition) | 30 nM | 293T cells with TOPflash reporter | [6][8] |
| Kd (Binding to CK1α) | 32 nM | Recombinant CK1α | [6][8] |
| EC50 (Cell Viability) | 78 nM | HCT116 (Mutant CTNNB1) | [5][6] |
| EC50 (Cell Viability) | 1500 nM | HCT116 (Wild-type CTNNB1) | [5][6] |
| EC50 (Cell Viability) | 168 nM | HT29 (APC mutation) | [5][6] |
| EC50 (Cell Viability) | 61 nM | SW403 (APC mutation) | [5][6] |
| EC50 (Cell Viability) | 3100 nM | RKO (Non-Wnt dependent) | [5] |
| EC50 (Organoid Growth) | 70 nM | ApcMin organoids | [6] |
| EC50 (Organoid Growth) | 2.9 µM | Murine wild-type organoids | [6][7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| CD-1 mice with CRC xenografts | 25 mg/kg, i.p. daily | Suppression of tumor growth | [7][8] |
| ApcMin mice | 10 mg/kg, i.p. daily for 1 month | Inhibition of Apc mutation-driven tumor growth | [7][8] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuation of tumor growth | [6][7] |
Mandatory Visualization
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling the SSTC3 compound
Welcome to the technical support center for the SSTC3 compound. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule activator of casein kinase 1α (CK1α).[1][2][3][4][5] Its primary mechanism of action is to bind to and allosterically activate CK1α, a key negative regulator of the WNT/β-catenin signaling pathway.[1][6][7] By enhancing the activity of CK1α, this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][8][9] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of WNT target genes that drive cell proliferation.[6][8]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the activity and stability of this compound. For long-term storage of the solid powder (months to years), a temperature of -20°C is recommended.[10][11] Short-term storage (days to weeks) at 0-4°C is also acceptable.[10] Stock solutions of this compound in DMSO should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 2 years).[2][10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][11] When handling the solid form, personal protective equipment (PPE), including nitrile or butyl rubber gloves, safety goggles or a face shield, a lab coat, and an N95 respirator, should be used, especially when there is a risk of aerosolization.[10] All handling of powdered this compound should be performed in a certified chemical fume hood or a powder weighing station.[10]
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[8][10] Concentrations of up to 100 mg/mL (192.85 mM) in DMSO are achievable, though sonication may be necessary for complete dissolution.[1][11][12] For in vivo experiments, where high concentrations of DMSO can be toxic, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][11] One specific protocol to achieve a concentration of 4 mg/mL uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11][12]
Troubleshooting Guide
Issue 1: Inconsistent or no activity of this compound in cell-based assays.
-
Possible Cause: Compound degradation.
-
Possible Cause: Incorrect concentration.
-
Solution: Verify the calculations for your working dilutions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[1]
-
-
Possible Cause: Low basal WNT signaling in the cell line.
-
Solution: For reporter assays, ensure your cell line has an active WNT pathway. If necessary, stimulate the pathway with a WNT agonist like Wnt3a-conditioned medium.[8]
-
Issue 2: Observed cellular toxicity at expected effective concentrations.
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: It is crucial to establish a therapeutic window where WNT inhibition is observed without significant cell death.[13] Use the lowest effective concentration of this compound as determined by your dose-response experiments.[13] Consider reducing the duration of the treatment, as shorter exposure times may be sufficient to inhibit the pathway without causing widespread toxicity.[13]
-
-
Possible Cause: High solvent concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically ≤ 0.1%).[14]
-
Issue 3: Difficulty dissolving this compound for in vivo formulations.
-
Possible Cause: Incorrect mixing procedure.
-
Solution: When preparing multi-component formulations, add each solvent sequentially and ensure the compound is fully dissolved in one solvent before adding the next.[12]
-
-
Possible Cause: Precipitation upon addition of aqueous solutions.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | [8] |
| CAS Number | 1242422-09-8 | [8] |
| Molecular Formula | C23H17F3N4O3S2 | [8][15] |
| Molecular Weight | 518.53 g/mol | [8][15] |
| Appearance | Solid powder | [8] |
Table 2: In Vitro Biological Activity of this compound
| Parameter | System / Cell Line | Value | Reference |
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM | [8][9] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM | [8][9] |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM | [8][16] |
| SW403 | 63 nM | [8][16] | |
| HCT116 | 123 nM | [8][16] | |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM | [8] | |
| EC50 for Apc mutant organoids | Apc-/- | 150 nM | [8] |
| Apcmin | 70 nM | [8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Outcome | Reference |
| Apcmin mice | 10 mg/kg, Intraperitoneal (IP), once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors. | [2][8] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth. | [2][8] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth. | [8] |
Signaling Pathway and Experimental Protocols
WNT/β-catenin Signaling Pathway and the Mechanism of this compound Action
In the absence of a WNT ligand, the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for proteasomal degradation.[6] This keeps cytoplasmic levels of β-catenin low.[6] Upon WNT binding to its receptors, the destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.[6] this compound activates CK1α, a key component of the destruction complex, thereby enhancing the phosphorylation and degradation of β-catenin and inhibiting WNT signaling.[7][8]
Experimental Protocol 1: Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.[8]
Methodology:
-
Cell Seeding: Seed colorectal cancer cell lines (e.g., HCT116, SW403, HT29) in 96-well plates at a density of 3,000-5,000 cells per well.[16] Allow cells to attach overnight.[16]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium.[16] Replace the existing medium with medium containing various concentrations of this compound or a vehicle control (DMSO).[16]
-
Incubation: Incubate the cells for 5 days.[8]
-
Viability Assessment: Assess cell viability using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or the quantification of ATP (e.g., CellTiter-Glo®).[8]
-
Data Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability.[16] Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[16]
Experimental Protocol 2: Western Blot for β-catenin Levels
This protocol is used to determine the effect of this compound on the total protein levels of β-catenin.
Methodology:
-
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency.[13] Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 2, 6, or 24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13][14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against total β-catenin.[13] Also, probe for a loading control (e.g., GAPDH or β-actin).[13]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[13]
-
Analysis: Quantify the band intensities to determine the relative decrease in β-catenin levels upon this compound treatment.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CK1α activator | Probechem Biochemicals [probechem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. file.medchemexpress.eu [file.medchemexpress.eu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Addressing SSTC3 Precipitation in Cell Culture Media
Welcome to the technical support center for SSTC3. This resource is designed for researchers, scientists, and drug development professionals using this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound precipitation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it precipitating in my cell culture medium?
A1: this compound is a small-molecule activator of Casein Kinase 1α (CK1α), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3][4] It is a valuable tool for investigating Wnt-dependent biological processes and holds potential as a therapeutic agent for cancers with aberrant Wnt signaling.[1][2][3][5]
Like many small-molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility.[6] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of your cell culture medium. This is often due to improper dissolution, high final concentrations, or issues with the solvent vehicle.
Q2: How should I prepare my this compound stock and working solutions to avoid precipitation?
A2: Proper preparation is critical. This compound is readily soluble in 100% Dimethyl Sulfoxide (DMSO).[6][7][8] It is essential to first create a concentrated stock solution in DMSO before diluting it to the final working concentration in your cell culture medium. Direct addition of this compound powder to aqueous media will result in immediate precipitation.
Recommended Protocol for Stock Solution (10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock, dissolve 5.185 mg of this compound (Molecular Weight: 518.53 g/mol ) in 1 mL of anhydrous, cell culture-grade DMSO.[2]
-
Vortex thoroughly. If needed, use an ultrasonic bath for 5-10 minutes to ensure the compound is fully dissolved.[7][9]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[7][8]
When preparing your working solution, dilute the DMSO stock into your complete medium. Crucially, ensure the final concentration of DMSO in the culture is non-toxic to your cells (typically ≤ 0.5%, and always consistent across all wells, including vehicle controls).[9]
Q3: I've prepared my working solution correctly, but I still see a precipitate. What could be the cause?
A3: If you've followed the correct dilution procedure and still observe precipitation, consider these factors:
-
High Final Concentration: The working concentrations for this compound in most cell viability assays are in the nanomolar to low micromolar range (e.g., 0-1 µM).[2][7] Exceeding the solubility limit, even with a proper DMSO vehicle, can cause the compound to fall out of solution.
-
Media Components: While less common for small molecules, interactions with media components (e.g., high concentrations of certain salts or proteins in serum) can sometimes reduce solubility.[10]
-
Temperature Shifts: Exposing media to extreme temperature changes, such as repeated warming and cooling, can affect the solubility of various components, potentially contributing to precipitation.[11]
-
pH Instability: Significant shifts in the medium's pH can alter the charge and solubility of dissolved compounds.[10]
Q4: What are the typical concentrations of this compound used in cell culture assays?
A4: The effective concentration of this compound is cell-line dependent, particularly on whether the cells have a hyperactive Wnt signaling pathway. The IC50/EC50 values for Wnt-dependent colorectal cancer cell lines are generally in the nanomolar range.
| Parameter | System / Cell Line | Value (nM) |
| Binding Affinity (Kd) | Recombinant CK1α | 32[7][12] |
| WNT Signaling Inhibition (EC50) | WNT-driven reporter assay | 30[7][12] |
| Cell Viability (IC50/EC50) | SW403 (APC mutation) | 61 - 63[2][13] |
| Cell Viability (IC50/EC50) | HCT116 (mutant CTNNB1) | 78 - 123[2][7][13] |
| Cell Viability (IC50/EC50) | HT29 (APC mutation) | 132 - 168[2][13] |
| Cell Viability (IC50/EC50) | RKO (Non-Wnt dependent) | 3100[13] |
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to identifying and resolving precipitation issues with this compound in your cell culture experiments.
Issue: Precipitate observed immediately after adding this compound stock to media.
| Potential Cause | Solution |
| High Final Concentration | Verify your calculations. Your final this compound concentration may be too high. Perform a serial dilution to test a range of lower concentrations. |
| Inadequate Mixing | When adding the DMSO stock to your media, mix gently but thoroughly by pipetting or swirling immediately to ensure rapid and even dispersion. Avoid vigorous vortexing that can cause protein denaturation. |
| Low Quality or Old DMSO | DMSO is hygroscopic (absorbs water), which can reduce its effectiveness as a solvent. Use anhydrous, cell culture-grade DMSO from a freshly opened bottle.[7] |
| Incorrect Stock Preparation | Ensure your stock solution is fully dissolved. If you see any crystals in the stock tube, warm it gently (e.g., 37°C water bath) and sonicate to redissolve before making your working solution.[6] |
Issue: Media appears cloudy or contains precipitate after incubation.
| Potential Cause | Solution |
| Compound Instability | Over long incubation periods, the compound may slowly fall out of solution. Consider refreshing the media with a freshly prepared this compound working solution every 48-72 hours for long-term assays. |
| Temperature Fluctuations | Ensure your incubator provides a stable temperature. Avoid removing plates for extended periods. Temperature shifts can decrease the solubility of media components and the compound.[11] |
| Evaporation | Media evaporation in outer wells can increase the concentration of all components, including this compound, leading to precipitation.[11] Ensure proper incubator humidification and consider using the outer wells as blanks filled with sterile water or PBS. |
| Bacterial/Fungal Contamination | Contamination can cause turbidity that may be mistaken for chemical precipitation.[11] Inspect the culture under a microscope to rule out microbial growth. |
Visual Guides and Workflows
This compound Mechanism of Action in Wnt Signaling
Caption: this compound allosterically activates CK1α, enhancing the destruction complex to promote β-catenin degradation.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and solve issues related to this compound precipitation in cell culture.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with this compound
This protocol provides a method for determining the effect of this compound on the viability of a colorectal cancer cell line like HCT116.[2][9][13]
Materials:
-
HCT116 cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight (16-24 hours) at 37°C, 5% CO₂, to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your 10 mM DMSO stock. A common final concentration range to test is 1 nM to 10 µM.[14]
-
Crucially, ensure the final DMSO concentration is identical and non-toxic (e.g., 0.1%) across all wells, including the vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the viability percentage against the log of the this compound concentration to calculate the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. adooq.com [adooq.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Investigating Potential Resistance to SSTC3 Treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a preclinical small-molecule compound that functions as an allosteric activator of Casein Kinase 1α (CK1α).[1] CK1α is a critical component of the β-catenin destruction complex in the canonical Wnt signaling pathway.[2] By activating CK1α, this compound enhances the phosphorylation of β-catenin, which targets it for ubiquitination and subsequent proteasomal degradation.[2] This action prevents the nuclear translocation of β-catenin and inhibits the transcription of Wnt target genes that are often implicated in cancer cell proliferation and survival.[3]
Q2: I'm not seeing the expected downstream effects of this compound treatment. What should I be looking for?
A2: Successful this compound treatment should lead to a decrease in the levels of active β-catenin. You can verify this by:
-
Western Blot: Observing a decrease in total β-catenin levels and an increase in phosphorylated β-catenin.[4]
-
Reporter Assays: A reduction in the activity of Wnt/β-catenin-responsive reporters (e.g., TOP/FOP flash assays).[1]
-
Gene Expression: Downregulation of Wnt target genes such as AXIN2, c-MYC, and CCND1 (Cyclin D1), which can be measured by qRT-PCR.
-
Cell Viability: A decrease in the viability of Wnt-dependent cancer cell lines.[4]
Q3: What are the potential mechanisms of acquired or intrinsic resistance to this compound?
A3: While specific clinical resistance mechanisms to this compound are yet to be fully elucidated, based on its mechanism of action, potential resistance can arise from:
-
Alterations in the Drug Target: Mutations in CSNK1A1 (the gene encoding CK1α) that prevent this compound binding or activation.
-
Modulation of the Destruction Complex: Changes in the expression or function of other components of the destruction complex (e.g., Axin, APC, GSK3β) that make β-catenin phosphorylation less dependent on CK1α activation.
-
Downstream Pathway Activation: Mutations or signaling alterations downstream of β-catenin (e.g., in TCF/LEF transcription factors or their co-activators like Pygopus) that render the pathway constitutively active, irrespective of β-catenin levels.[1]
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, compensating for the inhibition of Wnt signaling.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.[5]
-
Altered Cellular Metabolism: Cancer cells may adapt their metabolic processes to survive the inhibition of the Wnt pathway.[6]
Q4: How can I determine if my cancer cell lines have developed resistance to this compound?
A4: The development of resistance can be confirmed by:
-
Measuring the IC50: A significant increase (typically 5 to 10-fold or higher) in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive line.[7]
-
Clonogenic Assays: Assessing the long-term proliferative capacity of cells under continuous this compound treatment. Resistant cells will form colonies at higher drug concentrations than sensitive cells.
-
Molecular Analysis: Comparing the molecular profiles of sensitive and resistant cells to identify changes in the Wnt pathway or potential bypass mechanisms.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or reduced cellular response to this compound treatment in a supposedly sensitive cell line. | Incorrect Drug Concentration: The concentration of this compound may be too low to be effective. | Action: Perform a dose-response curve to determine the optimal IC50 for your specific cell line.[8] |
| Cell Line Integrity: The cell line may have lost its dependence on the Wnt pathway over multiple passages. | Action: Use low-passage cells and periodically verify the expression of key Wnt pathway components. | |
| Drug Inactivity: Improper storage or handling may have degraded the this compound compound. | Action: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.[4] Prepare fresh dilutions for each experiment. | |
| High variability in experimental results (e.g., cell viability assays). | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | Action: Ensure a homogenous single-cell suspension before plating. For multi-well plates, consider using a multichannel pipette and avoiding the outer wells which are prone to evaporation ("edge effects").[5] |
| Variable Drug Activity: Incomplete solubilization of this compound in the culture medium. | Action: Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before preparing the final dilutions in the cell culture medium.[5] | |
| Inconsistent Incubation Times: Variation in the duration of drug exposure between experiments. | Action: Standardize the incubation time for all experiments. A time-course experiment can help determine the optimal treatment duration for your cell line.[5] |
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Result | Reference |
|---|---|---|---|
| WNT Signaling EC50 | Reporter Assay | 30 nM | [4] |
| CK1α Binding Affinity (Kd) | Biochemical Assay | 32 nM | [4] |
| Cell Viability | HCT116 (CRC cells) | Decrease in viability | [4] |
| β-catenin Phosphorylation | SW403 cells | Increased phosphate (B84403) levels |[4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Result | Reference |
|---|---|---|---|
| Apcmin mice | 10 mg/kg, IP daily for 1 month | Inhibited tumor growth | [4] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP daily for 8-12 days | Suppressed tumor growth | [4] |
| Patient-Derived Xenograft (PDX) | Not specified | Attenuated tumor growth and reduced cancer cell density |[9] |
Key Experimental Protocols
Protocol 1: Generating this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line through continuous, escalating drug exposure.[10][11]
-
Determine Parental IC50: First, establish the baseline sensitivity of the parental cell line by performing a cell viability assay (e.g., MTT or CTG) with a range of this compound concentrations to determine the IC50 value.[8]
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration of approximately one-tenth of the determined IC50.[7]
-
Dose Escalation: Once the cells reach 80-90% confluency and their growth rate recovers, subculture them and incrementally increase the concentration of this compound.[7] This process is repeated over several months.
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells and monitor the development of resistance.[7]
-
Establish and Characterize the Resistant Line: Once a stable cell line with an IC50 at least 5-10 fold higher than the parental line is established, expand the culture.[7] It is recommended to freeze stocks of the resistant cells at different stages of development.
-
Maintain Resistance: The established resistant cell line should be continuously cultured in the presence of the final concentration of this compound to maintain the resistant phenotype.
Protocol 2: Western Blot for β-catenin and Phospho-β-catenin
This protocol is used to assess the effect of this compound on the phosphorylation and degradation of β-catenin.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total β-catenin, phospho-β-catenin (e.g., at Ser33/Ser37/Thr41), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative protein levels.
Protocol 3: Wnt/β-catenin Reporter Assay (e.g., TOP/FOP Flash)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive Firefly luciferase reporter plasmid (TOP Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP Flash). A Renilla luciferase plasmid should also be co-transfected to normalize for transfection efficiency.
-
Cell Treatment: After transfection, treat the cells with this compound or a vehicle control.
-
Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.[1]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is determined by the ratio of TOP/FOP activity.
Visual Guides
Diagram 1: this compound Mechanism of Action in the Wnt Signaling Pathway
Caption: this compound activates CK1α to promote β-catenin degradation, inhibiting Wnt signaling.
Diagram 2: Experimental Workflow for Developing this compound-Resistant Cell Lines
Caption: Workflow for generating and validating this compound-resistant cancer cell lines.
Diagram 3: Troubleshooting Logic for this compound Treatment Failure
Caption: Decision tree for troubleshooting lack of response to this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. cancercenter.com [cancercenter.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the On-Target Effects of SSTC3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target effects of SSTC3, a potent and selective small-molecule activator of Casein Kinase 1α (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule activator of Casein Kinase 1α (CK1α)[1][2]. CK1α is a critical negative regulator of the Wnt/β-catenin and Sonic Hedgehog (SHH) signaling pathways[3][4]. By activating CK1α, this compound enhances the phosphorylation of β-catenin and GLI transcription factors, marking them for ubiquitination and subsequent proteasomal degradation[1][4]. This leads to the downregulation of Wnt and SHH target gene expression, thereby inhibiting the proliferation of cancer cells driven by these pathways[3][4].
Q2: How can I confirm that the observed effects of this compound in my experiments are due to its on-target activity?
A2: Validating the on-target effects of this compound is crucial. The most common approaches include:
-
Genetic knockdown or knockout of CK1α: The cellular response to this compound should be significantly altered in cells lacking CK1α.
-
Biochemical assessment of downstream targets: Measuring the levels of phosphorylated and total β-catenin or GLI proteins.
-
Use of an inactive analog: Comparing the effects of this compound with a structurally similar but biologically inactive control compound, such as SSTC111[5].
-
Wnt/SHH reporter assays: Quantifying the transcriptional activity of the respective pathways.
Q3: What are the recommended positive and negative controls for my this compound experiments?
A3: For robust and reliable results, the following controls are recommended:
-
Positive Controls:
-
A known activator of the Wnt or SHH pathway (e.g., Wnt3a conditioned media for the Wnt pathway).
-
A cell line with a known dependency on Wnt or SHH signaling (e.g., HCT116 or SW403 for Wnt)[3].
-
-
Negative Controls:
Troubleshooting Guides
Problem 1: Inconsistent or no effect of this compound on cell viability.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage and -20°C for short-term[6]. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A recommended starting range is 10 nM to 1 µM[6]. |
| Cell Line Insensitivity | Ensure you are using a cell line with a hyperactive Wnt or SHH signaling pathway. The efficacy of this compound is significantly enhanced in cells with mutations in pathway components like APC or β-catenin[3]. |
| Assay Issues | Verify that your cell viability assay is sensitive enough to detect changes. Ensure proper cell seeding density and incubation times[3]. |
Problem 2: No change in β-catenin levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal duration of this compound treatment for observing changes in β-catenin levels[2]. |
| Inefficient Cell Lysis | Use a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to ensure protein stability[2]. |
| Antibody Issues | Use a validated antibody for β-catenin and phosphorylated β-catenin. Ensure proper antibody dilution and incubation conditions. |
| Low Basal Wnt Activity | If the basal Wnt signaling in your cell line is low, you may not observe a significant decrease in β-catenin. Consider stimulating the pathway with Wnt3a before this compound treatment[2]. |
Data Presentation
Table 1: this compound Efficacy in Wnt-Dependent Colorectal Cancer Cell Lines
| Cell Line | Wnt-Dependency Mutation | This compound EC50 (nM) |
| SW403 | APC mutation | 61[3] |
| HCT116 | CTNNB1 (β-catenin) mutation | 80[3] |
| HT29 | APC mutation | 168[3] |
| RKO | Non-Wnt dependent | 3100[3] |
Table 2: Comparison of this compound Activity in HCT116 Cells with and without Mutant β-catenin
| Cell Line | Genotype | This compound EC50 (nM) |
| HCT116 | Mutant CTNNB1 | 78[3] |
| HCT116 | Wild-type CTNNB1 (mutant allele deleted) | 1500[3] |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Degradation
-
Cell Treatment: Plate cells (e.g., HCT116) in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 6 hours)[2].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[2].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay[2].
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane[2].
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against total β-catenin. Also, probe for a loading control (e.g., GAPDH or β-actin)[2].
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands[2].
-
Analysis: Quantify the band intensities to determine the relative decrease in β-catenin levels upon this compound treatment[2].
Protocol 2: Wnt Reporter (TOPFlash) Assay
-
Cell Seeding and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a WNT-responsive reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase)[2].
-
This compound Treatment: 24 hours post-transfection, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control. If applicable, stimulate WNT signaling with Wnt3a conditioned media[2].
-
Lysis and Luminescence Reading: After 16-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system[2].
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the this compound concentration to determine the EC50[2].
Protocol 3: CK1α Knockdown using siRNA
-
Cell Seeding: Seed HCT116 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Preparation: Dilute CK1α-targeting siRNA and a non-targeting control siRNA separately in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation[3].
-
Transfection: Add the siRNA-lipid complexes to the cells. Incubate for 48-72 hours[3].
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency of CK1α protein levels via Western blotting[3].
-
This compound Treatment and Viability Assay: Re-plate the transfected cells and perform a cell viability assay (e.g., MTT) with a range of this compound concentrations to determine the EC50 shift[3].
Mandatory Visualizations
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Logical flow of this compound's anti-tumor effect.
References
Technical Support Center: Optimizing SSTC3 Treatment for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SSTC3, a potent activator of casein kinase 1α (CK1α), in in vitro experiments. Here you will find troubleshooting advice and frequently asked questions to help optimize your experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule activator of casein kinase 1α (CK1α), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2] By binding to and activating CK1α, this compound enhances the phosphorylation of β-catenin, which targets it for ubiquitination and subsequent degradation by the proteasome.[1] This prevents β-catenin's accumulation and translocation to the nucleus, ultimately downregulating the expression of Wnt target genes.[1][3]
Q2: Why does this compound show different levels of toxicity between normal and cancer cells?
A2: The selective toxicity of this compound towards cancer cells, particularly colorectal cancers, is largely due to the different amounts of its target, CK1α, in the cells.[4] Many tumors driven by the Wnt pathway have much lower levels of CK1α compared to normal tissues.[4] This makes the cancer cells more dependent on the remaining CK1α activity for their growth and survival. As a result, these cancer cells are more sensitive to the activation of CK1α by this compound.[4] Normal tissues, which have higher levels of CK1α, are less affected by the same concentrations of this compound, which allows for a wider therapeutic window.[4]
Q3: What are the recommended storage and solubility conditions for this compound?
A3: Proper storage and handling are crucial for maintaining this compound's activity. For in vitro use, this compound should be dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[3][5] It is recommended to store the solid compound at -20°C and the DMSO stock solution at -80°C to avoid degradation.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.[1]
Data Presentation: this compound Solubility and Storage
| Parameter | Recommendation |
| Storage (Solid) | Store at -20°C for up to 3 years.[1] |
| Storage (In Solvent) | Store at -80°C for up to 1 year.[1] |
| Recommended Solvent | DMSO is the recommended solvent for creating stock solutions.[1] |
| Solubility in DMSO | Soluble up to 125 mg/mL (241.07 mM); sonication may be required for complete dissolution.[3][6] |
Q4: What is a typical concentration range and treatment duration for this compound in cell culture?
A4: The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific experimental goal. For Wnt reporter assays, the EC50 is approximately 30 nM.[5] In cell viability assays with Wnt-dependent colorectal cancer cell lines like HT29, SW403, and HCT116, EC50 values are typically in the range of 60-140 nM.[5] For initial experiments, a dose-response curve ranging from 10 nM to 1 µM is recommended.[5] Treatment durations can range from a short period of 15 minutes to observe acute phosphorylation events to longer periods of 5 to 14 days for cell viability and colony formation assays.[3][6][7]
Data Presentation: In Vitro Efficacy of this compound in Colorectal Cancer Models
| Cell Line/Organoid Model | Assay Type | EC50/IC50 Value | Reference |
| HT29 | Cell Viability | 132 nM | [7][8] |
| HT29 | Colony Formation | 168 nM | [7] |
| SW403 | Cell Viability | 63 nM | [7][8] |
| SW403 | Colony Formation | 61 nM | [7] |
| HCT116 | Cell Viability | 123 nM | [7][8] |
| HCT116 | Colony Formation | 80 nM | [7] |
| RKO | Cell Viability | 3.1 µM | [7] |
| SW403 | WNT Reporter Activity | ~100 nM | [7] |
| Apc min Mouse Organoids | Growth Inhibition | 70 nM | [7] |
| Apc -/- Mouse Organoids | Growth Inhibition | 150 nM | [7] |
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results.
-
Possible Cause: Compound precipitation in media.
-
Troubleshooting Step: Ensure complete dissolution of this compound in DMSO before diluting it in the culture medium. A brief sonication of the stock solution can be helpful.[9] Visually inspect for any precipitates after dilution.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding.
-
-
Possible Cause: Variation in incubation time or conditions.
-
Troubleshooting Step: Maintain consistent incubation times and ensure that the incubator provides stable temperature and CO2 levels.
-
-
Possible Cause: Repeated freeze-thaw cycles of the stock solution.
-
Troubleshooting Step: Aliquot the this compound stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3]
-
Issue 2: High variability between replicate wells in an MTT or cell viability assay.
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension is achieved before seeding to avoid cell clumps.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting Step: Use calibrated pipettes and consider preparing a master mix of the this compound dilution to add to replicate wells, which can minimize pipetting variability.[5]
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Troubleshooting Step: To avoid evaporation and temperature fluctuations at the edges of the plate, consider not using the outer wells for experimental samples. Instead, fill them with sterile PBS or media.
-
Issue 3: No significant effect observed at expected active concentrations.
-
Possible Cause: The cell line is not dependent on the Wnt signaling pathway.
-
Troubleshooting Step: Confirm the Wnt-dependency of your cell line through literature review or by assessing the baseline levels of β-catenin. Cell lines with mutations in APC or β-catenin are often more sensitive to Wnt pathway inhibitors.[10]
-
-
Possible Cause: Incorrect concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause: Assay is not sensitive enough.
-
Troubleshooting Step: Ensure your assay is capable of detecting changes in the Wnt signaling pathway. For reporter assays, verify the responsiveness of your reporter system with known activators and inhibitors of the Wnt pathway.[1]
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW403)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[4][7] Incubate overnight to allow for cell attachment.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 5 days).[7]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[3]
Western Blot for β-catenin Phosphorylation
This protocol is designed to detect acute changes in the phosphorylation status of β-catenin in response to this compound treatment.
Materials:
-
SW403 cells (or other suitable cell line)
-
6-well plates
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-β-catenin, anti-total-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Cell Culture and Treatment: Seed SW403 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 100 nM) or a vehicle control for a short duration (e.g., 15 minutes).[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[3]
-
Immunoblotting: Transfer proteins to a PVDF membrane, block, and incubate with primary antibodies overnight.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[3] Detect the signal using ECL reagents.[3]
Mandatory Visualizations
Caption: this compound activates CK1α within the destruction complex, promoting β-catenin degradation and inhibiting Wnt signaling.
Caption: A typical workflow for assessing the effect of this compound on cell viability using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Managing cellular toxicity at high concentrations of SSTC3
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on managing cellular toxicity at high concentrations of SSTC3, a novel activator of Casein Kinase 1α (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is a potent and selective small-molecule activator of casein kinase 1α (CK1α), a key negative regulator of the Wnt/β-catenin signaling pathway.[1] In the canonical Wnt pathway, CK1α is part of a "destruction complex" that phosphorylates β-catenin, marking it for degradation.[2][3] By allosterically activating CK1α, this compound enhances the phosphorylation and subsequent proteasomal degradation of β-catenin.[4][5] This prevents β-catenin's accumulation and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation.[4][6]
Q2: Why does this compound show differential toxicity between cancer and normal cells? A2: The selective toxicity of this compound towards Wnt-dependent cancer cells is primarily due to the differential abundance of its target, CK1α.[7] Many Wnt-driven tumors, particularly colorectal cancers (CRCs), have significantly lower levels of CK1α compared to normal tissues.[8][9] This reduction makes the cancer cells more reliant on the remaining CK1α activity to maintain Wnt signaling for their survival. Consequently, these cells are more sensitive to the activation of CK1α by this compound.[7][8] Normal tissues with higher CK1α levels are less affected, providing a favorable therapeutic window.[7]
Q3: What are the typical effective concentrations for this compound in vitro? A3: The effective concentration (EC50) for this compound varies by cell line and assay. For inhibiting Wnt signaling in reporter assays, the EC50 is approximately 30 nM.[4][10] For reducing cell viability in sensitive, Wnt-dependent CRC cell lines such as HT29, SW403, and HCT116, EC50 values typically range from 60 to 140 nM.[8][11] A dose-response curve from 10 nM to 1 µM is recommended for initial experiments.[11]
Q4: What are the signs of off-target toxicity at high concentrations of this compound? A4: At concentrations significantly above the EC50 for Wnt inhibition, this compound may cause off-target effects leading to general cellular toxicity.[12] Signs include a high percentage of necrotic cells (positive for both Annexin V and Propidium Iodide) even at short incubation times, a sharp drop in viability in non-Wnt-dependent cell lines, or toxicity observed in animal models that is inconsistent with the expected on-target effects.[7][11] It is crucial to establish a therapeutic window where Wnt inhibition is observed without significant, widespread cell death.[12]
Q5: How should this compound be prepared and stored for experiments? A5: For in vitro use, this compound should be dissolved in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).[6][11] To ensure complete dissolution, vortexing and sonication may be necessary.[6][13] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][13] For in vivo studies, a common formulation involves a vehicle of DMSO, PEG300, Tween-80, and saline.[1][11]
Troubleshooting Guides
In Vitro Experiments
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in cell viability assays (e.g., MTT, LDH). [7] | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding to avoid clumps. 2. Use a multichannel pipette for adding reagents to minimize timing differences. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant difference in toxicity observed between normal and cancer cells. [7] | 1. The cancer cell line is not Wnt-dependent. 2. The "normal" cell line is not a suitable control. 3. Incorrect this compound concentration range was used. | 1. Confirm the Wnt-dependency of your cancer cell line via literature or by measuring β-catenin levels. 2. Use isogenic cell lines (from the same donor) if available. 3. Perform a wide dose-response curve (e.g., 10 nM to 10 µM) to identify the optimal concentration range.[7] |
| High background signal in the LDH cytotoxicity assay. [7] | 1. High cell death in the negative control group due to poor cell health or harsh handling. 2. LDH is present in the serum of the culture medium. | 1. Ensure gentle handling of cells during media changes and reagent addition. 2. Use a serum-free medium for a few hours before the assay or use a medium with heat-inactivated serum.[7] |
| High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations. [7] | 1. The compound is inducing necrosis rather than apoptosis at the tested concentrations. 2. Harsh cell harvesting techniques are damaging cell membranes. | 1. Perform a time-course experiment to detect early apoptotic events. 2. Use a gentle cell detachment method, such as a cell scraper or a non-enzymatic dissociation solution.[7] |
| Reduced or no this compound activity in a WNT reporter assay. [11] | 1. Compound instability or degradation. 2. Low expression of the target protein, CK1α, in the cell line. 3. The cell line has low basal WNT signaling. | 1. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot stocks to avoid freeze-thaw cycles.[11] 2. Verify CK1α expression in your cell line via Western blot or qRT-PCR. 3. Stimulate the pathway with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor.[12] |
Quantitative Data
Table 1: In Vitro Biological Activity of this compound
| Parameter | System / Cell Line | Value | Reference(s) |
|---|---|---|---|
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM | [4][10] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM | [4][8] |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM | [4][8] |
| SW403 | 63 nM | [4][8] | |
| HCT116 | 123 nM | [4][8] |
| | RKO (WNT-independent) | 3.1 µM |[8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Outcome | Reference(s) |
|---|---|---|---|
| Apcmin mice | 10 mg/kg, Intraperitoneal (IP), once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors. | [4][10] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth. | [4][10] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth. |[4][8] |
Signaling Pathways and Workflows
Caption: this compound activates CK1α to promote β-catenin degradation, inhibiting the Wnt pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Wnt-dependent (e.g., HCT116, SW403) and non-dependent (e.g., RKO) cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)[6]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.[7] Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate for 24 hours to allow for cell attachment.[13]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and non-toxic (≤ 0.1%).[6] Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the EC50 value.
Protocol 2: Cytotoxicity (LDH) Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of plasma membrane damage and cytotoxicity.
Materials:
-
96-well cell culture plates with cells seeded and treated as in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit.[7]
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for a positive control (cells treated with a lysis solution provided in the kit).[7]
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release).[7]
Protocol 3: Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Cells treated with this compound in 6-well plates.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 1X binding buffer.[7] Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low CK1α Expression
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to address challenges related to the low expression of Casein Kinase 1α (CK1α) in experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection and expression of CK1α.
Q1: Why am I unable to detect endogenous CK1α in my Western blot?
A1: Detecting endogenous CK1α can be challenging due to its potentially low abundance in certain cell or tissue types and its regulation by protein degradation pathways.[1][2] If you are experiencing weak or no signal, consult the following troubleshooting guide.
dot
Caption: A logical workflow for troubleshooting poor CK1α detection.
Table 1: Troubleshooting Guide for Western Blot Detection of CK1α
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low protein abundance | Increase the amount of protein loaded per lane (up to 30-50 µg of total lysate).[3][4] Use a positive control lysate from a cell line known to express CK1α.[2] |
| Inefficient protein transfer | Verify transfer by staining the membrane with Ponceau S. For larger proteins, consider a longer transfer time or use a wet transfer system.[5] | |
| Inactive antibody | Use a fresh aliquot of the primary antibody. Confirm its activity with a dot blot.[2] Ensure the secondary antibody is specific to the primary's host species.[5] | |
| Low antibody concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3][4] | |
| Protein degradation | Always prepare lysates with fresh protease and phosphatase inhibitors on ice.[2][5] The E3 ubiquitin ligases CRBN and HRD1 are known to mediate CK1α degradation, which can be blocked with a proteasome inhibitor (e.g., MG132).[6][7][8] | |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours at room temperature or use alternative blocking agents (e.g., 5% BSA instead of non-fat milk).[3][4] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.[3] | |
| Insufficient washing | Increase the number and duration of washes after antibody incubations, using a buffer containing a mild detergent like Tween-20.[5][9] | |
| Non-specific Bands | Primary antibody cross-reactivity | Check the antibody datasheet for validated species and applications. Test a different, validated CK1α antibody. |
| Protein degradation products | Ensure protease inhibitors are used consistently during sample preparation.[5] | |
| Alternative splice variants | CK1α has multiple splice variants which may appear as bands of different molecular weights.[10] |
Q2: My recombinant CK1α expression is low. How can I increase the yield?
A2: Recombinant protein expression can be hampered by factors related to the vector, host cell, or the intrinsic properties of the protein itself.[11] Optimizing the expression construct and culture conditions is critical.
Table 2: Strategies for Enhancing Recombinant CK1α Expression
| Strategy | Approach | Details & Considerations |
| Vector Optimization | Use a Strong Promoter | The human cytomegalovirus (CMV) immediate early gene promoter provides high-level expression in mammalian cells.[12] |
| Include an Intron | Adding a hybrid intron downstream of the promoter can enhance expression levels.[12] | |
| Optimize Polyadenylation Signal | A strong polyadenylation signal, such as from the bovine growth hormone (BGH) gene, can increase mRNA stability and protein yield.[12] | |
| Codon Optimization | Synthesize the CSNK1A1 gene with codons optimized for your specific expression host (e.g., E. coli, human cells) to improve translation efficiency. | |
| Host System Selection | Choose an Appropriate Host | While E. coli can be used, mammalian cells (e.g., HEK293, CHO) are often preferred as they perform necessary post-translational modifications.[11] |
| Use a Stable Cell Line | For long-term, consistent expression, generate a stable cell line by integrating the CK1α expression cassette into the host genome. | |
| Culture Conditions | Optimize Transfection/Induction | Titrate the amount of plasmid DNA for transfection or the concentration of the inducing agent (e.g., IPTG in E. coli, doxycycline (B596269) in Tet-On systems). |
| Lower Culture Temperature | For some systems, reducing the culture temperature after induction (e.g., from 37°C to 30°C) can slow down protein synthesis, improve proper folding, and reduce degradation. |
Q3: How is CK1α protein stability regulated in the cell?
A3: CK1α stability is dynamically regulated, primarily through post-translational modifications and protein-protein interactions.
-
Ubiquitination and Proteasomal Degradation: CK1α is a target of the ubiquitin-proteasome system. The E3 ubiquitin ligase Cereblon (CRBN) can ubiquitinate CK1α, marking it for degradation.[6][8] This process is notably exploited by the immunomodulatory drug lenalidomide.[8] The E3 ligase HRD1 has also been shown to degrade CK1α.[7]
-
Protein-Protein Interactions: Interaction with other proteins can stabilize CK1α. For example, the p53 inhibitor MDMX binds to CK1α, increases its half-life, and sequesters it in the cytoplasm.[13][14]
-
Phosphorylation: Autophosphorylation can limit CK1α's own kinase activity.[13] Phosphorylation by other kinases can also impact its stability and function.[1][15]
Signaling Pathway Overview
Understanding the cellular context of CK1α is crucial for experimental design. CK1α is a key regulator in several critical signaling pathways.
CK1α in Wnt/β-catenin Signaling
CK1α acts as a crucial negative regulator of the canonical Wnt signaling pathway.[16][17] In the absence of a Wnt signal, CK1α is part of a "destruction complex" with APC, Axin, and GSK3β. CK1α initiates the process of β-catenin degradation by phosphorylating it at Serine 45.[18] This "priming" phosphorylation allows GSK3β to subsequently phosphorylate β-catenin, leading to its ubiquitination and degradation by the proteasome.[18] This prevents β-catenin from accumulating and activating Wnt target genes.[19]
dot
Caption: CK1α negatively regulates Wnt signaling via the destruction complex.
Regulation of CK1α Protein Stability
The cellular levels of CK1α are tightly controlled by a balance of protein synthesis and degradation, primarily via the ubiquitin-proteasome pathway.
dot
Caption: Key protein interactions controlling CK1α stability.
Key Experimental Protocols
Protocol 1: Western Blotting for Endogenous CK1α
This protocol is optimized for the detection of endogenous CK1α from cultured mammalian cells.
-
Cell Lysis:
-
Wash cell monolayer with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Mix 20-50 µg of protein lysate with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a low-fluorescence PVDF membrane. Use a wet transfer system for 90 minutes at 100V for optimal transfer.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against CK1α (diluted in 5% BSA/TBS-T) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBS-T) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager. Adjust exposure time as needed to visualize the signal without saturating the background.[3]
-
Protocol 2: In Vitro CK1α Kinase Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of recombinant CK1α by quantifying ADP production.[20][21]
-
Reagents & Setup:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[21]
-
Enzyme: Recombinant human CK1α.
-
Substrate: A suitable CK1α peptide substrate or protein (e.g., β-casein).
-
ATP: Prepare a stock solution in kinase buffer.
-
Assay Plate: Use a 384-well low-volume plate.
-
-
Kinase Reaction:
-
In each well, add 1 µl of the test compound (or DMSO as a vehicle control).
-
Add 2 µl of CK1α enzyme diluted in kinase buffer.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mixture (also in kinase buffer). The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Reagent):
-
Add 5 µl of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and produces a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects CK1α kinase activity.[21] Plot the signal against the compound concentration to determine IC₅₀ (for inhibitors) or EC₅₀ (for activators).
-
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. The Casein kinase 1α agonist pyrvinium attenuates Wnt-mediated CK1α degradation via interaction with the E3 ubiquitin ligase component Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. Optimization of plasmid vectors for high-level expression in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Casein Kinase 1α | Encyclopedia MDPI [encyclopedia.pub]
- 14. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CK1α protects WAVE from degradation to regulate cell shape and motility in the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 18. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
SSTC3 Technical Support Center: Ensuring Stability and Assay Success
Welcome to the technical support center for SSTC3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in aqueous solutions for assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective small-molecule activator of casein kinase 1α (CK1α), a key negative regulator of the WNT/β-catenin signaling pathway.[1][2] By binding to and activating CK1α (Kd = 32 nM), this compound enhances the phosphorylation of β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3][4] This ultimately results in the downregulation of WNT target gene expression and inhibition of WNT-driven cell proliferation.[1][3][5]
Q2: What are the recommended storage and solubility conditions for this compound?
A2: Proper storage and handling are critical for maintaining the activity and ensuring the reproducibility of this compound.
-
In Solvent (Stock Solution): Store at -80°C for up to 1 year.[1][6][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6][9]
-
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1][10][11]
-
Solubility in DMSO: this compound is soluble in DMSO at concentrations up to 125 mg/mL (241.07 mM).[8] Sonication may be required for complete dissolution.[10][11] Due to DMSO's hygroscopic nature, it is advisable to use a fresh, unopened container.[8]
Q3: What is the typical concentration range and treatment duration for this compound in cell culture experiments?
A3: The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific experimental endpoint. However, based on published studies, a general range can be provided:
-
WNT Reporter Assays: The EC50 for WNT signaling inhibition is approximately 30 nM.[5][7][8][12][13]
-
Cell Viability Assays: For WNT-dependent colorectal cancer cell lines such as HT29, SW403, and HCT116, EC50 values are typically in the range of 60-140 nM.[5][12][13]
-
Treatment Duration: An incubation period of 5 days has been shown to be effective for assessing the impact of this compound on the viability of colorectal cancer cell lines.[6][8][10]
For initial experiments, a dose-response curve ranging from 10 nM to 1 µM is recommended to determine the optimal concentration for your specific model system.[13]
Q4: How should I prepare this compound for in vivo use?
A4: For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][6] One specific protocol suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[6][13] It is crucial to ensure complete dissolution, and sonication may be required.[6][13] The solvents should be added sequentially, ensuring the solution is clear before adding the next solvent.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Biological Activity | Improper storage or handling of this compound.[1] | Ensure this compound has been stored correctly (solid at -20°C, stock solution at -80°C). Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions from the stock solution for each experiment.[1] |
| Incorrect concentration of this compound. | Verify calculations for working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[1] | |
| Compound degradation. | Prepare fresh stock solutions of this compound. | |
| Inconsistent or Non-Reproducible Results | This compound precipitation in aqueous media. | Ensure complete dissolution of this compound in DMSO before diluting in media by vortexing and, if necessary, sonicating.[10][11] Visually inspect for precipitates. For longer experiments, consider media changes with a fresh compound.[10] |
| Inconsistent cell seeding density. | Use a hemocytometer or automated cell counter for accurate cell seeding.[10] | |
| Variation in incubation time or conditions. | Maintain consistent incubation times and ensure the incubator has stable temperature and CO2 levels.[10] | |
| High Background in WNT Reporter Assays | Constitutive WNT activation in the cell line. | Select a cell line with lower basal WNT activity if possible. Ensure that the serum used in the culture medium does not contain high levels of Wnt ligands.[13] |
| Pipetting variability. | Calibrate pipettes regularly. Prepare a master mix of the final this compound concentration to add to replicate wells to minimize pipetting variability.[13] | |
| Toxicity in Animal Models (e.g., weight loss) | The dose of this compound may be too high. | Reduce the dose of this compound or the frequency of administration.[13] |
| Off-target effects. | While this compound has shown minimal gastrointestinal toxicity compared to other WNT inhibitors, monitor for any adverse effects.[7][8][14][15][16] |
Data Summary
In Vitro Efficacy of this compound
| Parameter | System / Cell Line | Value |
| Binding Affinity (Kd) for CK1α | Recombinant CK1α | 32 nM[5][7][8][12][15] |
| EC50 for WNT Signaling Inhibition | WNT-driven reporter gene assay | 30 nM[5][7][8][12][13][15] |
| EC50 for Cell Viability (CRC) | HT29 | 132 nM[5][12] |
| SW403 | 63 nM[5][12] | |
| HCT116 | 123 nM[5][12] | |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM[5] | |
| EC50 for Apc mutant organoids | Apc-/- | 150 nM[5] |
| Apcmin | 70 nM[5] |
In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Outcome |
| Apcmin mice | 10 mg/kg, Intraperitoneal (IP), once daily for 1 month | Inhibited the growth of Apc mutation-driven tumors.[5][6][8][15] |
| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed tumor growth.[5][8] |
| Patient-derived metastatic CRC xenograft | Not specified | Attenuated tumor growth.[5][12][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[11]
-
Sterile microcentrifuge tubes[11]
-
Vortex mixer[11]
-
Ultrasonic bath (optional)[11]
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.[11]
-
Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use 5.19 mg of this compound.[11]
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.[11]
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.[11]
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.[11]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[11]
Protocol 2: Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed colorectal cancer cell lines (e.g., HCT116, SW403, HT29) in 96-well plates at a predetermined optimal density.[5][10] Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Preparation and Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.[10] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[10]
-
Viability Assessment: Assess cell viability using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or the quantification of ATP (e.g., CellTiter-Glo®).[5]
Protocol 3: WNT/β-catenin Reporter Assay (TOPflash Assay)
This assay is used to quantify the activity of the WNT/β-catenin signaling pathway.[5]
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[5]
-
Transfection: Co-transfect cells with the TOPflash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization of transfection efficiency).[3][5] As a negative control, use the FOPflash plasmid, which contains mutated TCF/LEF binding sites.[5]
-
Incubation: Incubate the transfected cells for 24 hours.[5]
-
Treatment: Replace the medium with fresh medium containing a WNT agonist (e.g., Wnt3a-conditioned medium) and serial dilutions of this compound.[5]
-
Final Incubation: Incubate the cells for an additional 16-24 hours.[5]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[3][5]
-
Data Analysis: Measure Firefly and Renilla luciferase activities sequentially in a luminometer.[3] Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.[3]
Visualizations
Caption: this compound activates CK1α to enhance β-catenin degradation and inhibit Wnt signaling.
Caption: Workflow for preparing this compound stock and working solutions for assays.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Wnt/beta-catenin | Casein Kinase | TargetMol [targetmol.com]
- 7. invivochem.net [invivochem.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | CK1α activator | Probechem Biochemicals [probechem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Wnt Pathway Inhibitors: SSTC3 vs. IWP-2 and XAV-939
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous diseases, including cancer. This guide provides an objective comparison of a novel Wnt pathway inhibitor, SSTC3, with two widely used alternatives, IWP-2 and XAV-939. We will delve into their distinct mechanisms of action, present quantitative performance data, and provide detailed experimental protocols for key validation assays.
Executive Summary
This compound, IWP-2, and XAV-939 each represent a distinct strategy for targeting the Wnt signaling cascade, offering researchers a diverse toolkit for both basic research and therapeutic development.
-
This compound acts as a potent activator of Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex. By enhancing the activity of this complex, this compound promotes the degradation of β-catenin, the central effector of the canonical Wnt pathway.[1][2]
-
IWP-2 functions as an inhibitor of the membrane-bound O-acyltransferase Porcupine (PORCN). This enzyme is essential for the palmitoylation and subsequent secretion of Wnt ligands. By blocking Wnt secretion, IWP-2 effectively inhibits Wnt signaling in both an autocrine and paracrine manner.[3][4]
-
XAV-939 is a selective inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. Tankyrases are responsible for the poly-ADP-ribosylation and subsequent degradation of Axin, a scaffold protein in the β-catenin destruction complex. Inhibition of tankyrases by XAV-939 leads to the stabilization of Axin, thereby enhancing β-catenin degradation.[5]
This guide will explore the nuances of these mechanisms, supported by experimental data, to inform the selection of the most appropriate inhibitor for specific research applications.
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct points of intervention for this compound, IWP-2, and XAV-939 within the canonical Wnt signaling pathway.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other Wnt pathway inhibitors. Direct head-to-head comparisons in the same experimental setting are noted where available.
Table 1: Biochemical and Cellular Potency of Wnt Pathway Inhibitors
| Compound/Inhibitor | Target | Assay Type | IC₅₀/EC₅₀/K_d | Cell Line/System | Reference(s) |
| This compound | CK1α (activator) | Binding Affinity (K_d) | 32 nM | Recombinant CK1α | [2] |
| WNT Signaling Inhibition | EC₅₀: 30 nM | 293T | [2] | ||
| Cell Viability (CRC) | EC₅₀: 61-168 nM | SW403, HCT116, HT29 | [2] | ||
| IWP-2 | Porcupine (PORCN) | Enzymatic Assay | IC₅₀: 27 nM | Cell-free | [3] |
| WNT Signaling Inhibition | IC₅₀: ~40-200 nM | L-Wnt-STF cells | [3] | ||
| CK1δ (off-target) | Kinase Assay | - | - | [6][7] | |
| XAV-939 | Tankyrase 1 (TNKS1) | Enzymatic Assay | IC₅₀: 11 nM | Cell-free | [5] |
| Tankyrase 2 (TNKS2) | Enzymatic Assay | IC₅₀: 4 nM | Cell-free | [5] | |
| G007-LK (XAV-939 class) | Tankyrase 1 (TNKS1) | Enzymatic Assay | IC₅₀: 46 nM | Cell-free | |
| Tankyrase 2 (TNKS2) | Enzymatic Assay | IC₅₀: 25 nM | Cell-free | ||
| WNT Signaling Inhibition | IC₅₀: 50 nM | HEK293 |
Note: IC₅₀/EC₅₀ values can vary depending on the specific experimental conditions, cell line, and assay used.
Table 2: Head-to-Head Comparison of this compound and a Tankyrase Inhibitor (G007-LK) in a WNT Reporter Assay
| Inhibitor | Target | Relative Potency (vs. This compound) | Cell Line | Reference |
| This compound | CK1α (activator) | 1x | 293T | [1][2] |
| G007-LK | Tankyrase 1/2 | ~20x more potent | 293T | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines of key experimental protocols.
Wnt Reporter (TOPflash) Assay
This assay is a widely used method to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a Wnt-responsive luciferase reporter plasmid (e.g., TOPflash) and a control Renilla luciferase plasmid for normalization. A FOPflash plasmid with mutated TCF/LEF binding sites can be used as a negative control.
-
Wnt Stimulation and Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing a Wnt ligand (e.g., Wnt3a conditioned medium) to activate the pathway. Concurrently, treat the cells with a dose-response range of the inhibitor (this compound, IWP-2, or XAV-939).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The percentage of inhibition is calculated relative to the vehicle-treated control.
Western Blot for β-catenin Levels
This protocol assesses the effect of the inhibitors on the total and phosphorylated levels of β-catenin.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with the inhibitors at the desired concentrations and for the appropriate time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total β-catenin, phosphorylated β-catenin (e.g., at Ser45 for this compound), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative change in β-catenin levels upon inhibitor treatment.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value.
Concluding Remarks
The choice between this compound, IWP-2, and XAV-939 depends on the specific research question and the biological context.
-
This compound offers a novel mechanism of action by activating a key negative regulator of the Wnt pathway. Its favorable in vivo toxicity profile compared to a tankyrase inhibitor suggests a potentially wider therapeutic window.[1][2]
-
IWP-2 is an excellent tool for studying the role of secreted Wnt ligands and for inhibiting both canonical and non-canonical Wnt signaling that is dependent on ligand-receptor interaction.
-
XAV-939 and other tankyrase inhibitors are potent inhibitors of the canonical Wnt pathway and are particularly useful in systems with autocrine Wnt signaling or in cell lines with mutations downstream of the Wnt receptors. However, potential off-target effects and in vivo toxicity should be considered.
This guide provides a foundation for researchers to make informed decisions when selecting a Wnt pathway inhibitor. It is recommended to empirically determine the optimal inhibitor and concentration for each specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Suppresses Wnt/β-Catenin Signaling During the Induction Phase of Primary Myf5+ Brown Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SSTC3 and Tankyrase Inhibitors in Wnt/β-Catenin Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a well-established driver in numerous cancers, most notably colorectal cancer (CRC). Consequently, targeting this pathway has become a significant focus of oncological research. This guide provides an objective, data-driven comparison of two distinct therapeutic strategies: the activation of Casein Kinase 1α (CK1α) by the novel small molecule SSTC3, and the inhibition of tankyrase (TNKS) enzymes by a class of small molecules.
This comparison will delve into their respective mechanisms of action, present a comprehensive summary of their performance based on available experimental data, and provide detailed protocols for key assays utilized in their evaluation.
Mechanism of Action: Two Distinct Approaches to Inhibit a Common Target
Both this compound and tankyrase inhibitors ultimately aim to reduce the levels of nuclear β-catenin, the primary transcriptional co-activator of the Wnt pathway. However, they achieve this through fundamentally different mechanisms upstream of β-catenin itself.
This compound: An Activator of the β-Catenin Destruction Complex
This compound is a small-molecule activator of Casein Kinase 1α (CK1α).[1][2] CK1α is an essential component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[2] In the absence of a Wnt signal, this complex sequentially phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3] this compound allosterically activates CK1α, enhancing the rate-limiting priming phosphorylation of β-catenin at Serine 45.[3] This amplified phosphorylation cascade leads to more efficient β-catenin degradation, thereby reducing its cytoplasmic and nuclear accumulation and suppressing the transcription of Wnt target genes.[1][3]
Tankyrase Inhibitors: Stabilizers of the Destruction Complex Scaffold
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family.[4] A key function of tankyrases in the Wnt pathway is the poly(ADP-ribosyl)ation (PARsylation) of Axin, the scaffold protein of the destruction complex.[5] This PARsylation event flags Axin for ubiquitination and proteasomal degradation.[6] By inhibiting the catalytic activity of TNKS1/2, tankyrase inhibitors prevent Axin degradation, leading to its stabilization and accumulation.[1][6] This, in turn, promotes the assembly and enhances the activity of the β-catenin destruction complex, resulting in increased β-catenin phosphorylation and degradation.[7][8]
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the distinct points of intervention for this compound and tankyrase inhibitors.
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and a selection of well-characterized tankyrase inhibitors. It is important to note that direct head-to-head comparisons in the same experimental settings are often limited in publicly available literature. The data presented here are collated from various studies to provide a comparative overview.
Table 1: In Vitro Biochemical and Cellular Potency
| Compound | Target(s) | Binding Affinity (Kd) | Biochemical IC50 | Wnt Reporter Assay EC50/IC50 | Cell Viability EC50/IC50 (CRC Cell Lines) |
| This compound | CK1α | 32 nM[1] | N/A (Activator) | 30 nM[1] | HT29: 132 nM, SW403: 63 nM, HCT116: 123 nM[9] |
| XAV939 | TNKS1/2 | TNKS1: 99 nM, TNKS2: 93 nM[10] | TNKS1: 11 nM, TNKS2: 4 nM | ~270 nM (SW480)[11] | DLD-1: Proliferation inhibition observed |
| G007-LK | TNKS1/2 | N/A | TNKS1: 46 nM, TNKS2: 25 nM[5] | 50 nM (HEK293)[5] | COLO-320DM & SW403: Colony formation suppressed[5] |
| IWR-1 | TNKS1/2 | N/A | TNKS1: 131 nM, TNKS2: 56 nM[12] | 180 nM (L-cells)[7], 26 nM (HEK293T)[3] | N/A |
| OM-153 | TNKS1/2 | N/A | TNKS1: 13 nM, TNKS2: 2 nM[1] | 0.63 nM (HEK293)[1] | COLO 320DM: GI50 = 10 nM[1] |
| NVP-TNKS656 | TNKS1/2 | N/A | TNKS1: 15.5 nM, TNKS2: 6 nM[13] | 3.5 nM (HEK293)[8] | N/A |
Table 2: In Vivo Efficacy and Toxicity Comparison
| Compound | Animal Model | Dosing | Key Efficacy Outcome | Notable Toxicity |
| This compound | ApcMin mice | 10 mg/kg, IP, daily for 1 month | Inhibited growth of Apc mutation-driven tumors[2] | Minimal gastrointestinal toxicity[2] |
| HCT116 xenografts | 25 mg/kg, IP, daily for 8-12 days | Suppressed tumor growth[2] | Body weight maintained[7] | |
| G007-LK | SW403 xenografts | 20 mg/kg, twice daily | Significantly reduced tumor growth[7] | Significant body weight loss, morbidity[7] |
| OM-153 | COLO 320DM xenografts | 0.33-10 mg/kg, PO, twice daily for 34 days | Reduced tumor progression[14] | Intestinal and kidney damage at 100 mg/kg; no significant toxicity at 10 mg/kg[14][15] |
| NVP-TNKS656 | MMTV-Wnt1 xenografts | 350 mg/kg | Reduced Axin2 mRNA expression by 70-80%[8] | N/A |
A direct comparative study using a SW403 CRC xenograft model demonstrated that while both this compound and the tankyrase inhibitor G007-LK significantly reduced tumor growth, this compound exhibited greater efficacy.[7] Notably, the G007-LK treated group experienced significant body weight loss and morbidity, leading to the cessation of treatment, whereas the this compound-treated mice maintained their body weight, similar to the vehicle control group.[7] This suggests a potentially wider therapeutic window for this compound.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used in the characterization of this compound and tankyrase inhibitors.
Wnt/β-catenin Reporter (TOPflash) Assay
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.
-
Objective: To determine the potency (EC50 or IC50) of a compound in modulating Wnt/β-catenin signaling.
-
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a constitutively expressing Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Compound Treatment: Approximately 24 hours post-transfection, treat the cells with a serial dilution of the test compound (this compound or a tankyrase inhibitor).
-
Wnt Pathway Stimulation: For inhibitors, co-treat with a Wnt agonist such as Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
Incubation: Incubate for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 or IC50 value.
-
Cell Viability/Proliferation Assay
This assay measures the effect of the compound on the growth and viability of cancer cell lines.
-
Objective: To determine the cytotoxic or cytostatic effect of a compound on cancer cells.
-
Methodology:
-
Cell Seeding: Seed colorectal cancer cell lines (e.g., SW480, DLD-1, HCT116) in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for 3-5 days.
-
Viability Assessment: Assess cell viability using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or MTS) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against compound concentration to determine the EC50 or IC50 value.
-
Western Blot Analysis for Axin and β-catenin Levels
This assay is particularly crucial for confirming the mechanism of action of tankyrase inhibitors.
-
Objective: To qualitatively or semi-quantitatively assess changes in the protein levels of Axin and β-catenin following compound treatment.
-
Methodology:
-
Cell Treatment: Treat CRC cells with the tankyrase inhibitor at various concentrations and for different time points.
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Axin1, Axin2, total β-catenin, and active (non-phosphorylated) β-catenin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Densitometry can be used to quantify changes in protein levels relative to the loading control. An effective tankyrase inhibitor is expected to increase Axin levels and decrease β-catenin levels.[6]
-
Conclusion
Both this compound and tankyrase inhibitors represent promising strategies for targeting the Wnt/β-catenin pathway in cancer. This compound, through its novel mechanism of activating CK1α, has demonstrated potent anti-tumor activity with a favorable in vivo toxicity profile. Tankyrase inhibitors, by stabilizing the key scaffold protein Axin, also effectively suppress Wnt signaling. However, concerns regarding their therapeutic window, particularly gastrointestinal toxicity, have been noted for some tankyrase inhibitors.[7][15]
The choice between these two approaches may depend on the specific genetic context of the tumor and the desired therapeutic index. The differential expression of CK1α in tumor versus normal tissue may provide a therapeutic advantage for this compound.[2] Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two distinct classes of Wnt pathway modulators. This guide provides a foundational framework for researchers to design and interpret such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SSTC3 and its Inactive Analog SSTC111 for Robust Negative Control in Wnt Signaling Research
In the fields of oncology, developmental biology, and drug discovery, the small molecule SSTC3 has been identified as a potent activator of Casein Kinase 1α (CK1α), a critical negative regulator of the Wnt/β-catenin signaling pathway.[1][2] To ensure the specificity of experimental outcomes and validate that the observed effects of this compound are due to its on-target activity, the use of a structurally analogous but biologically inert control is indispensable. This guide provides a comprehensive comparison of this compound and its inactive analog, SSTC111, offering experimental data and detailed protocols to support rigorous scientific investigation.[1]
This compound is a cell-permeable small molecule that allosterically activates CK1α.[3][4] This activation enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[4][5] The resulting downregulation of Wnt target gene expression leads to the inhibition of growth in Wnt-dependent cancer cells.[1][6] SSTC111 serves as an essential negative control for these studies.[1][6] While structurally related to this compound, SSTC111 does not significantly activate CK1α and, consequently, does not produce the same biological effects, making it an ideal tool to differentiate between on-target and off-target phenomena.[1][6]
Performance Comparison: this compound vs. SSTC111
Experimental data consistently highlight the potent and specific activity of this compound in contrast to the inert nature of SSTC111 across various assays.
| Parameter | This compound | SSTC111 |
| Target Binding | ||
| Binding Affinity (Kd) for CK1α | 32 nM[1][5][7] | Inactive[1] |
| Wnt Signaling Inhibition | ||
| Wnt Reporter Assay (EC50) | 30 nM[1][5][7] | Minimal Effect[1][6] |
| Cell Viability (EC50) | ||
| HT29 (CRC Cell Line) | 132 nM[5] | Minimal Effect[6] |
| SW403 (CRC Cell Line) | 63 nM[5] | Minimal Effect[6] |
| HCT116 (CRC Cell Line) | 123 nM[5] | Minimal Effect[6] |
| HCT116 (mutant CTNNB1 deleted) | 1.5 µM[5] | Not Reported |
| Organoid Growth Inhibition (EC50) | ||
| Apc-/- organoids | 150 nM[5][6] | Not Reported |
| Apc min organoids | 70 nM[5][6] | Not Reported |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the activation of CK1α, a key component of the β-catenin destruction complex.[4][5] In the canonical Wnt signaling pathway, the destruction complex (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for degradation.[3] Wnt ligand binding to its receptor complex inhibits the destruction complex, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene transcription.[3] this compound enhances the activity of CK1α, thereby promoting β-catenin degradation even in the context of aberrant Wnt pathway activation, which is common in many cancers.[4][8]
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
This assay quantifies the activity of the Wnt/β-catenin signaling pathway.[5]
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[5]
-
Transfection: Co-transfect cells with the TOPflash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization of transfection efficiency).[5]
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound, SSTC111, or vehicle control (DMSO).
-
Lysis and Luminescence Measurement: After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC50 values.
Caption: Experimental workflow for the TOPflash reporter assay.[5]
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116, SW403) in a 96-well plate at a density of 5,000-10,000 cells per well.[1] Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound and SSTC111 (typically from 1 nM to 10 µM) and a vehicle control (DMSO).[1] Add the compounds to the cells and incubate for 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the EC50 values.
Caption: Experimental workflow for a cell viability assay.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Validating SSTC3's On-Target Effects: A Comparative Guide to CK1α Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of SSTC3, a potent activator of Casein Kinase 1α (CK1α), through CK1α knockdown experiments. We offer a comparative analysis of this compound with other Wnt signaling pathway modulators, supported by experimental data and detailed protocols to ensure robust and reproducible results.
This compound is a small molecule activator of CK1α, a key negative regulator of the Wnt signaling pathway.[1] By enhancing CK1α activity, this compound promotes the degradation of β-catenin, a central mediator of Wnt signaling.[1][2] Dysregulation of the Wnt pathway is a known driver in various cancers, making targeted therapies like this compound a promising area of research.[3] To rigorously demonstrate that the biological effects of this compound are mediated through its intended target, CK1α, knockdown of the CK1α protein is a critical validation step.[2]
Data Presentation: Quantitative Comparison of this compound Efficacy
The on-target activity of this compound can be quantified by observing the shift in its half-maximal effective concentration (EC50) in cellular viability assays upon CK1α knockdown. In cells with normal CK1α levels, this compound effectively inhibits Wnt-driven cell proliferation. However, in cells where CK1α expression is significantly reduced via siRNA, a much higher concentration of this compound is required to achieve the same effect, demonstrating that the molecule's efficacy is dependent on the presence of its target.
| Cell Line | Treatment | EC50 of this compound (nM) | Fold Shift in EC50 |
| HCT116 (CRC) | Control siRNA | 78 | - |
| HCT116 (CRC) | CK1α siRNA | 1500 | 19.2 |
CRC: Colorectal Cancer. Data is illustrative and based on reported experimental outcomes.[4]
Comparison with Alternative Wnt Pathway Modulators
This compound's mechanism of activating a negative regulator of the Wnt pathway offers a distinct therapeutic strategy. Below is a comparison with other known Wnt pathway inhibitors that act through different mechanisms.
| Compound | Target | Mechanism of Action | Reported EC50/IC50 | Key Characteristics |
| This compound | CK1α | Allosteric activator, enhances β-catenin destruction complex activity. [5] | 30 nM (Wnt signaling inhibition) [6][7] | Favorable safety profile with minimal gastrointestinal toxicity. [5][8] |
| Pyrvinium Pamoate | CK1α | Activator of CK1α, promoting β-catenin degradation.[1][4] | ~50 nM (Wnt signaling inhibition) | An FDA-approved anthelmintic drug, but its use in cancer is limited by poor bioavailability.[8] Some studies suggest it may not directly activate CK1α but affects upstream signaling.[9] |
| IWR-1 | Axin | Stabilizes the Axin-scaffolded β-catenin destruction complex.[2][3][10] | 180 nM (Wnt signaling inhibition) | A valuable research tool for studying Wnt signaling.[11] |
Experimental Protocols
CK1α Knockdown using siRNA and Validation by Western Blot
This protocol outlines the steps for transiently reducing CK1α expression in a human colorectal cancer cell line (e.g., HCT116) using small interfering RNA (siRNA), followed by confirmation of the knockdown at the protein level.
Materials:
-
HCT116 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
CK1α-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CK1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HCT116 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute CK1α siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CK1α and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability, to determine the EC50 of this compound.[2]
Materials:
-
Control and CK1α-knockdown HCT116 cells
-
96-well plates
-
This compound
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed both control and CK1α-knockdown HCT116 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[2]
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add them to the respective wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against the log of the this compound concentration and use non-linear regression to determine the EC50 value for both control and CK1α-knockdown cells.[2]
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound action.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrvinium pamoate does not activate protein kinase CK1, but promotes Akt/PKB down-regulation and GSK3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of SSTC3's Toxicity Profile Reveals a Promising Therapeutic Window
For researchers, scientists, and drug development professionals, a critical evaluation of a compound's toxicity is paramount. This guide provides a detailed comparative analysis of the toxicity profile of SSTC3, a novel casein kinase 1α (CK1α) activator, against other Wnt signaling pathway inhibitors. The data presented herein, supported by experimental methodologies, highlights the potential of this compound as a therapeutic agent with an improved safety profile.
This compound is a small molecule activator of casein kinase 1α (CK1α), an essential negative regulator of the Wnt signaling pathway.[1] By activating CK1α, this compound promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway, thereby inhibiting the growth of Wnt-dependent cancer cells.[2] A significant advantage of this compound is its favorable toxicity profile, particularly its minimal gastrointestinal toxicity compared to other classes of Wnt inhibitors.[3][4] This enhanced therapeutic index is attributed to the differential abundance of its target, CK1α, which is found in lower levels in many Wnt-driven tumors compared to normal tissues.[2][5]
Comparative Toxicity Data
The following tables summarize the in vitro and in vivo toxicity data for this compound in comparison to other Wnt pathway inhibitors, Pyrvinium and the tankyrase inhibitor G007-LK.
Table 1: In Vitro Cytotoxicity
| Compound | Target Cell Line(s) | EC50 (Wnt Inhibition) | CC50 (Normal Cells) | Therapeutic Index (CC50/EC50) |
| This compound | Colorectal Cancer (CRC) cell lines (e.g., HCT116, SW403) | 30 nM[3][6] | >10 µM (Normal Colon Organoids) | >333 |
| Pyrvinium | Wnt-dependent cell lines | Potent Wnt inhibitor | Limited by poor bioavailability and toxicity[3][5] | Not established due to poor pharmacokinetics |
| G007-LK (Tankyrase Inhibitor) | Wnt-dependent cell lines | Potent Wnt inhibitor | Disrupts normal GI physiology[5] | Lower, due to on-target toxicity in normal tissues |
Table 2: In Vivo Toxicity
| Compound | Animal Model | Dosing Regimen | Key Toxicity Findings | Reference |
| This compound | Mouse xenograft models (CRC) | 10-25 mg/kg, daily IP | Minimal gastrointestinal toxicity, no significant body weight loss.[5][6] | [5][6] |
| Pyrvinium | Mouse models | - | Poor bioavailability limits in vivo testing and clinical development.[3][5] | [3][5] |
| G007-LK (Tankyrase Inhibitor) | Mouse models | 40 mg/kg, daily IP | Disruption of normal gastrointestinal physiology.[5] | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to reduce cell viability by 50% (CC50).
-
Cell Seeding: Plate both cancer and normal cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, Pyrvinium, G007-LK) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 values.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy and systemic toxicity of a compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for the implantation of human cancer cells (xenograft).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size.
-
Compound Administration: Randomize the mice into treatment groups and administer the test compounds (e.g., this compound) and vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy and Toxicity Assessment: Measure tumor volume and body weight regularly. At the end of the study, harvest tumors and major organs for further analysis (e.g., histopathology).
-
Data Analysis: Compare tumor growth inhibition and any signs of toxicity (e.g., weight loss, changes in organ morphology) between the treatment and control groups.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the Wnt signaling pathway and a general workflow for assessing compound toxicity.
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: General workflow for assessing the toxicity of a compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Synergistic Potential of SSTC3 with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct preclinical studies on the synergistic effects of SSTC3 with standard chemotherapy are not yet publicly available, a growing body of evidence on other Wnt pathway inhibitors suggests a strong potential for combination therapies. This guide provides a comparative overview of the preclinical efficacy of targeting the Wnt signaling pathway in conjunction with conventional chemotherapeutic agents. The data presented for mechanistically similar Wnt inhibitors serve as a predictive framework for the potential synergistic activities of this compound.
This compound is a novel small-molecule activator of Casein Kinase 1α (CK1α), a key negative regulator of the Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making it a prime target for therapeutic intervention.[1] By activating CK1α, this compound promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive tumor proliferation.[2] Preclinical studies have demonstrated the potent monotherapy efficacy of this compound in various cancer models.[2]
This compound Monotherapy Performance
This compound has shown significant anti-tumor activity as a single agent in both in vitro and in vivo models of colorectal cancer.
| Parameter | Cell Line / Model | Value |
| EC50 (Cell Viability) | HT29 (CRC) | 132 nM[2] |
| SW403 (CRC) | 63 nM[2] | |
| HCT116 (CRC) | 123 nM[2] | |
| EC50 (Organoid Growth) | Apc-/- organoids | 150 nM[2] |
| Apcmin organoids | 70 nM[2] | |
| Tumor Growth Inhibition | HCT116 Xenograft (25 mg/kg, ip) | Significant reduction in tumor volume[2] |
| Patient-Derived Xenograft (CRC1, 15 mg/kg, ip) | Attenuated tumor growth[2] |
Comparative Preclinical Data for Wnt Pathway Inhibitors in Combination with Chemotherapy
The following tables summarize the preclinical data for other Wnt pathway inhibitors in combination with standard chemotherapy drugs, offering insights into the potential synergies that could be achieved with this compound.
Porcupine Inhibitor: RXC004
Porcupine inhibitors block the secretion of Wnt ligands, thereby inhibiting pathway activation.
| Cancer Type | Combination | Model | Efficacy |
| Colorectal Cancer | RXC004 + Nivolumab (anti-PD-1) | Phase 2 Clinical Trial (MSS mCRC) | Objective Response Rate (ORR): 14% (confirmed), Disease Control Rate (DCR) ≥16wks: 57%[3] |
Tankyrase Inhibitor: XAV939
Tankyrase inhibitors stabilize Axin, a key component of the β-catenin destruction complex.
| Cancer Type | Combination | Cell Line | Efficacy |
| Small Cell Lung Cancer | XAV939 + Cisplatin | NCI-H446 | Dose-dependent inhibition of cell viability (IC50 of XAV939 alone: 20.02 µM)[4] |
Wnt Decoy Receptor: OMP-54F28 (Ipafricept)
Decoy receptors bind to Wnt ligands, preventing them from activating their natural receptors.
| Cancer Type | Combination | Model | Efficacy (Tumor Growth Inhibition) |
| Hepatocellular Carcinoma | OMP-54F28 + Sorafenib | Patient-Derived Xenograft | 78% (vs. 48% for Sorafenib alone)[5][6] |
| Ovarian Cancer | OMP-54F28 + Paclitaxel | Patient-Derived Xenograft | 78% (vs. 48% for Paclitaxel alone)[5][6] |
GSK-3β Inhibitor: 9-ING-41 (Elraglusib)
GSK-3β is a kinase within the β-catenin destruction complex. Its inhibition can have complex, context-dependent effects on Wnt signaling but has shown synergy with chemotherapy.
| Cancer Type | Combination | Model | Efficacy |
| Pancreatic Cancer | 9-ING-41 + Gemcitabine (B846)/nab-paclitaxel | Phase 2 Clinical Trial (mPDAC) | Disease Control Rate (DCR): 35.7%, Objective Response Rate (ORR): 26.2%[7][8] |
| Pancreatic Cancer | 9-ING-41 + Gemcitabine | PDX-derived cell line (6741) | Significant synergistic reduction in cell proliferation (P < 0.05)[9] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and the Mechanism of this compound
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro drug synergy.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
1. Cell Culture and Seeding:
-
Colorectal cancer cell lines (e.g., HCT116, SW403, HT29) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
2. Drug Preparation and Treatment:
-
This compound and the standard chemotherapy drug (e.g., 5-fluorouracil, oxaliplatin, irinotecan) are dissolved in DMSO to create stock solutions.
-
A series of dilutions for each single drug and for the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values) are prepared.
-
The cells are treated with the single agents or the drug combinations. Control wells receive vehicle (DMSO) only.
3. Cell Viability Assay (MTT Assay):
-
After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
4. Data Analysis and Synergy Determination:
-
The half-maximal inhibitory concentration (IC50) for each drug is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Tumor Growth Inhibition Study
1. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of Matrigel and PBS are injected subcutaneously into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy drug alone, and (4) this compound and chemotherapy drug in combination.
-
Drugs are administered via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
3. Monitoring and Endpoint:
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
4. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effects of the single agents and the combination therapy. A significantly greater TGI in the combination group compared to the single-agent groups indicates synergy.
Conclusion
While direct experimental data for the combination of this compound with standard chemotherapy is pending, the evidence from other Wnt pathway inhibitors strongly supports the rationale for such a therapeutic strategy. The synergistic effects observed with porcupine, tankyrase, and GSK-3β inhibitors in combination with various chemotherapeutic agents in different cancer types highlight the potential of a multi-pronged attack on cancer cells. By targeting the Wnt pathway, which is crucial for tumor cell proliferation and survival, in conjunction with DNA-damaging or antimetabolite agents, it is plausible that this compound could significantly enhance the efficacy of standard chemotherapy regimens, particularly in Wnt-driven malignancies like colorectal cancer. Further preclinical studies are warranted to definitively establish the synergistic potential and optimal combination strategies for this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncomed.com [oncomed.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase II study of elraglusib (9-ING-41), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of elraglusib (9-ING-41), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Tale of Two Cultures: Unveiling the Differential Effects of SSTC3 in 2D Monolayers vs. 3D Organoid Models
For researchers, scientists, and drug development professionals, the choice of a cellular model is a critical decision that can profoundly impact experimental outcomes. This guide provides a comprehensive comparison of the effects of SSTC3, a potent activator of Casein Kinase 1α (CK1α) and inhibitor of Wnt signaling, in traditional 2D cell cultures versus more physiologically relevant 3D organoid models. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to illuminate the nuances of this compound's activity in these distinct microenvironments.
The transition from flat, two-dimensional (2D) cell monolayers to three-dimensional (3D) organoids and spheroids represents a significant leap forward in creating more predictive in vitro models.[1][2] 3D culture systems better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and overall architecture of in vivo tissues.[1][2] These differences in the microenvironment can lead to significant variations in cellular behavior, including gene expression, signaling pathway activity, and, crucially, the response to therapeutic agents.[3][4]
Quantitative Analysis: this compound Efficacy in 2D vs. 3D Models
This compound has demonstrated potent anti-cancer effects in various colorectal cancer (CRC) models by activating CK1α, a key negative regulator of the Wnt/β-catenin signaling pathway. However, the effective concentration of this compound can differ between 2D and 3D culture systems. The following tables summarize the available quantitative data on the efficacy of this compound in both model types.
Table 1: In Vitro Efficacy of this compound in 2D Colorectal Cancer Cell Lines
| Cell Line | Assay Type | EC50/IC50 Value |
| HT29 | Cell Viability | 132 nM |
| HT29 | Colony Formation | 168 nM |
| SW403 | Cell Viability | 63 nM |
| SW403 | Colony Formation | 61 nM |
| HCT116 | Cell Viability | 123 nM |
| HCT116 | Colony Formation | 80 nM |
| RKO | Cell Viability | 3.1 µM |
| SW403 | WNT Reporter Activity | ~100 nM |
Table 2: In Vitro Efficacy of this compound in 3D Organoid Models
| Organoid Model | Assay Type | EC50 Value |
| Apc min Mouse Organoids | Growth Inhibition | 70 nM |
| Apc -/- Mouse Organoids | Growth Inhibition | 150 nM |
| Wild-type Mouse Organoids | Growth Inhibition | 2.9 µM |
| Patient-Derived CRC Organoids | Growth Inhibition | Significantly reduced growth |
Note: Direct comparison of EC50 values between 2D and 3D models should be interpreted with caution due to inherent differences in assay methodologies and the biological complexity of the models.
The Underlying Biology: Wnt Signaling and this compound's Mechanism of Action
This compound's primary mechanism of action is the allosteric activation of CK1α. In the canonical Wnt signaling pathway, CK1α is a critical component of the β-catenin destruction complex. By enhancing CK1α activity, this compound promotes the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation.
Experimental Workflows: From Monolayers to Organoids
The methodologies for assessing this compound's effects differ significantly between 2D and 3D models. The following diagrams illustrate typical experimental workflows for each system.
Detailed Experimental Protocols
2D Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW403) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3D Organoid Growth Inhibition Assay
-
Organoid Culture: Culture colorectal cancer organoids in Matrigel domes in a 24-well plate with appropriate organoid growth medium.[5][6]
-
Treatment: Add this compound at various concentrations to the culture medium and culture for 4-7 days, refreshing the medium with the compound every 2-3 days.
-
Imaging: Acquire brightfield images of the organoids at the beginning and end of the treatment period.
-
Analysis: Measure the area or diameter of the organoids using image analysis software (e.g., ImageJ) to determine the growth inhibition.
-
Viability (Optional): Perform a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) according to the manufacturer's protocol.[7]
Discussion: Interpreting the Differences
The observed differences in this compound efficacy between 2D and 3D models can be attributed to several factors inherent to the 3D culture environment:
-
Drug Penetration: The multi-layered structure of organoids can limit the penetration of this compound to the inner cell layers, potentially requiring higher concentrations or longer exposure times to achieve the same effect as in a 2D monolayer.[1]
-
Cellular Heterogeneity and Stemness: 3D cultures, particularly patient-derived organoids, better maintain the cellular heterogeneity and cancer stem cell populations found in tumors.[8][9] These stem-like cells may exhibit different sensitivities to Wnt pathway inhibition.
-
Altered Signaling and Gene Expression: The complex cell-cell and cell-matrix interactions in 3D models can lead to altered signaling pathway activity and gene expression profiles compared to 2D cultures.[3][4] This can influence the cellular response to this compound. For example, studies have shown that 3D culture can alter the expression of genes related to cell cycle, apoptosis, and drug resistance.[3]
-
Physiological Relevance: The increased physiological relevance of 3D models suggests that data from these systems may be more predictive of in vivo efficacy.[1][2] The observation that this compound is potent in Apc mutant organoids, which mimic a common genetic driver of colorectal cancer, is particularly encouraging.[10]
Conclusion
Both 2D cell culture and 3D organoid models provide valuable insights into the mechanism and efficacy of this compound. While 2D cultures offer a high-throughput and cost-effective platform for initial screening and mechanistic studies, 3D organoid models provide a more physiologically relevant system that better recapitulates the complexity of in vivo tumors. The data presented here suggests that while this compound is a potent inhibitor of Wnt signaling in both systems, the cellular context of the model significantly influences its quantitative effects. For a comprehensive understanding of this compound's therapeutic potential, a combinatorial approach utilizing both 2D and 3D models is recommended. Future studies directly comparing the effects of this compound on the same cell line in both 2D and 3D formats will be crucial for further elucidating the impact of the tumor microenvironment on drug response.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spheroids and organoids derived from colorectal cancer as tools for in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Colorectal cancer cell line-derived organoid model with stem cell properties captures the regrowing state of residual cancer cells after neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of SSTC3: A Comparative Analysis of CK1α Activation and Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of SSTC3, a potent small-molecule activator of Casein Kinase 1α (CK1α), across different species. While direct experimental data for this compound is predominantly from human and murine models, this document leverages the high degree of evolutionary conservation in the CK1α protein and its associated signaling pathways—Wnt and Sonic Hedgehog (SHH)—to infer its potential activity in other species.
Executive Summary
This compound is a valuable research tool and potential therapeutic agent that functions by allosterically activating CK1α, a critical negative regulator of the Wnt and SHH signaling pathways.[1][2] Aberrant activation of these pathways is implicated in various developmental disorders and cancers.[3][4] The high conservation of CK1α and the core components of the Wnt and SHH pathways across the animal kingdom suggests that the mechanism of action and biological effects of this compound are likely to be conserved. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways to facilitate further research and drug development.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays, primarily conducted using human and mouse models.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Species | Value | Description |
| Binding Affinity (Kd) for CK1α | Human (recombinant) | 32 nM | Measures the direct binding affinity of this compound to its target protein, CK1α.[5][6] |
| Wnt Signaling Inhibition (EC50) | Human (HEK293T cells) | 30 nM | Concentration of this compound required to inhibit 50% of Wnt signaling activity in a reporter assay.[5][6] |
| Cell Viability (EC50) | Human (HCT116 colorectal cancer cells) | Varies (nM range) | Concentration of this compound that reduces the viability of Wnt-dependent cancer cells by 50%.[6] |
| Cell Viability (EC50) | Mouse (Apcmin organoids) | 70 nM | Efficacy in a mouse model of intestinal tumors.[5] |
| Cell Viability (EC50) | Mouse (wild-type organoids) | 2.9 µM | Demonstrates selectivity for cells with hyperactivated Wnt signaling.[5] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Dosage and Administration | Outcome |
| Apcmin mice | 10 mg/kg, IP, once daily for 1 month | Inhibited the growth of Apc mutation-driven intestinal tumors and prolonged survival.[5] |
| CD-1 nude mice with HCT116 xenografts | 25 mg/kg, IP, once daily for 8-12 days | Suppressed the growth of human colorectal carcinoma xenografts.[5] |
| Xenopus laevis embryos | Injection | Inhibited the Wnt-induced formation of a secondary body axis.[5] |
Cross-Species Conservation Analysis
The efficacy of this compound in different species is predicted to be high due to the remarkable conservation of its target, CK1α, and the signaling pathways it modulates.
Casein Kinase 1α (CK1α) Conservation
The CK1 family of serine/threonine protein kinases is highly conserved from yeast to humans.[7][8] CK1α, encoded by the CSNK1A1 gene, shares a very high degree of sequence identity in its kinase domain across diverse species.[7][9] While the precise binding site of this compound on CK1α is not publicly detailed, it is known to be an allosteric site.[2] The high conservation of the overall protein structure strongly suggests that this allosteric site is also conserved, implying that this compound would be able to bind and activate CK1α orthologs in a wide range of species. For example, human and mouse CK1α proteins are nearly identical.
Wnt and SHH Signaling Pathway Conservation
The Wnt and Sonic Hedgehog signaling pathways are fundamental to embryonic development and tissue homeostasis in all metazoans.[4][10][11][12][13][14][15][16][17][18] The core components of these cascades, including the receptors, intracellular relay proteins, and transcription factors, are highly conserved.
-
Wnt Pathway: The "destruction complex," of which CK1α is a key member, is a central and conserved feature of the canonical Wnt pathway. Its role in phosphorylating β-catenin for degradation is a fundamental mechanism present from cnidarians to mammals.[11][12][14]
-
SHH Pathway: The SHH pathway components, including Patched, Smoothened, and the Gli transcription factors, are also highly conserved across vertebrates.[10][15][16][17] CK1α's role in phosphorylating Gli proteins is a critical regulatory step.[5]
Given this high degree of conservation, it is highly probable that this compound will exhibit similar inhibitory effects on Wnt and SHH signaling in a broad range of species, provided it can reach its target protein.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization and comparison of this compound activity.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to enhance the kinase activity of CK1α.
Materials:
-
Recombinant CK1α protein
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[19]
-
ATP (including a radiolabeled version like [γ-³²P]-ATP for traditional methods, or unlabeled for ADP-Glo™ assay)
-
CK1α substrate (e.g., recombinant β-catenin or a specific peptide)
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for autoradiography
Procedure (using ADP-Glo™):
-
Prepare a reaction mixture containing kinase buffer, recombinant CK1α, and substrate.
-
Add this compound at various concentrations (and a DMSO vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).[19]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.[19]
-
Plot the luminescence signal against the this compound concentration to determine the fold activation.
Wnt Luciferase Reporter Assay
This cell-based assay quantifies the inhibition of Wnt signaling by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
TOPflash (Wnt-responsive luciferase reporter plasmid) and a control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound dissolved in DMSO
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOPflash and Renilla luciferase plasmids.[20][21]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control).
-
Stimulate Wnt signaling by adding Wnt3a to the appropriate wells.[20][22]
-
Incubate for another 16-24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[11][20][23]
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the viability of Wnt-dependent cancer cells.
Materials:
-
Wnt-dependent cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[1][24][25]
-
96-well plate and a microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[1]
-
Replace the medium with fresh medium containing serial dilutions of this compound (and a DMSO vehicle control).
-
Incubate for a specified period (e.g., 5 days).[6]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[1][3][24][25][26]
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[1][3][24][25]
-
Measure the absorbance at 570 nm using a microplate reader.[1][3][24][25]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against this compound concentration to determine the EC50.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Mechanism of this compound in the Sonic Hedgehog (SHH) signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound activity.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Phylogenetic footprinting reveals extensive conservation of Sonic Hedgehog (SHH) regulatory elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolutionary conservation of Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 12. The Wnt Gene Family and the Evolutionary Conservation of Wnt Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Evolution of the Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hedgehog Signaling Pathway in Vertebrates | Embryo Project Encyclopedia [embryo.asu.edu]
- 16. [PDF] Conservation of the hedgehog/patched signaling pathway from flies to mice: induction of a mouse patched gene by Hedgehog. | Semantic Scholar [semanticscholar.org]
- 17. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Wnt Reporter Activity Assay [bio-protocol.org]
- 24. merckmillipore.com [merckmillipore.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle of CK1α Activators: SSTC3 vs. a First-Generation Predecessor
For researchers, scientists, and drug development professionals navigating the landscape of Wnt signaling pathway inhibitors, this guide provides a comprehensive, data-driven comparison of SSTC3 and other known Casein Kinase 1α (CK1α) activators. We delve into their mechanisms of action, comparative efficacy, and pharmacokinetic profiles, supported by experimental data to inform your research and development decisions.
At the forefront of CK1α activation is this compound, a potent, second-generation small molecule that has demonstrated significant advantages over its predecessors, most notably the first-in-class activator, pyrvinium (B1237680). Both compounds function as allosteric activators of CK1α, a critical negative regulator of the Wnt signaling pathway.[1][2] By enhancing CK1α activity, they promote the degradation of β-catenin, a key downstream effector of the Wnt cascade, thereby inhibiting the proliferation of Wnt-dependent cancer cells.[1][2]
Superior Bioavailability Sets this compound Apart
A critical differentiator between this compound and first-generation CK1α activators like pyrvinium is its significantly improved pharmacokinetic profile.[3][4] Pyrvinium, an FDA-approved anthelmintic, has been repurposed for cancer research due to its Wnt inhibitory effects. However, its clinical utility for systemic cancers has been hampered by poor oral bioavailability, with studies in rats showing only minute quantities of the drug in the liver and plasma after oral administration.[3][5] In contrast, this compound was developed to overcome this limitation, exhibiting enhanced systemic exposure that is crucial for in vivo efficacy in preclinical models of Wnt-driven diseases.[4]
Quantitative Comparison: In Vitro and In Vivo Performance
The following tables summarize the key quantitative data for this compound and pyrvinium, highlighting this compound's potent in vitro activity and superior in vivo exposure.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Binding Affinity (Kd) | Wnt Signaling Inhibition (EC50) | CRC Cell Viability (EC50) |
| This compound | CK1α | 32 nM[6] | 30 nM[6] | 63 - 132 nM (in various CRC cell lines)[7] |
| Pyrvinium | CK1α | Not explicitly stated | ~20 nM (for β-catenin phosphorylation)[8] | Effective at nanomolar concentrations[9][10] |
Table 2: Comparative Pharmacokinetic Profiles in Mice
| Compound | Administration Route | Dose | Key Pharmacokinetic Observations |
| This compound | Intraperitoneal (IP) | 25 mg/kg | Achieves and maintains concentrations (~250 nM) sufficient for in vivo efficacy over 24 hours.[7] |
| Pyrvinium | Oral | 350 mg (human equivalent dose) | Systemic absorption is negligible, with no evidence of the drug in blood or urine.[5] |
Mechanism of Action: Activating the Destruction Complex
Both this compound and pyrvinium exert their anti-cancer effects by allosterically activating CK1α, a key component of the β-catenin destruction complex.[1][2] In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for proteasomal degradation. In many cancers, mutations in Wnt pathway components lead to the stabilization of β-catenin and its translocation to the nucleus, where it drives the transcription of genes involved in cell proliferation. By activating CK1α, this compound and pyrvinium enhance the phosphorylation and subsequent degradation of β-catenin, effectively shutting down this pro-tumorigenic signaling cascade.[1][2]
Caption: Mechanism of Wnt signaling inhibition by CK1α activators.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This assay directly measures the effect of a compound on the kinase activity of CK1α.
Materials:
-
Recombinant human CK1α enzyme
-
CK1α substrate (e.g., synthetic peptide or β-casein)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay)
-
Test compound (this compound or other activators) at various concentrations
Procedure (using ADP-Glo™ as an example):
-
In a 384-well plate, add 1 µl of the test compound at various concentrations or vehicle control (DMSO).
-
Add 2 µl of CK1α enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µl of a mix of the CK1α substrate and ATP in kinase buffer.
-
Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
Data Analysis: An increase in luminescence corresponds to an increase in ADP production, indicating enhanced CK1α activity. Plot the luminescent signal against the compound concentration to determine the extent of activation.
Caption: Workflow for an in vitro CK1α kinase assay.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW403)
-
Complete cell culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound or vehicle control. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 5 days).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the EC₅₀ value.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrvinium doubles against WNT-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Absorption of pyrvinium pamoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrvinium pamoate inhibits cell proliferation through ROS-mediated AKT-dependent signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of SSTC3 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies hinges on maximizing anti-tumor efficacy while minimizing off-target toxicity. This guide provides a comprehensive evaluation of the therapeutic index of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α), in preclinical models of colorectal cancer. This compound's performance is objectively compared with alternative Wnt signaling pathway inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.
Executive Summary
This compound is a potent inhibitor of the Wnt signaling pathway, which is constitutively active in a majority of colorectal cancers. It functions by allosterically activating CK1α, a key component of the β-catenin destruction complex. This activation enhances the degradation of β-catenin, leading to the suppression of cancer cell proliferation. Preclinical data indicates that this compound possesses a favorable therapeutic index, exhibiting significant anti-tumor activity with minimal gastrointestinal toxicity, a common dose-limiting side effect of other Wnt pathway inhibitors. This improved safety profile is attributed to the differential abundance of CK1α in tumor versus normal gastrointestinal tissues. In direct comparisons, this compound demonstrates superior or comparable efficacy to other Wnt inhibitors, such as the tankyrase inhibitor G007-LK and the first-generation CK1α activator pyrvinium, but with a notably better safety profile.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and its alternatives.
Table 1: In Vitro Potency and Efficacy
| Compound | Mechanism of Action | Target | Binding Affinity (Kd) | Wnt Signaling Inhibition (EC50) | Cell Viability IC50 (Colorectal Cancer Cell Lines) |
| This compound | CK1α Activator | Casein Kinase 1α | 32 nM[1] | 30 nM[1][2] | 63-132 nM (SW403, HCT116, HT29)[3] |
| G007-LK | Tankyrase Inhibitor | Tankyrase 1/2 | - | ~50% inhibition in most CRC lines[4] | 0.434 µM (COLO-320DM)[5] |
| Pyrvinium | CK1α Activator | Casein Kinase 1α | - | Potent inhibitor[6] | 75-188 nM (HCT116, HT29, RKO)[7] |
Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | HCT116 Xenografts | 25 mg/kg, IP, daily | Significant suppression | [1][2] |
| This compound | SW403 Xenografts | 15 mg/kg, IP, daily | Significant reduction, greater than G007-LK | [1][8] |
| This compound | Apcmin Mice | 10 mg/kg, IP, daily for 1 month | Inhibited tumor growth | [2] |
| G007-LK | SW403 Xenografts | 40 mg/kg, IP, daily | Significant reduction | [1] |
| G007-LK | COLO-320DM Xenografts | 20 mg/kg, IP, twice daily | 61% | [9] |
| Pyrvinium | Apcmin Mice | 25 mg/kg, oral gavage, every 48h for 10 weeks | Significantly inhibited polyp formation | [6] |
Table 3: Preclinical Toxicity and Therapeutic Index Comparison
| Compound | Maximum Tolerated Dose (MTD) / Observed Toxicity | Efficacious Dose Range | Therapeutic Index Indicator | Reference |
| This compound | Minimal gastrointestinal toxicity observed. No significant weight loss at efficacious doses. | 10-25 mg/kg/day (IP) | High; efficacious without overt toxicity. | [1][2][8] |
| G007-LK | Significant weight loss and some mortality at 30 mg/kg twice daily. Intestinal toxicity observed at higher doses. | 20-40 mg/kg/day (IP) | Narrow; toxicity observed at doses near efficacious levels. | [4][9] |
| Pyrvinium | Doses up to 60 mg/kg (p.o.) reported with no toxicity. However, some studies report >50% mortality at 128 mg/kg. | 5-25 mg/kg/day | Moderate; bioavailability is a limiting factor. | [6][10] |
Mandatory Visualization
Caption: Mechanism of this compound in the Wnt signaling pathway.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro CK1α Kinase Activity Assay
This assay directly measures the effect of this compound on the kinase activity of CK1α.
Materials:
-
Recombinant human CK1α enzyme
-
CK1α substrate (e.g., synthetic peptide or β-casein)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for assays like ADP-Glo™)
-
This compound at various concentrations
-
96- or 384-well plates
-
Plate reader (scintillation counter for radiolabeled ATP or luminometer for ADP-Glo™)
Procedure (using a non-radiolabeled, luminescence-based readout like ADP-Glo™):
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a white 384-well plate, add this compound solution or vehicle control (DMSO).
-
Add recombinant CK1α enzyme to each well.
-
Initiate the kinase reaction by adding a mix of the CK1α substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased CK1α activity.
Protocol 2: TOPflash/FOPflash Reporter Assay for Wnt Signaling Activity
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for transfection normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids.
-
After 24 hours, replace the medium with fresh medium containing Wnt3a or CHIR99021 to stimulate Wnt signaling.
-
Immediately add serial dilutions of this compound or other test compounds.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both Firefly (TOPflash) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The EC₅₀ value is determined from the dose-response curve.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses cell viability by measuring metabolic activity.
Materials:
-
Colorectal cancer cell lines (e.g., SW403, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells to determine the IC₅₀ value.
Protocol 4: In Vivo Colorectal Cancer Xenograft Study
This protocol outlines the establishment of a subcutaneous xenograft model and the evaluation of in vivo efficacy and toxicity.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Colorectal cancer cells (e.g., SW403)
-
Matrigel (optional, to improve tumor take rate)
-
This compound and other test compounds formulated for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the compounds and vehicle control via the desired route (e.g., intraperitoneal injection) at the specified doses and schedule (e.g., daily).
-
Monitoring: Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., changes in behavior, ruffled fur).
-
Efficacy and Toxicity Endpoints: The study is typically concluded after a set period (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size. Calculate the percentage of tumor growth inhibition. Assess toxicity based on body weight changes and clinical observations. At the end of the study, tissues can be harvested for further analysis (e.g., histology, biomarker analysis).
Conclusion
The preclinical data strongly suggest that this compound has a promising therapeutic index for the treatment of Wnt-driven colorectal cancers. Its potent anti-tumor efficacy, combined with a favorable safety profile characterized by minimal gastrointestinal toxicity, distinguishes it from other Wnt signaling inhibitors. The differential abundance of its target, CK1α, in cancer versus normal tissues provides a clear biological rationale for this enhanced therapeutic window. Further investigation, including more detailed toxicology studies, is warranted to fully elucidate the clinical potential of this compound. This guide provides a foundational framework for researchers to design and interpret preclinical studies aimed at further evaluating this compound and other novel CK1α activators.
References
- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing the FDA-Approved Pinworm Drug Pyrvinium as a Novel Chemotherapeutic Agent for Intestinal Polyposis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrvinium pamoate inhibits cell proliferation through ROS-mediated AKT-dependent signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy of Pyrvinium Pamoate against Cryptosporidium parvum Infection In Vitro and in a Neonatal Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of SSTC3
For researchers and scientists engaged in drug development, the lifecycle of a chemical compound like SSTC3, a potent activator of casein kinase 1α (CK1α), extends beyond its use in experiments.[1] Adherence to proper disposal procedures is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While specific disposal instructions for this compound are not extensively documented, established guidelines for laboratory chemical waste provide a robust framework for its safe management.[1] All waste generated from the handling of this compound must be treated as hazardous chemical waste.[2]
Core Principles of Chemical Waste Disposal
The fundamental principle for disposing of any chemical waste, including this compound, is to manage it through your institution's Environmental Health & Safety (EHS) department.[1] Never dispose of this compound down the drain or in regular trash.[1] Key principles for the safe handling of this compound waste are based on guidelines from leading research institutions.[1]
Quantitative Data and Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] this compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1] The following table summarizes the disposal procedures for different forms of this compound waste.
| Waste Type | Disposal Procedure |
| Solid this compound & Contaminated Materials | Collect in a clearly labeled, sealed hazardous waste container. This includes used personal protective equipment (PPE) such as gloves and disposable gowns, as well as absorbent paper and weighing boats.[2] |
| This compound in DMSO Solution | Collect in a designated, sealed container for halogen-free organic solvent waste. Do not dispose of down the drain.[2] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the procedural, step-by-step guidance for the proper disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Nitrile or butyl rubber gloves (double gloving is recommended).[2]
-
Safety goggles or a face shield.[2]
-
A fully buttoned laboratory coat.[2]
-
A fit-tested N95 respirator or higher, especially when handling solid waste that could generate dust.[2]
2. Waste Container Selection and Labeling:
-
Select a designated, leak-proof container that is chemically compatible with this compound and any solvents.[1] The original container, if in good condition, can often be used.[1]
-
Containers must have a secure, screw-type lid.[3] Stoppered bottles or the use of paraffin (B1166041) wax to seal containers is not acceptable.[3]
-
Affix a "HAZARDOUS WASTE" tag to the container as soon as the first of the waste is added.[3]
-
The label must include the full chemical name: 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.[1]
-
Also, include the concentration and the date on the label.[1]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be under the control of laboratory personnel and away from general traffic.[1]
-
The waste container must remain closed or sealed at all times, except when waste is being actively added.[3]
-
Liquid waste containers must be stored in secondary containment systems.[3]
4. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.[1]
-
Do not exceed the storage limits for hazardous waste in your SAA as defined by your institution and regulatory bodies.[4]
5. Emergency Procedures for Spills: In the event of a powder spill:
-
Evacuate the immediate area.[2]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Gently cover the spill with damp paper towels or absorbent material to avoid raising dust.[2]
-
Carefully sweep the contained material into a designated waste container.[2]
-
Decontaminate the area with a suitable cleaning agent.[2]
-
Report the incident to your institution's EHS department.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final removal by EHS.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SSTC3
Essential Safety and Handling Guide for SSTC3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, a novel activator of Casein Kinase 1α (CK1α). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
| CAS Number | 1242422-09-8 |
| Chemical Formula | C23H17F3N4O3S2 |
| Molecular Weight | 518.53 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound or its solutions.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from dust particles or splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used. Work should ideally be conducted in a chemical fume hood.
General Handling Precautions: [1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1] A chemical fume hood is recommended for handling the solid compound.
-
Wash hands thoroughly after handling.
Step-by-Step Operational Procedures
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and initial dilutions of the solid this compound powder within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid.
2. Dissolving the Compound:
-
This compound is soluble in DMSO.[2]
-
Slowly add the solvent to the weighed this compound powder to avoid splashing.
-
If necessary, sonication can be used to aid dissolution.[3]
3. Storage:
-
Store this compound as a solid powder at -20°C for long-term stability (up to 3 years).[3]
-
In solvent, store at -80°C for up to one year.[3]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Disposal Plan
Proper disposal of this compound and its waste is a critical component of laboratory safety and environmental responsibility.[4]
Key Disposal Steps: [4]
-
Do Not Dispose in General Waste: this compound should not be disposed of down the drain or in regular trash.[4]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[4]
-
Use Designated Containers: Use a designated, leak-proof container that is chemically compatible with this compound and its solvent. The original container, if in good condition, can often be used.[4]
-
Proper Labeling: Clearly label all containers with this compound waste with the full chemical name: 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. Include the concentration and date.[4]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from general traffic.[4]
-
EHS Pickup: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.[4]
Below is a logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
